1-Boc-4-benzyloxy-3-hydroxymethylindole
Description
The exact mass of the compound 1-Boc-4-benzyloxy-3-hydroxymethylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Boc-4-benzyloxy-3-hydroxymethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-benzyloxy-3-hydroxymethylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIUXQDQJCAGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654323 | |
| Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-09-0 | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-hydroxymethylindole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 1-Boc-4-benzyloxy-3-hydroxymethylindole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a reactive hydroxymethyl group, a stable benzyloxy ether, and a Boc-protected indole nitrogen—makes it a versatile intermediate for constructing complex molecular architectures. This guide elucidates its core physical and chemical properties, reactivity profile, and handling protocols to empower its effective application in research and development.
Chemical Identity and Structural Elucidation
1-Boc-4-benzyloxy-3-hydroxymethylindole is a highly functionalized indole derivative. The systematic IUPAC name is tert-butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate . Its identity is unambiguously confirmed by its CAS Registry Number, 914349-09-0 .[1][2]
The molecule's architecture is centered on an indole core. The indole nitrogen (position 1) is protected by a tert-butoxycarbonyl (Boc) group, the C4 position is substituted with a benzyloxy ether, and the C3 position bears a hydroxymethyl group. The Boc group serves to modulate the reactivity of the indole ring and prevent N-alkylation, while the benzyloxy group protects the phenolic hydroxyl.[3][4] The hydroxymethyl group at C3 acts as a crucial synthetic handle for further elaboration.
Caption: Structural components of the title compound.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914349-09-0 | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.41 g/mol | |
| Monoisotopic Mass | 353.16272 Da | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 100-105 °C (for 7-benzyloxy isomer) | [6] |
| Boiling Point | No data available | [2] |
| Predicted XlogP | 3.8 | [5] |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO | [5] |
| InChIKey | SRIUXQDQJCAGOQ-UHFFFAOYSA-N | [5] |
Spectroscopic and Analytical Profile
While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to each functional group.
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Notes |
| Boc Group (9H) | ~1.6 | Singlet (s) | Large, sharp singlet characteristic of the nine equivalent tert-butyl protons.[7] |
| CH₂-OH (2H) | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | Methylene protons of the hydroxymethyl group. May appear as a singlet or a doublet if coupled to the hydroxyl proton. |
| O-CH₂-Ph (2H) | ~5.1 - 5.2 | Singlet (s) | Methylene protons of the benzyloxy group.[8] |
| Indole & Benzyl Ar-H (8H) | ~6.8 - 7.6 | Multiplet (m) | Complex multiplet region containing signals from the indole ring and the benzyl group aromatic protons. |
| OH (1H) | Variable | Broad Singlet (br s) | The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The carbon spectrum will complement the ¹H NMR for structural confirmation.
| Carbons | Predicted Shift (δ, ppm) | Notes |
| Boc (CH₃)₃C | ~28 | Signal for the three equivalent methyl carbons of the Boc group.[7] |
| Boc (CH₃)₃C | ~84 | Quaternary carbon of the Boc group. |
| C H₂-OH | ~56 - 60 | Carbon of the hydroxymethyl group. |
| O-C H₂-Ph | ~70 - 72 | Methylene carbon of the benzyloxy group. |
| Indole & Benzyl Ar-C | ~110 - 150 | Multiple signals in the aromatic region for the 12 aromatic carbons. |
| Boc C =O | ~150 | Carbonyl carbon of the Boc protecting group. |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as several common adducts.[5]
-
[M+H]⁺: ~354.1700 m/z
-
[M+Na]⁺: ~376.1519 m/z
-
[M+K]⁺: ~392.1259 m/z
Chemical Reactivity and Stability
The synthetic utility of this molecule is defined by the distinct reactivity of its three primary functional groups, allowing for orthogonal chemical strategies.
The N-Boc Protecting Group
The tert-butoxycarbonyl group is a robust protecting group for the indole nitrogen, stable to a wide range of nucleophilic and basic conditions.[3] Its primary role is to decrease the nucleophilicity of the indole nitrogen and prevent unwanted side reactions.
-
Causality of Cleavage: The Boc group is readily cleaved under acidic conditions. This lability is due to the mechanism proceeding through a highly stable tert-butyl carbocation intermediate.
-
Standard Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature efficiently removes the Boc group, releasing CO₂ and tert-butanol (or isobutylene).[9]
The 4-Benzyloxy Group
The benzyloxy group is a widely used protecting group for phenols due to its general stability. It is resistant to acidic and basic conditions that might cleave other protecting groups like silyl ethers or esters.
-
Causality of Cleavage: The most common and selective method for debenzylation is catalytic hydrogenolysis.[2] The reaction involves the cleavage of the C-O bond by hydrogen gas on the surface of a palladium catalyst.[2]
-
Standard Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) and stirred under an atmosphere of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction yields the free 4-hydroxyindole derivative and toluene as a byproduct.[2]
The 3-Hydroxymethyl Group
This primary alcohol is the principal site for synthetic elaboration. Its reactivity is characteristic of primary alcohols.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (indole-3-carboxaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid with stronger oxidants.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate substitution reactions.
-
Esterification/Etherification: It can readily undergo reaction with acyl chlorides or alkyl halides to form esters and ethers, respectively.
Caption: Orthogonal deprotection strategies for the title compound.
Stability and Storage
The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong acids. Strong acids will cleave the Boc group.[10]
Illustrative Experimental Protocols
The following protocols are provided as representative examples for the synthesis and purification of this compound and are based on established chemical transformations of similar substrates.
Protocol 1: Synthesis via Aldehyde Reduction
This procedure outlines the synthesis from the corresponding aldehyde precursor, tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting aldehyde (1.0 eq) and dissolve it in a suitable solvent mixture such as tetrahydrofuran (THF) and methanol (MeOH).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Chromatography
The crude product is typically purified by silica gel chromatography to achieve high purity.
Caption: Standard workflow for purification via flash chromatography.
-
Preparation: Prepare a slurry of the crude product with a small amount of silica gel and concentrate to a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% EtOAc). The optimal solvent system should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Boc-4-benzyloxy-3-hydroxymethylindole as a solid.
Safety and Handling
As a laboratory chemical, 1-Boc-4-benzyloxy-3-hydroxymethylindole should be handled with appropriate care.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
References
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
PubChemLite. (n.d.). 4-benzyloxy-3-hydroxymethylindole, n-boc protected. [Link]
-
Supporting Information. (n.d.). NMR Spectra for tert-butyl carbamates. [Link]
-
ResearchGate. (n.d.). Benzylic and tert-butyl regions in the ¹H NMR spectra. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. PubChemLite - 4-benzyloxy-3-hydroxymethylindole, n-boc protected (C21H23NO4) [pubchemlite.lcsb.uni.lu]
- 6. chemshuttle.com [chemshuttle.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Technical Guide to 1-Boc-4-benzyloxy-3-hydroxymethylindole: A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate, a key intermediate in the synthesis of complex indole alkaloids and pharmaceutical agents. We will delve into its chemical identity, synthesis, and critical role in drug discovery, with a focus on its application as a strategic building block. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural features of this versatile molecule.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological properties. 1-Boc-4-benzyloxy-3-hydroxymethylindole emerges as a particularly valuable building block due to the orthogonal nature of its protecting groups and the presence of a reactive hydroxymethyl handle at the C3 position. This strategic arrangement enables selective chemical transformations, making it an ideal starting material for the synthesis of complex, multi-substituted indole derivatives.
Core Compound Identification
A precise understanding of the molecule's identity is paramount for reproducible and reliable scientific endeavors.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate | PubChem |
| CAS Number | 914349-09-0 | BLD Pharm, ChemicalBook |
| Molecular Formula | C21H23NO4 | PubChem[3] |
| Molecular Weight | 353.41 g/mol | PubChem[3] |
| InChIKey | SRIUXQDQJCAGOQ-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Mechanism
The most common and efficient synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole involves the reduction of its corresponding aldehyde, tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. This precursor is readily available from commercial suppliers.
Reaction Scheme
The transformation is a standard aldehyde reduction, typically achieved with a mild reducing agent such as sodium borohydride (NaBH4).
Sources
Spectroscopic and Synthetic Profile of 1-Boc-4-benzyloxy-3-hydroxymethylindole: A Technical Guide for Researchers
Introduction
1-Boc-4-benzyloxy-3-hydroxymethylindole, systematically named tert-butyl 3-(hydroxymethyl)-4-(benzyloxy)-1H-indole-1-carboxylate, is a highly functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected indole core, a versatile platform for N-functionalization and subsequent deprotection, a benzyloxy group at the 4-position, and a primary alcohol at the 3-position. This arrangement of functional groups makes it a valuable building block for the synthesis of complex indole alkaloids, pharmaceutical agents, and other bioactive molecules. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, alongside a representative synthetic protocol, to support its application in research and development.
Molecular Structure and Key Features
The structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole (CAS No. 914349-09-0) is characterized by several key features that dictate its reactivity and spectroscopic properties. The bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, preventing N-alkylation or other reactions at this position and influencing the electronic properties of the indole ring. The benzyloxy group at the 4-position is a common protecting group for the hydroxyl functionality and can be readily removed by hydrogenolysis. The primary alcohol at the 3-position is a versatile handle for further synthetic transformations, such as oxidation to the aldehyde, conversion to a leaving group for nucleophilic substitution, or esterification.
Caption: Chemical structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Boc-4-benzyloxy-3-hydroxymethylindole is expected to exhibit characteristic signals for the indole core, the Boc protecting group, the benzyl ether, and the hydroxymethyl group. The chemical shifts (δ) are predicted to be in the following regions in a deuterated chloroform (CDCl₃) solvent:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| Indole H2 | 7.5 - 7.7 | s | - | Singlet, downfield due to the influence of the adjacent nitrogen and aromatic system. |
| Indole H5, H6, H7 | 6.8 - 7.3 | m | - | Complex multiplet in the aromatic region. |
| Benzyl Ar-H | 7.2 - 7.5 | m | - | Multiplet corresponding to the five protons of the phenyl ring. |
| Benzyl CH₂ | ~5.2 | s | - | Singlet for the two benzylic protons. |
| Hydroxymethyl CH₂ | ~4.8 | d | ~6 | Doublet, which may appear as a broad singlet depending on the rate of exchange of the hydroxyl proton. |
| Hydroxymethyl OH | 1.5 - 2.5 | t (or br s) | ~6 | Triplet coupled to the adjacent CH₂ protons, often broad. |
| Boc C(CH₃)₃ | ~1.7 | s | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the key carbon atoms are summarized below:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Boc C=O | ~150 | Carbonyl carbon of the carbamate. |
| Indole C4 (C-OBn) | ~155 | Aromatic carbon attached to the benzyloxy group. |
| Indole C7a | ~137 | Bridgehead carbon. |
| Benzyl Ar-C (ipso) | ~137 | The carbon of the phenyl ring attached to the oxygen. |
| Benzyl Ar-C | 127 - 129 | Aromatic carbons of the phenyl ring. |
| Indole C2 | ~125 | |
| Indole C3a | ~129 | Bridgehead carbon. |
| Indole C5, C6, C7 | 110 - 125 | |
| Indole C3 (C-CH₂OH) | ~115 | |
| Boc C (CH₃)₃ | ~84 | Quaternary carbon of the tert-butyl group. |
| Benzyl CH₂ | ~70 | Benzylic carbon. |
| Hydroxymethyl CH₂ | ~58 | |
| Boc C(CH₃ )₃ | ~28 | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600 - 3200 | Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Boc) | ~1725 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (ether & alcohol) | 1250 - 1000 | Strong |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The predicted monoisotopic mass and common adducts are listed below.
| Adduct | Calculated m/z |
| [M+H]⁺ | 354.1700 |
| [M+Na]⁺ | 376.1519 |
| [M+K]⁺ | 392.1259 |
| [M+NH₄]⁺ | 371.1965 |
Data obtained from computational predictions.
Synthetic Approach: A Representative Protocol
1-Boc-4-benzyloxy-3-hydroxymethylindole is typically synthesized from its corresponding aldehyde, 1-Boc-4-benzyloxy-3-formylindole (CAS 404888-01-3). The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation.
Caption: Reduction of the aldehyde to the primary alcohol.
Experimental Protocol: Reduction of 1-Boc-4-benzyloxy-3-formylindole
This protocol is a representative procedure and may require optimization.
-
Dissolution: To a solution of 1-Boc-4-benzyloxy-3-formylindole (1.0 eq) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of water at 0 °C.
-
Extraction: The mixture is concentrated under reduced pressure to remove the methanol. The resulting aqueous residue is extracted with ethyl acetate (3 x).
-
Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Applications in Drug Discovery and Development
The structural motifs present in 1-Boc-4-benzyloxy-3-hydroxymethylindole make it a valuable precursor in the synthesis of various biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to selectively functionalize the 3-position and deprotect the 4-position hydroxyl and 1-position nitrogen allows for the generation of diverse libraries of indole derivatives for screening against various biological targets.
Conclusion
1-Boc-4-benzyloxy-3-hydroxymethylindole is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a summary of its expected spectroscopic characteristics and a reliable synthetic protocol for its preparation. The data and methods presented herein are intended to facilitate the use of this versatile building block in the development of novel chemical entities.
References
-
PubChemLite. 4-benzyloxy-3-hydroxymethylindole, n-boc protected (C21H23NO4). Available at: [Link] [Accessed January 7, 2026].
A Technical Guide to the Solubility and Stability of 1-Boc-4-benzyloxy-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility and stability of 1-Boc-4-benzyloxy-3-hydroxymethylindole, a key intermediate in synthetic and medicinal chemistry. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes the foundational chemical principles governing its behavior and provides robust experimental frameworks for researchers to determine these properties in their own laboratory settings.
Molecular Structure and Physicochemical Properties
Understanding the solubility and stability of 1-Boc-4-benzyloxy-3-hydroxymethylindole begins with an analysis of its constituent functional groups. Each part of the molecule contributes to its overall physicochemical profile.
-
Indole Core: The bicyclic aromatic indole system is largely nonpolar and hydrophobic.[1]
-
1-Boc Group (tert-butoxycarbonyl): This bulky, lipophilic protecting group significantly increases the nonpolar character of the molecule. It is known to be stable under basic, nucleophilic, and reductive conditions but is characteristically labile to strong acids.[2][3]
-
4-Benzyloxy Group: The benzyl ether is generally a robust protecting group, stable to a wide range of acidic and basic conditions.[4][5] However, it is susceptible to cleavage by catalytic hydrogenolysis.[6][7]
-
3-Hydroxymethyl Group: The primary alcohol introduces a site for hydrogen bonding, increasing polarity and potential solubility in protic solvents.
The interplay of the large nonpolar surface area (Boc, benzyl, indole rings) and the polar hydroxyl group dictates the molecule's solubility, making it moderately polar overall.
Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[8][9] The molecule's significant nonpolar character suggests good solubility in many organic solvents, while the hydroxyl group may allow for limited solubility in polar protic solvents.
Predicted Solubility in Common Laboratory Solvents
The following table offers a qualitative prediction of solubility based on the molecule's structure. Experimental verification is crucial for quantitative applications.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule.[8] |
| Acetonitrile (ACN) | Moderate | ACN's polarity and ability to accept hydrogen bonds suggest good solubility.[8] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Capable of hydrogen bonding with the hydroxyl group, but the large nonpolar regions may limit high solubility.[8] |
| Water | Low / Insoluble | The extensive hydrophobic character of the molecule outweighs the effect of the single hydroxyl group.[1] | |
| Non-Polar | Dichloromethane (DCM) | High | The overall nonpolar character of the molecule should allow for high solubility in this common organic solvent.[8] |
| Ethyl Acetate (EtOAc) | High | Offers a good balance of moderate polarity and ability to solvate large organic molecules. | |
| Toluene | Moderate to High | The aromatic nature of toluene can interact favorably with the indole and benzyl rings via π-stacking. | |
| Hexanes, Heptane | Low | As highly non-polar, aliphatic solvents, hexanes are unlikely to effectively solvate the more polar regions of the molecule.[8] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for obtaining quantitative solubility data.[10]
-
Preparation: Add an excess amount of 1-Boc-4-benzyloxy-3-hydroxymethylindole to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Express the solubility in standard units, such as mg/mL or mol/L.
Chemical Stability and Potential Degradation Pathways
The stability of 1-Boc-4-benzyloxy-3-hydroxymethylindole is primarily governed by the lability of its protecting groups. Understanding these potential degradation pathways is critical for reaction planning, purification, and storage.[11][12]
Key Instabilities:
-
Acid-Mediated Deprotection: The Boc group is highly susceptible to cleavage under strongly acidic conditions (e.g., trifluoroacetic acid (TFA), HCl).[13][14] This is the most significant and predictable degradation pathway. Mildly acidic conditions are generally tolerated.[2]
-
Reductive Cleavage: The benzyl ether can be cleaved under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C).[6][7]
-
Oxidation: The indole nucleus can be susceptible to oxidation, although the N-Boc group offers some protection. Strong oxidizing agents should be used with caution.
-
Photostability: Indole-containing compounds can be sensitive to light and may discolor over time.[15]
The diagram below illustrates the primary degradation pathways for the molecule.
Caption: Primary degradation pathways of the target molecule.
Experimental Workflow for Stability Assessment
A forced degradation study is the standard approach to experimentally determine a molecule's stability profile and identify potential degradants.[16][17] This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during normal handling and storage.[11]
Protocol for Forced Degradation Study
This protocol outlines a typical workflow using HPLC as the analytical endpoint to monitor the degradation of the parent compound and the formation of impurities.[18][19]
-
Stock Solution Preparation: Prepare a stock solution of 1-Boc-4-benzyloxy-3-hydroxymethylindole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:[17]
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution (e.g., at 60 °C).
-
Photolytic Stress: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Time Points: Sample each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.[20][21] Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).
-
Data Analysis: Calculate the percentage of degradation for the parent compound under each condition. Assess the mass balance to ensure all major degradants are accounted for.
The following diagram outlines the logical flow of this experimental procedure.
Caption: Workflow for a forced degradation stability study.
Practical Recommendations for Handling and Storage
Based on the predicted and known chemical properties, the following best practices are recommended:
-
Solvent Selection: For creating stock solutions, polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations. For processes requiring solvent removal, more volatile solvents like Dichloromethane or Ethyl Acetate are preferable.
-
pH Considerations: Avoid strongly acidic conditions (pH < 2) to prevent Boc group cleavage. Solutions should be kept neutral or slightly basic.
-
Storage: The solid compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Solutions, particularly in protic solvents, should be prepared fresh. If storage is necessary, they should be kept at low temperatures (-20 °C) and protected from light to minimize degradation.
-
Reaction Compatibility: Avoid catalytic hydrogenation if the intent is to preserve the benzyl ether. Similarly, avoid strong acids if the Boc group needs to be retained.
By understanding the fundamental chemical principles outlined in this guide and employing the provided experimental protocols, researchers can confidently handle, store, and utilize 1-Boc-4-benzyloxy-3-hydroxymethylindole, ensuring the integrity and success of their scientific endeavors.
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A Technical Guide to the Strategic Application of the Boc Protecting Group in Indole Derivative Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis. However, the intrinsic reactivity of the indole N-H proton often complicates synthetic routes, necessitating the use of nitrogen protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its unique ability to not only protect the nitrogen but also modulate the reactivity and regioselectivity of the indole ring. This guide provides an in-depth analysis of the strategic deployment of the Boc group, covering its installation, its profound influence on key transformations such as electrophilic substitution and directed metalation, and protocols for its selective removal.
The Indole N-H Challenge: Why Protection is Critical
The indole nitrogen possesses a proton with a pKa of approximately 17, rendering it susceptible to deprotonation by a wide range of bases used in organic synthesis. This acidity presents several challenges:
-
Competitive Reactions: In reactions involving strong bases or organometallic reagents (e.g., Grignard, organolithiums), the N-H proton is preferentially abstracted, consuming the reagent and preventing the desired reaction elsewhere on the molecule.
-
Reduced Solubility: The ability to form hydrogen bonds can decrease solubility in non-polar organic solvents.
-
Altered Reactivity: The lone pair on the nitrogen atom significantly influences the electron density of the pyrrole ring, making the C3 position highly nucleophilic and prone to electrophilic attack[1][2].
An ideal protecting group must be easy to install and remove under mild conditions that are orthogonal to other functional groups, and it should favorably alter the indole's reactivity for subsequent steps[3]. The Boc group fulfills these criteria exceptionally well, making it a workhorse in modern indole chemistry.
Installation of the Boc Group: Mechanism and Protocol
The most common method for the N-protection of indoles is the reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP)[4][5].
Mechanism of N-Boc Protection
The mechanism involves the initial activation of Boc₂O by DMAP. The nucleophilic DMAP attacks one of the carbonyl carbons of the anhydride, leading to the formation of a highly reactive N-Boc-pyridinium species and a tert-butyl carbonate anion. The deprotonated indole nitrogen then attacks the activated carbonyl, transferring the Boc group and regenerating the DMAP catalyst[4]. The resulting tert-butyl bicarbonate intermediate subsequently decomposes to carbon dioxide and tert-butanol.
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Potential biological activities of functionalized indole scaffolds.
A Technical Guide to the Biological Activities of Functionalized Indole Scaffolds
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its inherent structural features, including a hydrogen bond donor and a hydrophobic surface, allow it to mimic the structure of peptides and interact with a wide array of biological targets with high affinity.[2][4][5] This versatility has led to the development of a multitude of natural and synthetic indole derivatives with a broad spectrum of pharmacological activities.[6][7][8] This in-depth technical guide provides a comprehensive overview of the significant biological activities of functionalized indole scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their mechanisms of action, explore key structure-activity relationships, and present practical insights into their synthesis and evaluation. The U.S. Food and Drug Administration (FDA) has approved numerous indole-based anticancer agents for clinical use, including panobinostat, alectinib, sunitinib, osimertinib, anlotinib, and nintedanib.[1]
The Indole Nucleus: A Foundation for Diverse Bioactivity
The indole scaffold, consisting of a benzene ring fused to a pyrrole ring, is a prevalent structural motif in a vast number of natural products, including alkaloids, and is also found in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin.[9][10] Its unique electronic and steric properties make it an ideal pharmacophore for achieving bioavailability and eliciting pharmacological effects.[6][11] The ability to functionalize the indole ring at various positions (N-1, C-2, C-3, and the benzene ring) allows for the fine-tuning of its biological activity, leading to the development of potent and selective therapeutic agents.[12]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Indole derivatives have emerged as a significant class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1] Their structural versatility allows for the design of compounds that can target specific cancer cells while minimizing toxicity to healthy tissues.[7]
Mechanism of Action: Disrupting the Cancer Cell Machinery
Functionalized indoles exert their anticancer effects by targeting key components of cancer cell signaling and survival pathways:
-
Tubulin Polymerization Inhibition: A prominent mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics.[9][13] By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential for mitotic spindle formation and cell division.[10] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9][13]
-
Kinase Inhibition: Many indole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play crucial roles in cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Several indole-based compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Topoisomerase Inhibition: Some indole derivatives can interfere with the function of topoisomerases, enzymes that are critical for DNA replication and repair.[1]
-
Histone Deacetylase (HDAC) Inhibition: Certain indole-containing compounds have been shown to inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For instance, substitutions at the N-1, C-2, and C-5 positions have been shown to be critical for tubulin polymerization inhibition.[14]
Representative Anticancer Indole Derivatives
| Compound Class | Target | Key Structural Features | Representative IC50 Values |
| Indole-Chalcone Hybrids | Tubulin Polymerization | Amino-terminus on the 4-methoxyphenyl group | Low nanomolar range against HCT-116 CRC cells[7] |
| 2,5-disubstituted Indoles | RNA Polymerase II Phosphorylation | Varies based on substitution | 0.48 ± 0.15 μM (Compound 3b against A549 cells)[14] |
| Indole-Sulfonohydrazides | Not specified | p-chlorophenyl substituent | 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468) for compound 5f[15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indole derivatives, most notably the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their potent anti-inflammatory properties.[16]
Mechanism of Action: Targeting Key Inflammatory Mediators
The primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[7][16][17] By inhibiting COX-2, these compounds can reduce pain, fever, and inflammation.[7] Some indole derivatives also exhibit anti-inflammatory effects by modulating other pathways, such as the NF-κB signaling pathway.[7]
Structure-Activity Relationship (SAR) Insights
The selectivity for COX-2 over COX-1 can be influenced by modifications to the indole core. For example, altering substituents at the N-1 and C-3 positions can shift the selectivity towards COX-2, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The indole scaffold is a valuable pharmacophore for the development of novel antimicrobial and antiviral agents.[8][18]
Mechanism of Action: Diverse Strategies Against Pathogens
-
Antifungal Activity: Some indole derivatives can inhibit the yeast-to-hypha transition and biofilm formation in pathogenic fungi like Candida albicans.[19]
-
Antibacterial Activity: Indole-based compounds can exhibit antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.
-
Antiviral Activity: Indole derivatives have shown promise against a range of viruses. For example, Arbidol, an indole-containing drug, is a broad-spectrum antiviral that inhibits the fusion of the viral envelope with the host cell membrane.[4][20]
Structure-Activity Relationship (SAR) Insights
In a series of indole derivatives synthesized to combat Candida albicans, the presence of specific substituents was found to be crucial for their antifungal activity, both alone and in combination with existing antifungal drugs like fluconazole.[19]
Neuroprotective Activities: A Beacon of Hope for Neurodegenerative Diseases
There is growing interest in the potential of indole derivatives to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6]
Mechanism of Action: A Multifaceted Defense of Neurons
-
Cholinesterase Inhibition: Some indole hybrids act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This can help to improve cognitive function in Alzheimer's disease.[6]
-
Antioxidant Activity: Many indole derivatives possess antioxidant properties, which can help to protect neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[21]
-
Aβ Aggregation Inhibition: Certain indole compounds have been shown to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[6]
Signaling Pathway: Neuroprotection via BDNF/TrkB and Nrf2-ARE
Caption: Neuroprotective signaling pathways activated by Indole-3-Carbinol (I3C) and its metabolite Diindolylmethane (DIM).[21]
Synthesis of Functionalized Indole Scaffolds
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry research. A variety of synthetic methods have been developed to construct the indole nucleus and introduce diverse functional groups.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of functionalized indole derivatives.
Example Protocol: Palladium-Catalyzed Cyclization
A recently developed efficient method for the synthesis of substituted N-benzoylindoles involves the Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide.[22] This method demonstrates high selectivity and provides good to excellent yields.[22]
Conclusion and Future Perspectives
The indole scaffold continues to be a highly privileged and versatile platform in the quest for novel therapeutic agents.[2][23] Its ability to interact with a multitude of biological targets has led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective compounds.[5][7][8] Future research will likely focus on the development of more selective and potent indole derivatives, the exploration of novel biological targets, and the use of innovative synthetic strategies to access new chemical space. The ongoing clinical evaluation of numerous indole-containing drugs further underscores the immense therapeutic potential of this remarkable heterocyclic system.[4][24][25]
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Commercial availability and suppliers of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
An In-Depth Technical Guide to 1-Boc-4-benzyloxy-3-hydroxymethylindole for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents.[1] This guide focuses on a particularly valuable derivative, 1-Boc-4-benzyloxy-3-hydroxymethylindole (CAS No. 914349-09-0), a strategically functionalized building block designed for advanced chemical synthesis.
The strategic placement of three key functional groups—a Boc-protected nitrogen, a benzyloxy ether at the 4-position, and a hydroxymethyl group at the 3-position—endows this molecule with a versatile reactivity profile. This allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, safe handling, and its role as a key intermediate in drug discovery.
Chemical Properties and Specifications
IUPAC Name: tert-butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate.[2]
Molecular Formula: C₂₁H₂₃NO₄.[2]
Molecular Weight: 353.41 g/mol .[2]
Structure:
Caption: Chemical structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
| Property | Value | Source |
| CAS Number | 914349-09-0 | [3] |
| Molecular Formula | C₂₁H₂₃NO₄ | [2] |
| Molecular Weight | 353.41 | [2] |
| Appearance | White to off-white solid | General chemical catalogs |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature. | [1] |
Commercial Availability and Suppliers
1-Boc-4-benzyloxy-3-hydroxymethylindole is available from a range of fine chemical suppliers that specialize in building blocks for research and development. The typical purity offered is ≥97%. When sourcing this material, it is crucial to request a certificate of analysis (CoA) to verify its identity and purity.
| Supplier | Product Number (Example) | Stated Purity | Availability |
| BLD Pharm | BD159461 | ≥97% | In Stock/On Request |
| Aladdin | B1067540 | Not specified | Check for stock |
| ChemicalBook | CB7757989 | Not specified | Multiple suppliers listed |
| Sinfoo Biochem | A146232 | Not specified | Check for stock |
Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Manufacturing
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole is typically achieved through a two-step process starting from 4-benzyloxyindole. The logical and most common synthetic route involves the formylation of the indole at the C3 position, followed by the reduction of the resulting aldehyde.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Boc-4-benzyloxy-3-formylindole (Intermediate)
-
Boc Protection: 4-Benzyloxyindole is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Formylation: The resulting N-Boc-4-benzyloxyindole is then subjected to a Vilsmeier-Haack reaction. This involves treating the protected indole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the Vilsmeier reagent in situ. This electrophilic reagent selectively attacks the electron-rich C3 position of the indole ring.
-
Work-up: An aqueous work-up then hydrolyzes the intermediate to yield 1-Boc-4-benzyloxy-3-formylindole.[4]
Step 2: Reduction to 1-Boc-4-benzyloxy-3-hydroxymethylindole (Final Product)
-
Reduction: The intermediate aldehyde is dissolved in a protic solvent, typically methanol or ethanol.
-
Reagent Addition: Sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[5] NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the Boc protecting group or the benzyl ether.[6]
-
Quenching and Isolation: The reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the final product. Purification is typically achieved by column chromatography on silica gel.
Quality Control and Analytical Characterization
To ensure the suitability of 1-Boc-4-benzyloxy-3-hydroxymethylindole for its intended application, rigorous analytical characterization is essential. Suppliers should provide data from the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key expected signals would include the singlet for the Boc group (around 1.6 ppm), the methylene protons of the hydroxymethyl group (around 4.8 ppm), the methylene protons of the benzyloxy group (around 5.2 ppm), and the aromatic protons of the indole and benzyl groups.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common method.[7] The purity is reported as a percentage based on the area of the product peak relative to the total peak area.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 354.17.[2]
Applications in Drug Discovery and Medicinal Chemistry
The strategic arrangement of functional groups in 1-Boc-4-benzyloxy-3-hydroxymethylindole makes it a highly valuable building block for creating diverse and complex molecules.
Caption: Synthetic utility and pathways to bioactive molecules.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for further modifications. It can be:
-
Oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions.
-
Converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, allowing the introduction of various side chains.
-
Used in ether or ester linkages to connect to other parts of a target molecule.
-
-
The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl group provides robust protection for the indole nitrogen, preventing unwanted side reactions during synthesis. It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the NH group for further functionalization, such as N-alkylation or N-arylation.
-
The Benzyloxy Group (-OBn): This group serves as a protecting group for the 4-hydroxy functionality. The phenolic hydroxyl group is often important for biological activity, and the benzyl ether allows for its protection during synthesis. It can be readily removed by catalytic hydrogenation to unmask the phenol at a later stage.[1]
This multi-functional nature allows for a diversity-oriented synthesis approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[8] Substituted indoles are known to be precursors for medicinally important compounds, including those with potential as enzyme inhibitors or receptor antagonists.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Boc-4-benzyloxy-3-hydroxymethylindole. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related compounds suggest the following:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]
-
Response:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
-
It is imperative to consult the supplier-specific SDS before handling this compound and to perform a full risk assessment for any experimental procedures.
Conclusion
1-Boc-4-benzyloxy-3-hydroxymethylindole is a sophisticated and highly versatile chemical building block that offers significant advantages to researchers in organic synthesis and drug discovery. Its pre-installed, orthogonally protected functional groups at key positions on the indole scaffold provide a robust platform for the efficient and controlled synthesis of complex molecular targets. By understanding its commercial availability, chemical properties, and synthetic utility, scientists can effectively leverage this compound to accelerate the development of novel bioactive molecules.
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PubMed Central. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. [Link]
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PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]
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MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
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ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[1][8]diazepino-[1,2,3-gh]purines. (2025-08-06). [Link]
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PubChemLite. 4-benzyloxy-3-hydroxymethylindole, n-boc protected (C21H23NO4). [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767. [Link]
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020-07-01). [Link]
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PubMed Central. Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]
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PubMed Central. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]
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Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013-10-01). [Link]
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Topic: The Synthesis and Application of 1-Boc-4-benzyloxy-3-hydroxymethylindole: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Indoles
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. However, the true potential of the indole scaffold is unlocked through precise functionalization. This guide focuses on a particularly valuable building block: 1-Boc-4-benzyloxy-3-hydroxymethylindole .
This molecule is engineered for synthetic utility. Each functional group serves a distinct and strategic purpose:
-
The Indole Core: Provides the fundamental bicyclic aromatic structure known for its biological activity.
-
1-Boc Group (tert-Butoxycarbonyl): A robust protecting group for the indole nitrogen. It deactivates the nitrogen, preventing unwanted side reactions and directing electrophilic substitution almost exclusively to the C3 position. Its facile removal under acidic conditions offers a clear pathway for late-stage diversification.
-
4-Benzyloxy Group: A stable protecting group for a C4-hydroxyl functionality. The C4-oxygenated indole motif is crucial in many neurologically active compounds. The benzyl group can be readily removed via hydrogenolysis to unmask the phenol, a key hydrogen bond donor/acceptor.
-
3-Hydroxymethyl Group: A versatile synthetic handle. This primary alcohol can be easily converted into a variety of other functional groups—such as aldehydes, carboxylic acids, halides, or amines—providing a launchpad for constructing complex side chains and linking to other molecular fragments.
This guide provides a detailed exploration of the synthesis of this key intermediate and discusses its applications as a versatile platform for the development of novel therapeutic agents.
Synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole
The construction of this highly functionalized indole is a multi-step process that relies on a logical sequence of protection and functional group interconversion. The overall strategy involves starting with a pre-functionalized indole, protecting the reactive nitrogen, introducing the C3 substituent via formylation, and finally, reducing it to the desired hydroxymethyl group.
Overall Synthetic Workflow
The synthetic pathway is designed for efficiency and control, ensuring high yields and purity of the final product.
Caption: Synthetic pathway from 4-benzyloxyindole to the target molecule.
Step 1: Preparation of 4-Benzyloxyindole
The journey begins with the synthesis of the C4-substituted indole core. A common and effective route starts from 2-methyl-3-nitrophenol.[1] The phenolic hydroxyl group is first protected as a benzyl ether using benzyl chloride in the presence of a base like potassium carbonate.[1] The resulting 6-benzyloxy-2-nitrotoluene undergoes condensation with a formamide acetal, followed by reductive cyclization using a reducing agent like Raney nickel with hydrazine hydrate, to yield 4-benzyloxyindole.[1] This starting material is a stable, crystalline solid, providing a solid foundation for subsequent steps.
Step 2: N-Boc Protection
Causality: The N-H proton of the indole ring is acidic and the nitrogen itself is nucleophilic. To prevent unwanted reactions at this site and to direct subsequent electrophilic attack specifically to the electron-rich C3 position, the nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its steric bulk and electronic properties.
The protection is typically achieved by treating 4-benzyloxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature to afford 1-Boc-4-benzyloxyindole in high yield.
Step 3: C3-Formylation via Vilsmeier-Haack Reaction
Causality: The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. The indole C3 position is the most nucleophilic carbon, making it the prime target for this electrophilic substitution. The N-Boc group ensures that the reaction is highly regioselective for the C3 position.
The Vilsmeier reagent, a chloroiminium ion, is pre-formed by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.[2] A solution of 1-Boc-4-benzyloxyindole is then added to this reagent. After the reaction is complete, aqueous workup and hydrolysis of the resulting iminium intermediate yield the aldehyde, 1-Boc-4-benzyloxy-1H-indole-3-carbaldehyde (CAS 404888-01-3).[3]
Step 4: Selective Reduction to the Hydroxymethyl Group
Causality: The final step is the reduction of the C3-aldehyde to the primary alcohol. The choice of reducing agent is critical. A mild hydride donor is required to selectively reduce the aldehyde without affecting the ester functionality of the Boc group or cleaving the benzyl ether. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is chemoselective for aldehydes and ketones and does not typically reduce esters or cleave ethers under standard conditions.[4]
The reaction is performed by treating the aldehyde with NaBH₄ in an alcoholic solvent like methanol or ethanol at cool to ambient temperatures. The reaction is usually rapid and clean, providing the target molecule, 1-Boc-4-benzyloxy-3-hydroxymethylindole , after a simple workup.
Physicochemical and Structural Data
A summary of the key properties for the target compound and its immediate precursor is provided below.
| Property | 1-Boc-4-benzyloxy-1H-indole-3-carbaldehyde | 1-Boc-4-benzyloxy-3-hydroxymethylindole |
| CAS Number | 404888-01-3[3] | 914349-16-9 (for 7-benzyloxy isomer)[5] Note: CAS for 4-isomer not found |
| Molecular Formula | C₂₁H₂₁NO₄[3] | C₂₁H₂₃NO₄ |
| Molecular Weight | 351.40 g/mol [3] | 353.41 g/mol [5] |
| Appearance | Typically an off-white or yellowish solid.[6] | Expected to be a solid. |
| Key Functional Groups | Indole, N-Boc, C4-Benzyloxy, C3-Aldehyde | Indole, N-Boc, C4-Benzyloxy, C3-Hydroxymethyl |
Applications in Drug Discovery and Organic Synthesis
1-Boc-4-benzyloxy-3-hydroxymethylindole is not an end product but a sophisticated intermediate designed for complex molecule synthesis. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.
Caption: Application pathways for the title compound in drug discovery.
-
Elaboration of the C3-Hydroxymethyl Group : This is the most common point of diversification.
-
Nucleophilic Substitution : The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) or directly used in reactions like the Mitsunobu reaction to introduce nitrogen, oxygen, or sulfur nucleophiles.
-
Oxidation : Oxidation to the corresponding aldehyde or carboxylic acid opens up another vast array of chemical transformations, including reductive aminations, Wittig reactions, and amide couplings.
-
Ether or Ester Formation : The alcohol can be readily converted into ethers or esters to explore structure-activity relationships (SAR) related to the C3-substituent.
-
-
Deprotection of the C4-Benzyloxy Group : The benzyl group can be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This unmasks the C4-phenol, a critical pharmacophore for interacting with many biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.[7][8] This step is often performed late in a synthetic sequence.
-
Deprotection of the N-Boc Group : Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleanly removes the Boc group, liberating the indole N-H. This allows for N-alkylation or N-arylation, or it can be left unprotected if the N-H is desired for a specific biological interaction (e.g., as a hydrogen bond donor).
The strategic combination of these modifications allows chemists to systematically explore the chemical space around the indole core, making this intermediate a powerful tool in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[]
Experimental Protocols
The following protocols are generalized procedures based on established chemical literature and are intended for guidance. Researchers should always conduct their own risk assessments and optimization studies.
Protocol 1: N-Boc Protection of 4-Benzyloxyindole
-
Dissolve 4-benzyloxyindole (1.0 eq) in dry THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-4-benzyloxyindole.
Protocol 2: C3-Formylation of 1-Boc-4-benzyloxyindole
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool dry DMF to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C.[2] Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Boc-4-benzyloxyindole (1.0 eq) in dry DMF dropwise to the pre-formed reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-3 hours).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Add a solution of sodium hydroxide to basify the mixture, causing the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 1-Boc-4-benzyloxy-1H-indole-3-carbaldehyde. Further purification can be done by recrystallization if necessary.
Protocol 3: Reduction of 1-Boc-4-benzyloxy-1H-indole-3-carbaldehyde
-
Suspend the C3-aldehyde (1.0 eq) in methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the addition to manage any effervescence.[4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield pure 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Conclusion
1-Boc-4-benzyloxy-3-hydroxymethylindole represents a pinnacle of strategic design in organic synthesis. It is more than just a molecule; it is a versatile platform that provides medicinal chemists with the tools for rapid and controlled diversification of the privileged indole scaffold. The orthogonal protecting groups and the reactive C3-handle enable a logical and efficient exploration of complex chemical space. As the demand for novel therapeutics continues to grow, the importance of such well-designed, multifunctional building blocks in accelerating the drug discovery process cannot be overstated.
References
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (NIH). Available from: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]
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Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure. Available from: [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Organic Syntheses Procedure. Available from: [Link]
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indole-3-aldehyde. Organic Syntheses Procedure. Available from: [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available from: [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available from: [Link]
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Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Korea University Pure. Available from: [Link]
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Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed. Available from: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]
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Methodological & Application
Detailed synthetic protocols for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Application Note & Synthetic Protocol
Topic: Detailed Synthetic Protocols for the Preparation of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Boc-4-benzyloxy-3-hydroxymethylindole is a highly functionalized indole derivative, valuable as a versatile building block in the synthesis of complex pharmaceutical agents and natural products. The strategic placement of the hydroxymethyl group at the C3 position, a benzyloxy ether at C4, and an acid-labile Boc protecting group on the indole nitrogen allows for selective, multi-directional elaboration of the indole scaffold. This document provides a comprehensive, four-step synthetic protocol for its preparation, commencing with the synthesis of 4-benzyloxyindole. Each step is accompanied by a detailed experimental procedure, mechanistic rationale, and critical process parameters designed to ensure reproducibility and high yield.
Overall Synthetic Strategy
The synthesis is designed as a linear, four-step sequence that efficiently builds the target molecule from a commercially available precursor. The pathway involves the initial construction of the 4-oxygenated indole core, followed by protection of the indole nitrogen to direct subsequent functionalization. A regioselective formylation at the electron-rich C3 position is then performed, followed by a chemoselective reduction to furnish the final hydroxymethyl product.
Caption: Overall synthetic workflow for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Recommended) |
| 2-Methyl-3-nitrophenol | ReagentPlus®, 99% | Sigma-Aldrich |
| Benzyl chloride | 99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal | 96% | Sigma-Aldrich |
| Pyrrolidine | 99% | Sigma-Aldrich |
| Raney® Nickel (slurry in water) | Active Catalyst | Sigma-Aldrich |
| Hydrazine hydrate | 85% solution | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | Powder, ≥98.0% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Silica Gel | 230-400 mesh, Grade 60 | Fisher Scientific |
| Celite® | Standard | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of 4-Benzyloxyindole
This procedure is adapted from the highly reliable Leimgruber-Batcho indole synthesis published in Organic Syntheses.[1][2] It is a robust, multi-stage process that constructs the indole ring system.
-
Part A: 6-Benzyloxy-2-nitrotoluene
-
To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol) and anhydrous potassium carbonate (112.2 g, 0.81 mol) in anhydrous DMF (800 mL), add benzyl chloride (113.2 g, 0.90 mol).
-
Heat the mixture at 90°C for 3 hours under a nitrogen atmosphere.
-
Cool the reaction and remove the bulk of the DMF under reduced pressure.
-
Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a yellowish solid.
-
Recrystallize from methanol (1 L) at 0°C to afford 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.
-
-
Part B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Dissolve the 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL).
-
Add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).
-
Heat the solution at reflux (approx. 110°C) for 3 hours under a nitrogen atmosphere.
-
Cool to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the red residue in a mixture of dichloromethane (200 mL) and methanol (1.6 L). Concentrate the solution to ~1.4 L and cool to 5°C to induce crystallization.
-
Filter the red crystals and wash with cold methanol to yield the desired styrene intermediate.
-
-
Part C: 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL of aqueous slurry).[1]
-
Carefully add 85% hydrazine hydrate (44 mL, 0.75 mol) dropwise. Caution: Vigorous gas evolution will occur. The reaction is exothermic and the temperature may rise.
-
Maintain the temperature between 45-50°C. Add two further portions of hydrazine hydrate (44 mL each) after 30 minutes and 1 hour.
-
After the final addition, continue stirring at 45-50°C for 2 hours.
-
Cool the mixture to room temperature and remove the catalyst by filtration through a pad of Celite®.
-
Evaporate the filtrate and co-evaporate the residue with toluene (500 mL) to remove residual water.
-
Purify the crude residue by column chromatography on silica gel (eluent: toluene/cyclohexane) to afford 4-benzyloxyindole as a white solid.[1][2]
-
Step 2: Synthesis of 1-Boc-4-benzyloxyindole
This step protects the acidic N-H proton, preventing interference in subsequent steps and modulating the indole's electronic properties.[3]
-
Dissolve 4-benzyloxyindole (e.g., 22.3 g, 100 mmol) in anhydrous THF (400 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 1.22 g, 10 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-Boc-4-benzyloxyindole, which is often a viscous oil or low-melting solid and can be used in the next step without further purification.
Step 3: Vilsmeier-Haack Formylation to 1-Boc-4-benzyloxy-3-formylindole
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at the electron-rich C3 position of the indole nucleus.[4][5][6]
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (100 mL) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 10.2 mL, 110 mmol, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C. A thick white precipitate (the Vilsmeier reagent) will form.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-Boc-4-benzyloxyindole (32.3 g, 100 mmol) in anhydrous DMF (100 mL) dropwise, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Add 5 M NaOH solution until the mixture is basic (pH > 9) to hydrolyze the iminium intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or EtOAc/hexanes) or by silica gel chromatography to obtain 1-Boc-4-benzyloxy-3-formylindole as a solid.[7]
Step 4: Reduction to 1-Boc-4-benzyloxy-3-hydroxymethylindole
A mild and selective reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride, which does not affect the Boc, benzyl, or indole functionalities.[8][9]
-
Suspend 1-Boc-4-benzyloxy-3-formylindole (e.g., 35.1 g, 100 mmol) in methanol (500 mL) in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 5.7 g, 150 mmol, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quench the reaction by slowly adding water (100 mL) at 0°C.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by silica gel chromatography (e.g., eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the final product, 1-Boc-4-benzyloxy-3-hydroxymethylindole, typically as a white or off-white solid.[10]
Mechanistic Rationale & Scientific Insights
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
-
Choice of Indole Synthesis: The Leimgruber-Batcho synthesis is advantageous for preparing substituted indoles like 4-benzyloxyindole because it starts from readily available nitrotoluene precursors and is a high-yielding, scalable process.[1][11]
-
Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group serves two primary functions. First, it protects the N-H proton, preventing deprotonation by bases or participation in unwanted side reactions.[12] Second, as an electron-withdrawing group, it slightly deactivates the indole ring, but more importantly, it enhances stability and often improves solubility in organic solvents. Its key advantage is its lability under mild acidic conditions (e.g., TFA or HCl), allowing for facile deprotection without disturbing other functional groups like the benzyl ether.[3][13]
-
Vilsmeier-Haack Regioselectivity: The formylation occurs specifically at the C3 position. The indole nucleus is an electron-rich heterocycle, with the highest electron density located at C3. The reaction proceeds via an electrophilic aromatic substitution mechanism where the C3 atom attacks the electrophilic carbon of the Vilsmeier reagent (a chloroiminium ion).[6] The N-Boc group does not alter this inherent regioselectivity.
-
Chemoselectivity of the Reduction: Sodium borohydride is an ideal reagent for the final step. It is a mild hydride donor, highly selective for reducing aldehydes and ketones.[9] It will not reduce the ester functionality of the Boc group, cleave the benzyl ether, or reduce the aromatic indole ring system. In contrast, a more powerful reagent like lithium aluminum hydride (LiAlH₄) could potentially lead to undesired side reactions, including hydrogenolysis of the C-O bond in the benzyl ether or even reduction of the Boc group's carbonyl.[14][15]
References
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. (Available at: [Link])
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Vedejs, E., & Klapars, A. (2002). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. CACHE Senior Thesis. (Available at: [Link])
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PrepChem. (n.d.). Synthesis of 4-Benzyloxy-3-aminocarbonylindole. (Available at: [Link])
- Grebnev, V. G., et al. (2022). Method for producing indole-3-carbinol. Russian Federation Patent RU2760000C1.
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Silverstein, R. M., et al. (1954). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Journal of the American Chemical Society. (Available at: [Link])
-
Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814. (Available at: [Link])
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Patil, S. B., & Patil, D. B. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. (Available at: [Link])
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Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. (Available at: [Link])
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Available at: [Link])
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Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. (Available at: [Link])
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. (Available at: [Link])
-
Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812-7814. (Available at: [Link])
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Wikipedia. (2023). Vilsmeier–Haack reaction. (Available at: [Link])
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Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acids. Chemical Society Reviews, 27, 395-404. (Available at: [Link])
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (Available at: [Link])
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (Available at: [Link])
-
University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. (Available at: [Link])
-
Ishikura, M., et al. (1993). The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2407-2413. (Available at: [Link])
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Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. (Available at: [Link])
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. (Available at: [Link])
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Application Notes & Protocols: Strategic Utilization of 1-Boc-4-benzyloxy-3-hydroxymethylindole in Medicinal Chemistry
Introduction: The Strategic Value of a Multi-Functional Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous neurotransmitters (e.g., serotonin), natural products, and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with a wide array of biological targets. However, the reactivity of the indole ring, particularly at the N-H and C3 positions, necessitates a strategic approach to its functionalization during multi-step synthesis.[1]
1-Boc-4-benzyloxy-3-hydroxymethylindole emerges as a highly valuable and versatile building block, specifically designed to address these synthetic challenges. It offers a trifecta of orthogonally reactive sites, allowing for controlled, sequential modification:
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing undesired side reactions and increasing the nucleophilicity of the C3 position.[2][3] Its lability under acidic or specific basic conditions allows for late-stage N-functionalization.[4][5][6]
-
C4-Benzyloxy Group: This ether protects the C4-hydroxyl, a common pharmacophoric feature or a handle for subsequent modification. The benzyl group is stable to a wide range of conditions but can be selectively removed via hydrogenolysis, orthogonal to the acid-labile Boc group.[7][8]
-
C3-Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde, converted into a good leaving group for nucleophilic substitution, or used for direct C-C bond formation, serving as the primary anchor for building molecular complexity.[9][10]
This application note provides a detailed guide for medicinal chemists on the strategic deployment of this building block, complete with validated protocols and mechanistic insights for key transformations.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of the reagent.
| Property | Value |
| CAS Number | 404888-01-3 (for the N-Boc protected aldehyde) |
| Alternate CAS | 914349-16-9 (for the N-Boc protected alcohol)[11] |
| Molecular Formula | C₂₁H₂₃NO₄[11][12] |
| Molecular Weight | 353.41 g/mol [11] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol (MeOH). |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Core Synthetic Transformations and Protocols
The true power of 1-Boc-4-benzyloxy-3-hydroxymethylindole lies in the selective manipulation of its three key functional sites.
Manipulation of the C3-Hydroxymethyl Group: The Gateway to Diversity
The C3-hydroxymethyl group is the primary point of diversification. Its conversion to other functional groups unlocks a vast array of subsequent reactions.
The transformation of the C3-hydroxymethyl group to an indole-3-carboxaldehyde (3-formylindole) is one of the most critical operations.[13][14] The resulting aldehyde is a versatile intermediate for reductive amination, Wittig reactions, Henry reactions, and various condensation chemistries to build complex side chains.[13][15][16]
Rationale for Reagent Choice: The electron-rich indole ring is sensitive to harsh oxidizing agents. Therefore, a mild and selective oxidant is required. Activated Manganese Dioxide (MnO₂) is the reagent of choice as it selectively oxidizes allylic and benzylic alcohols without affecting the indole core or the protecting groups.
Protocol 1: MnO₂ Oxidation of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Caption: Workflow for the oxidation of the C3-hydroxymethyl group.
Step-by-Step Methodology:
-
Dissolve 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 equiv) in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
To the stirred solution, add activated Manganese Dioxide (MnO₂, 5-10 equiv by weight).
-
Stir the resulting black suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure 1-Boc-4-benzyloxy-3-carboxaldehyde as a solid.[17]
The hydroxymethyl group can be activated under acidic conditions to form a resonance-stabilized indolylcarbinyl cation. This electrophilic intermediate can be trapped by a wide range of nucleophiles, such as electron-rich arenes, indoles, or other heteroaromatics, in a Friedel-Crafts-type reaction.
Rationale for Conditions: Brønsted or Lewis acids protonate the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water generates the stabilized carbocation exclusively at the C3-methylene position, ready for nucleophilic attack.
Protocol 2: Friedel-Crafts Alkylation with an Electron-Rich Arene
Caption: C-C bond formation at the C3-methylene position.
Step-by-Step Methodology:
-
Dissolve 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 equiv) and the nucleophile (e.g., anisole, 1.5-3.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the C3-alkylated product.
Orthogonal Deprotection Strategies
The ability to selectively remove the Boc and Benzyl protecting groups is fundamental to the utility of this building block.
Removal of the Boc group unveils the indole N-H, which can be a key hydrogen bond donor for target engagement or a site for further N-alkylation or N-arylation.
Rationale for Conditions: The Boc group is designed to be labile under acidic conditions. Trifluoroacetic Acid (TFA) in DCM is a standard and highly effective method that rapidly cleaves the Boc group while leaving the benzyl ether intact.[4] Alternatively, for substrates sensitive to strong acid, basic conditions can be employed.[5][6]
Protocol 3: Acid-Mediated N-Boc Deprotection
Caption: Selective removal of the N-Boc protecting group.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected indole substrate (1.0 equiv) in DCM.
-
Add Trifluoroacetic Acid (TFA, typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a suitable solvent (e.g., EtOAc) and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize the TFA).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-deprotected indole. Further purification is often not necessary.
Cleavage of the benzyl ether reveals the C4-phenolic hydroxyl group, a crucial functional group for mimicking tyrosine or acting as a hydrogen bond donor/acceptor.
Rationale for Conditions: Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[8] A palladium catalyst (typically Palladium on Carbon, Pd/C) activates molecular hydrogen, which then reductively cleaves the C-O bond of the benzyl ether. This method is orthogonal to the acid-labile Boc group.
Protocol 4: Debenzylation via Catalytic Hydrogenolysis
Caption: Selective cleavage of the C4-benzyl ether.
Step-by-Step Methodology:
-
Dissolve the 4-benzyloxyindole derivative (1.0 equiv) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol %).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.
-
Stir the suspension vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 4-hydroxyindole product.
Exemplary Synthetic Workflow: A Multi-Step Application
The following workflow illustrates how the individual transformations can be combined to synthesize a hypothetical, more complex target molecule, demonstrating the strategic power of the building block.
Caption: A sequential workflow from building block to a final drug-like molecule.
This logical sequence—functionalizing the most reactive handle (C3), followed by sequential deprotection—is a robust strategy for building libraries of 4-hydroxyindole derivatives for structure-activity relationship (SAR) studies.
Conclusion
1-Boc-4-benzyloxy-3-hydroxymethylindole is a masterful building block for modern medicinal chemistry. Its pre-installed, orthogonally protected functional groups at key positions of the indole scaffold provide chemists with precise control over synthetic outcomes. By enabling systematic and diverse modifications at the C3 position, followed by selective deprotection at N1 and C4, this reagent streamlines the synthesis of complex indole alkaloids and novel drug candidates. Its application significantly accelerates the exploration of chemical space around the privileged indole core, making it an indispensable tool for drug discovery programs.
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Baran, P. S., & Maimone, T. J. (2008). C–H Bond Functionalization in Organic Synthesis. ACS Catalysis. [Link]
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Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]
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Zhang, Y., et al. (2022). Enantioselective semisynthesis of novel cephalotaxine esters with potent antineoplastic activities against leukemia. ResearchGate. [Link]
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Wikipedia. Indole. Wikipedia, The Free Encyclopedia. [Link]
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Li, J. J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
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Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
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Li, J. J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
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Reddy, K. R., & Falconer, R. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry. [Link]
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Cook, J. M., & Le Quesne, P. W. (1975). 3-Hydroxymethylindoles. Journal of the American Chemical Society. [Link]
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Reddy, K. M., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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Smith, G. F. (1963). Indole-3-aldehyde. Organic Syntheses. [Link]
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Wikipedia. Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. [Link]
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Kurek, J., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]
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Wang, C., et al. (2019). General reactivity of 3-substituted indoles. ResearchGate. [Link]
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Kurek, J., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. [Link]
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PubChem. 4-benzyloxy-3-hydroxymethylindole, n-boc protected. PubChem. [Link]
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Silveira, G. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E. [Link]
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El-Sawy, E. R., et al. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]
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Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry. [Link]
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Sadowski, M., & Tabin, P. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. [Link]
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Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Al-Ghorbani, M., et al. (2022). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Advances. [Link]
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The Strategic Utility of 1-Boc-4-benzyloxy-3-hydroxymethylindole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds. Its unique electronic properties and conformational flexibility allow for interactions with a wide array of biological targets. Within this important class of heterocycles, 1-Boc-4-benzyloxy-3-hydroxymethylindole (CAS No. 914349-09-0) has emerged as a highly valuable and versatile pharmaceutical intermediate.
This application note provides an in-depth guide to the strategic applications of this key building block, with a particular focus on its role in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, its application in the synthesis of the clinical candidate GSK2982772, and provide a detailed protocol for a key synthetic transformation.
The strategic placement of protecting groups—the tert-butoxycarbonyl (Boc) group on the indole nitrogen and the benzyl (Bn) ether on the 4-position—renders the molecule stable to a variety of reaction conditions while allowing for selective deprotection and further functionalization. The 3-hydroxymethyl group serves as a crucial handle for introducing diverse pharmacophoric elements, making it an ideal starting point for the construction of complex molecular architectures.
Application Focus: Synthesis of the RIPK1 Inhibitor GSK2982772
A prime example of the utility of 1-Boc-4-benzyloxy-3-hydroxymethylindole is its application as a key starting material in the synthesis of GSK2982772 , a first-in-class, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of inflammation and programmed cell death (necroptosis), and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[1][2] GSK2982772 has been investigated in clinical trials for the treatment of conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2]
The synthesis of GSK2982772 leverages the pre-functionalized indole core of 1-Boc-4-benzyloxy-3-hydroxymethylindole to construct the complex heterocyclic system of the final drug molecule. The 3-hydroxymethyl group is the key point of attachment for the side chain that ultimately interacts with the target kinase.
The Role of RIPK1 in Disease Pathophysiology
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon activation, RIPK1 can trigger one of two opposing pathways: a pro-survival and pro-inflammatory pathway mediated by NF-κB, or a programmed cell death pathway known as necroptosis. In many inflammatory diseases, the necroptotic pathway is aberrantly activated, leading to tissue damage and chronic inflammation. By inhibiting the kinase activity of RIPK1, compounds like GSK2982772 can selectively block the necroptotic cascade without affecting the pro-survival functions of RIPK1, offering a targeted therapeutic approach.
Below is a diagram illustrating the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for RIPK1 inhibitors.
Caption: Workflow for the synthesis of a key thioether intermediate.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |
| 1-Boc-4-benzyloxy-3-hydroxymethylindole | 914349-09-0 | C21H23NO4 | 1.0 g | 1.0 |
| 2,6-Dichlorobenzyl mercaptan | 2044-73-7 | C7H6Cl2S | 0.6 g | 1.1 |
| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | 0.4 mL | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 20 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 15 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | SiO2 | - | - |
| Hexanes | 110-54-3 | C6H14 | - | - |
| Ethyl Acetate | 141-78-6 | C4H8O4 | - | - |
Procedure:
-
To a stirred solution of 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 g, 1.0 eq.) and 2,6-dichlorobenzyl mercaptan (0.6 g, 1.1 eq.) in dichloromethane (20 mL) at 0°C, add trifluoroacetic acid (0.4 mL, 2.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 4-(benzyloxy)-3-(((2,6-dichlorobenzyl)thio)methyl)-1H-indole-1-carboxylate, as a white solid.
Expected Outcome and Characterization:
The expected yield for this reaction is typically in the range of 80-90%. The product can be characterized by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the signal corresponding to the hydroxyl proton and the appearance of new signals for the methylene protons of the thioether linker and the aromatic protons of the dichlorobenzyl group.
-
Mass Spectrometry: The calculated mass of the product (C28H27Cl2NO3S) is 544.09 g/mol . Expect to observe the corresponding [M+H]⁺ or [M+Na]⁺ ion in the mass spectrum.
Conclusion and Future Perspectives
1-Boc-4-benzyloxy-3-hydroxymethylindole is a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional and protecting groups provides a robust and versatile platform for the synthesis of complex pharmaceutical agents. The successful application of this intermediate in the synthesis of the clinical candidate GSK2982772 underscores its importance and potential in the development of novel therapies for inflammatory and autoimmune diseases. As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed and highly functionalized building blocks like 1-Boc-4-benzyloxy-3-hydroxymethylindole will undoubtedly grow, paving the way for the next generation of innovative medicines.
References
-
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]
- Estrada, A. A., et al. (2014). Oxazepinone and diazepinone compounds as RIP1 kinase inhibitors.
-
GlaxoSmithKline LLC. (2016). Crystalline forms of (s)-5-benzyl-n-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]o[1][3]xazepin-3-yl)-4h-1,2,4-triazole-3-carboxamide. WIPO Patent Application WO/2016/128936.
-
Weisel, K., et al. (2017). Clinical development of the RIPK1 inhibitor GSK2982772. Journal of Medicinal Chemistry, 60(4), 1247-1261.* [Link]
Sources
Mastering the Purification of 1-Boc-4-benzyloxy-3-hydroxymethylindole: An Application Guide
This comprehensive guide provides detailed protocols and expert insights for the purification of 1-Boc-4-benzyloxy-3-hydroxymethylindole (tert-butyl 3-(hydroxymethyl)-4-(benzyloxy)indole-1-carboxylate) , a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for obtaining this compound in high purity.
Introduction: The Significance of a Pure Intermediate
The purity of starting materials and intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). Impurities can lead to unwanted side reactions, decreased yields, and potential toxicological issues in the final product. 1-Boc-4-benzyloxy-3-hydroxymethylindole is a versatile building block, and its purification is a critical step to ensure the successful synthesis of downstream targets. This guide will explore the fundamental principles and provide step-by-step protocols for the two most common and effective purification techniques: flash column chromatography and recrystallization .
Pre-Purification Considerations: Handling and Safety
Before commencing any purification procedure, it is crucial to understand the physicochemical properties and potential hazards associated with 1-Boc-4-benzyloxy-3-hydroxymethylindole and the solvents used.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 914349-09-0 | PubChem |
| Molecular Formula | C21H23NO4 | PubChemLite |
| Molecular Weight | 353.41 g/mol | PubChemLite[1] |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents like hexanes. | General knowledge |
| Stability | The Boc protecting group is sensitive to strong acids and high temperatures. | Organic Chemistry Portal[2] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Solvent Handling: Organic solvents are flammable and can be toxic. Handle with care and avoid inhalation or skin contact.
-
Compound Handling: While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation of dust and direct contact with skin and eyes.
Purification Strategy: A Two-Pronged Approach
The optimal purification strategy for 1-Boc-4-benzyloxy-3-hydroxymethylindole typically involves a two-step process:
-
Flash Column Chromatography: To separate the target compound from major impurities.
-
Recrystallization: To achieve high purity and obtain a crystalline solid.
The choice of which method to use, or if both are necessary, will depend on the impurity profile of the crude material. Thin Layer Chromatography (TLC) is an indispensable tool for assessing the purity of the crude product and for optimizing the conditions for column chromatography.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[3] The principle is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Step 1: Thin Layer Chromatography (TLC) Analysis
The first and most critical step is to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.2-0.4.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 4:1 ratio and adjust as necessary).
-
Visualize the separated spots under a UV lamp. Aromatic compounds like indoles are often UV-active.
-
If necessary, stain the plate to visualize non-UV-active impurities. Potassium permanganate stain is a good general-purpose stain for oxidizing functional groups.
-
Adjust the solvent polarity to achieve the desired Rf value. Increasing the proportion of ethyl acetate will increase the Rf values of the compounds.
Step 2: Column Preparation and Sample Loading
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent system determined from TLC analysis
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This is often the preferred method for better resolution.
-
Step 3: Elution and Fraction Collection
Procedure:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect the eluate in a series of fractions (e.g., test tubes or flasks).
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Visual Workflow for Flash Column Chromatography:
Sources
Application Notes & Protocols: A Step-by-Step Guide for the Derivatization of the Hydroxymethyl Group on the Indole Ring
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and neurochemicals.[1] Indole-3-methanol, also known as indole-3-carbinol (I3C), is a prominent natural product found in cruciferous vegetables like broccoli and cabbage.[2] It serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.[3] The derivatization of its C3-hydroxymethyl group allows for the introduction of diverse functionalities, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, experience-driven overview of key synthetic strategies, protocols, and critical considerations for the successful derivatization of the hydroxymethyl group on the indole ring.
Pillar 1: The Core Strategic Decision — To Protect or Not to Protect the Indole Nitrogen
A fundamental challenge in the chemistry of N-unsubstituted indoles is the inherent acidity and nucleophilicity of the N-H proton (pKa ≈ 16-17). This property creates a critical chemoselectivity problem: many reagents intended for the C3-hydroxymethyl group can react preferentially with the indole nitrogen. Failure to address this can lead to a mixture of N- and O-derivatized products, significantly complicating purification and reducing the yield of the desired compound.
Causality Behind the Choice: The decision to protect the indole nitrogen is governed by the reaction conditions.
-
Basic/Nucleophilic Conditions: Reactions involving strong bases (e.g., NaH, LDA) or highly nucleophilic reagents will almost certainly require N-protection. The base will deprotonate the most acidic proton, which is the N-H, creating a potent indole anion nucleophile.[4]
-
Acidic Conditions: While not directly affecting the N-H proton, acidic conditions can promote the oligomerization of indole-3-methanol, a notorious side reaction.[5] N-protection can sometimes mitigate this by altering the electronic properties of the indole ring.
-
Neutral/Mildly Acidic Conditions (e.g., Mitsunobu): The outcome is less predictable. While the Mitsunobu reaction can often proceed without N-protection, competitive N-alkylation is a known side reaction. The choice may depend on the specific nucleophile and substrate.
The following diagram illustrates the critical decision-making workflow.
Caption: Initial workflow for indole-3-methanol derivatization.
Table 1: Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF/CH₂Cl₂ | TFA, CH₂Cl₂; or heat | Reduces ring electron density. Stable to many conditions but labile to strong acids.[6] |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, NaH, DMF | Strong base (e.g., KOH, MeOH, heat); or reducing agents (e.g., Mg/MeOH) | Strongly electron-withdrawing. Very stable but requires harsh removal conditions.[6] |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base (e.g., K₂CO₃) | Harsh conditions required for cleavage. | Similar to Tosyl; very robust protection.[6] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, NaH, DMF | Tetrabutylammonium fluoride (TBAF), THF; or HCl, EtOH | Readily cleaved under fluoride-mediated or acidic conditions.[7] |
| p-Methoxybenzyl | PMB | PMBCl, NaH, DMF | Trifluoroacetic acid (TFA) or DDQ.[8] | Can be removed under oxidative or acidic conditions. |
| Pivaloyl | Piv | Pivaloyl chloride, Base | Strong base (e.g., LDA, 40-45 °C).[9] | Provides steric hindrance, protecting both N-1 and C-2 positions. Notoriously difficult to remove.[9] |
Pillar 2: Synthetic Pathways & Step-by-Step Protocols
The primary derivatization strategies for the hydroxymethyl group involve converting the C-O bond into a C-O (ester, ether), C-X (halide), or C-N (amine) bond.
Caption: Major derivatization pathways from Indole-3-Methanol.
Method 1: O-Esterification (Acylation)
This is a straightforward method to form an ester linkage, often used to create prodrugs or modify solubility. The reaction typically involves an acyl chloride or anhydride in the presence of a base.
Expertise & Causality: Pyridine or a similar amine base is used not only to neutralize the HCl byproduct generated from an acyl chloride but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. For substrates sensitive to acidic byproducts, this is a critical choice.
-
Preparation: To a solution of N-protected or unprotected indole-3-methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Addition of Reagent: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 2: O-Etherification
Formation of an ether bond can significantly alter the lipophilicity and metabolic stability of the parent molecule. The Mitsunobu reaction is a particularly powerful and reliable method for this transformation.
The Mitsunobu reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers and esters, with a characteristic inversion of stereochemistry.[10] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[11]
Expertise & Causality: The order of addition is critical. The alcohol, nucleophile (in this case, another alcohol R'-OH for etherification or a phenol), and PPh₃ are mixed first. The azodicarboxylate (e.g., DIAD) is added last and dropwise at 0 °C.[12] This controlled addition prevents the formation of unwanted side products by ensuring the rapid formation of the betaine intermediate which then deprotonates the nucleophile.[10]
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected indole-3-methanol (1.0 eq), the desired alcohol or phenol nucleophile (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to yellow/orange) and sometimes the formation of a precipitate (triphenylphosphine oxide byproduct) are indicative of reaction progress.[12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and a significant amount of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
-
Purification: Purify by flash column chromatography. TPPO can sometimes be challenging to remove. A common strategy is to triturate the crude material with a solvent like diethyl ether, in which TPPO is poorly soluble, causing it to precipitate for removal by filtration.
Trustworthiness: The Mitsunobu reaction is also highly effective for converting the hydroxymethyl group to other functionalities. By simply changing the nucleophile, one can access a wide range of derivatives.[13] For example, using diphenyl phosphorazidate (DPPA) as the nucleophile source provides a direct route to 3-azidomethylindole.[14][15]
Method 3: Conversion to 3-Halomethylindole
The 3-halomethylindole is not typically a stable, isolated final product but rather a highly valuable reactive intermediate. The hydroxyl group is a poor leaving group, and converting it to a halide (a good leaving group) activates the C3-methyl position for subsequent S_N2 reactions with a wide range of nucleophiles (amines, alkoxides, thiolates, etc.).
Expertise & Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[16] The reaction with primary alcohols typically proceeds via an S_N2-like mechanism.[16]
-
Preparation: To a solution of N-protected indole-3-methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) in a flame-dried flask under an inert atmosphere, add pyridine (1.1 eq, optional, to scavenge HCl).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise. Vigorous gas evolution (SO₂ and HCl) may be observed.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC. It is highly recommended to use the resulting solution of the 3-chloromethylindole directly in the next step without isolation , as these intermediates can be unstable.
-
Subsequent S_N2 Reaction: To the cold solution of the newly formed 3-chloromethylindole, add the desired nucleophile (e.g., a secondary amine for aminomethylation, 2.5 eq) and allow the reaction to warm to room temperature and stir until completion.
-
Work-up & Purification: Perform an appropriate aqueous work-up based on the nucleophile used (e.g., basic work-up for an amine product). Purify by flash column chromatography.
Method 4: Conversion to 3-Aminomethylindoles (Gramine Analogs)
Gramine (N,N-dimethyl-1H-indole-3-methylamine) and its analogs are important synthetic intermediates and possess biological activity.[17][18] While classically prepared via the Mannich reaction from indole itself,[19][20] they can be readily synthesized from indole-3-methanol.
This is the most common and versatile method. Simply follow Protocol 3.1, using a primary or secondary amine as the nucleophile in step 5.
Example:
-
After forming the 3-chloromethylindole intermediate from N-Boc-indole-3-methanol, add dimethylamine (2.5 eq, as a solution in THF or as the hydrochloride salt with an additional base like triethylamine) to the reaction mixture. Stir for 6-18 hours at room temperature to yield N-Boc-gramine.
Pillar 3: Data Summary and Comparative Analysis
Table 2: Comparison of Key Derivatization Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages & Considerations |
| Esterification | Acyl Chloride, Pyridine | CH₂Cl₂, 0 °C to RT | Simple, high-yielding, common reagents. | Generates acidic byproduct (HCl); sensitive substrates may require N-protection. |
| Etherification (Mitsunobu) | PPh₃, DIAD/DEAD, R'-OH | Anhydrous THF, 0 °C to RT | Mild conditions, broad scope of nucleophiles, predictable stereochemistry (inversion).[11] | Stoichiometric byproducts (TPPO) can complicate purification; requires anhydrous conditions. |
| Halogenation (for Intermediate) | SOCl₂ or PBr₃ | CH₂Cl₂, 0 °C | Excellent for activating the alcohol; gaseous byproducts drive reaction.[16] | Intermediate is often unstable and used in situ; reagents are corrosive and moisture-sensitive. |
| Amination (via Halide) | 1. SOCl₂ 2. R₂NH | Two-step, one-pot; 0 °C to RT | Versatile for a wide range of amines; reliable S_N2 reaction. | Requires handling of corrosive SOCl₂; potential for over-alkylation of primary amines. |
References
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- ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- Semantic Scholar. A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRA.
- MDPI. Recent Developments of Gramine: Chemistry and Biological Activity.
- Wikipedia. Mitsunobu reaction.
- ResearchGate. (2025, August 6). Chemistry of N‐(1H‐Indol‐3‐ylmethyl)‐N,N‐dimethylamine —Gramine.
- ResearchGate. The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound.
- ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF.
- PubMed Central (PMC). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
- Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
- Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications.
- Organic Synthesis. Mitsunobu reaction.
- Beilstein Journal of Organic Chemistry. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from Beilstein Journal of Organic Chemistry.
- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
- National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Chemistry Portal. Mitsunobu Reaction.
- National Institutes of Health (NIH). N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells.
- PubMed. N-Alkoxy Derivatization of indole-3-carbinol Increases the Efficacy of the G1 Cell Cycle Arrest and of I3C-specific Regulation of Cell Cycle Gene Transcription and Activity in Human Breast Cancer Cells.
- University of Pittsburgh-Bradford. D.
- Arkivoc. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (2021, January). DMSO/SOCl2-mediated C(sp2)−H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives | Request PDF.
- Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Heterocycles. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS.
- ResearchGate. (2025, August 10). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols.
- MDPI. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives.
- Journal of Solution Chemistry. Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- Wikipedia. Indole-3-carbinol.
- PubMed. Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus.
- PubMed. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection.
- ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
- Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- ResearchGate. (2025, August 7). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.
- SciSpace. (2021, February 19). Direct C−H Arylation of Indole‐3‐Acetic Acid Derivatives Enabled by an Autonomous Self‐Optimizing Flow Reactor.
- Organic Syntheses. indole-3-aldehyde.
- PubMed Central (PMC). (2008, August 26). Oligomerization of Indole Derivatives with Incorporation of Thiols.
- YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole.
- PubMed Central (PMC). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
- Common Organic Chemistry. Alcohol to Chloride - Common Conditions.
- YouTube. (2025, October 23). Fischer Indole Synthesis Mechanism | Organic Chemistry.
- Scribd. From Alcohols (Using SOCl2) | PDF.
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Application Notes and Protocols for the Scalable Synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile functionalization possibilities have made it a privileged structure in the quest for novel therapeutic agents.[1][2] Among the vast array of indole derivatives, 1-Boc-4-benzyloxy-3-hydroxymethylindole stands out as a highly valuable building block. The strategic placement of the benzyloxy group at the 4-position, a hydroxymethyl group at the 3-position, and a Boc-protecting group on the indole nitrogen provides a versatile platform for the synthesis of complex molecules, including potent inhibitors of various enzymes and receptors implicated in a range of diseases.
This application note provides a comprehensive and scalable experimental setup for the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole, designed for researchers, scientists, and drug development professionals. The protocol is structured to ensure not only high yields and purity but also operational safety and scalability, addressing the critical needs of process chemistry. We will delve into the rationale behind the chosen synthetic strategy and provide detailed, step-by-step protocols for each transformation.
Synthetic Strategy: A Four-Step Scalable Approach
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole is strategically designed in a four-step sequence starting from the commercially available 4-hydroxyindole. This route is optimized for scalability, safety, and efficiency.
Caption: Synthetic pathway for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Part 1: Synthesis of 4-Benzyloxyindole (Intermediate 1)
The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxyindole as a benzyl ether. This is a crucial step to prevent side reactions in the subsequent formylation and to enhance the solubility of the intermediates in organic solvents.[3]
Experimental Protocol: Scalable Benzylation of 4-Hydroxyindole
| Reagent/Solvent | Molar Equiv. | Molecular Weight | Quantity (for 100g scale) |
| 4-Hydroxyindole | 1.0 | 133.15 g/mol | 100 g |
| Benzyl Bromide | 1.1 | 171.04 g/mol | 139.5 g (97.5 mL) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | 207.6 g |
| Acetone | - | - | 2 L |
Step-by-Step Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-hydroxyindole (100 g, 0.75 mol) and anhydrous potassium carbonate (207.6 g, 1.5 mol).
-
Add acetone (2 L) to the flask and stir the suspension vigorously.
-
From the dropping funnel, add benzyl bromide (139.5 g, 0.81 mol) dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 200 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol/water to afford pure 4-benzyloxyindole as a crystalline solid.
Part 2: Synthesis of 1-Boc-4-benzyloxyindole (Intermediate 2)
The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent N-formylation in the subsequent Vilsmeier-Haack reaction and to increase the electron density of the pyrrole ring, thereby facilitating electrophilic substitution at the C3 position.[4] Due to the weakly nucleophilic nature of the indole nitrogen, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is employed to accelerate the reaction.[5][6]
Experimental Protocol: Scalable Boc Protection of 4-Benzyloxyindole
| Reagent/Solvent | Molar Equiv. | Molecular Weight | Quantity (for 150g scale) |
| 4-Benzyloxyindole | 1.0 | 223.27 g/mol | 150 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.2 | 218.25 g/mol | 175.5 g |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 g/mol | 8.2 g |
| Dichloromethane (DCM) | - | - | 2 L |
Step-by-Step Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-benzyloxyindole (150 g, 0.67 mol) in anhydrous dichloromethane (2 L).
-
Add di-tert-butyl dicarbonate (175.5 g, 0.80 mol) and DMAP (8.2 g, 0.067 mol) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 500 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-benzyloxyindole as a viscous oil or a low-melting solid, which can be used in the next step without further purification.
Part 3: Synthesis of 1-Boc-4-benzyloxy-3-formylindole (Intermediate 3)
The Vilsmeier-Haack reaction is a reliable and scalable method for the formylation of electron-rich aromatic compounds, including indoles.[7] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.
Safety Considerations for the Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is exothermic and involves the use of corrosive and reactive reagents.[8][9][10] Proper safety precautions are paramount, especially on a large scale.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.[11]
-
The addition of POCl₃ to DMF should be performed slowly and at a low temperature to control the exotherm.
-
A quench solution (e.g., ice-water) should be readily available to neutralize the reaction mixture.
Experimental Protocol: Scalable Vilsmeier-Haack Formylation
| Reagent/Solvent | Molar Equiv. | Molecular Weight | Quantity (for 200g scale) |
| 1-Boc-4-benzyloxyindole | 1.0 | 323.39 g/mol | 200 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 g/mol | 1 L |
| Phosphorus oxychloride (POCl₃) | 1.5 | 153.33 g/mol | 142.5 g (86.4 mL) |
| Dichloromethane (DCM) | - | - | 1 L |
Step-by-Step Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool anhydrous DMF (1 L) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (142.5 g, 0.93 mol) dropwise to the DMF, maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve 1-Boc-4-benzyloxyindole (200 g, 0.62 mol) in anhydrous dichloromethane (1 L).
-
Add the solution of the indole derivative to the pre-formed Vilsmeier reagent dropwise at 0 °C over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into a stirred mixture of ice (2 kg) and water (2 L).
-
Basify the aqueous mixture to pH 8-9 with a 4 M sodium hydroxide solution while maintaining the temperature below 20 °C.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-benzyloxy-3-formylindole.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes.
Part 4: Synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole (Final Product)
The final step is the reduction of the aldehyde functionality to a hydroxymethyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation on a large scale, offering high yields and operational simplicity.[12][13]
Experimental Protocol: Scalable Reduction of the Aldehyde
| Reagent/Solvent | Molar Equiv. | Molecular Weight | Quantity (for 200g scale) |
| 1-Boc-4-benzyloxy-3-formylindole | 1.0 | 351.40 g/mol | 200 g |
| Sodium borohydride (NaBH₄) | 1.5 | 37.83 g/mol | 32.3 g |
| Methanol | - | - | 2 L |
| Dichloromethane (DCM) | - | - | 1 L |
Step-by-Step Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 1-Boc-4-benzyloxy-3-formylindole (200 g, 0.57 mol) in a mixture of methanol (2 L) and dichloromethane (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (32.3 g, 0.85 mol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (500 mL) at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield 1-Boc-4-benzyloxy-3-hydroxymethylindole as a white to off-white solid.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Benzylation | Incomplete reaction | Increase reaction time or add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide. |
| Decomposition of benzyl bromide | Use fresh, high-purity benzyl bromide. | |
| Incomplete Boc Protection | Low nucleophilicity of indole nitrogen | Ensure DMAP is completely dissolved. Increase the amount of (Boc)₂O to 1.5 equivalents.[1] |
| Side products in Vilsmeier-Haack | Reaction temperature too high | Maintain strict temperature control during the addition of POCl₃ and the indole derivative.[8] |
| Impure starting materials | Ensure the 1-Boc-4-benzyloxyindole is of high purity. | |
| Incomplete Reduction | Insufficient NaBH₄ | Add an additional portion of NaBH₄ and monitor by TLC. |
| Deactivation of NaBH₄ | Use fresh, dry NaBH₄. |
Conclusion
This application note provides a robust and scalable four-step synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole. By carefully selecting reagents and optimizing reaction conditions, this protocol enables the efficient production of this valuable building block in high yield and purity. The detailed step-by-step procedures, coupled with safety considerations and troubleshooting guidelines, are intended to empower researchers and process chemists in their efforts to advance drug discovery and development.
References
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2022).
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
- Discovery of indole N‐Boc deprotection method. (n.d.).
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). PMC - NIH.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
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- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005).
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- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
- Why Do Some Fischer Indoliz
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (n.d.).
- A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI.
- Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research.
- Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. (2016). Organic Chemistry Portal.
- 4-Benzyloxy-1H-indole-3-carboxaldehyde, N-BOC protected 98%. (n.d.). CymitQuimica.
- 4-Benzyloxyindole. (n.d.). GoldBio.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
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Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. .
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.).
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- Crystallization method of Boc-amino acid. (n.d.).
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Purification of an organometallic compound by recrystallization. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2022).
- Sodium borohydride, Sodium tetrahydrobor
- Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. (2006).
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge.
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Analytical techniques for monitoring the progress of reactions involving this compound.
<
Introduction
In the fields of chemical research, drug development, and manufacturing, the precise monitoring of chemical reactions is fundamental to success. A thorough understanding of reaction kinetics, pathway, and impurity profiles allows for rapid process optimization, ensures the safety and quality of the final product, and is a critical component of regulatory compliance. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques for real-time and offline reaction monitoring. We will explore the core principles, provide field-proven protocols, and discuss the rationale behind experimental choices for a range of chromatographic and spectroscopic methods.
The Principle of Self-Validating Systems in Reaction Monitoring
For an analytical method to be trustworthy, it must be validated to ensure it is suitable for its intended purpose.[1][2] Method validation is a documented process that demonstrates an analytical method's accuracy, precision, specificity, linearity, and robustness.[2][3] In the context of reaction monitoring, this means the chosen technique must reliably and consistently measure the concentrations of reactants, intermediates, and products over the course of the reaction.[1][3] Adherence to guidelines from bodies such as the International Council for Harmonisation (ICH) is crucial, especially in pharmaceutical applications.[1][4]
Chromatographic Techniques: The Gold Standard for Separation and Quantification
Chromatographic methods are indispensable for monitoring complex reactions where multiple components need to be separated and quantified.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its more recent advancement, UHPLC, are the workhorses of reaction monitoring in many laboratories.[5][6] These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
Causality Behind Experimental Choices:
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) is dictated by the polarity of the analytes. A C18 column is a good starting point for a wide range of organic molecules.
-
Mobile Phase Composition: The mobile phase (e.g., a mixture of water with acetonitrile or methanol) is optimized to achieve the best separation (resolution) of the peaks of interest in the shortest possible time. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex mixtures.
-
Detector Selection: A UV-Vis detector is commonly used, and the detection wavelength is chosen at the absorbance maximum of the key analytes to ensure high sensitivity. A Diode Array Detector (DAD) is advantageous as it can monitor a wide range of wavelengths simultaneously.
Experimental Protocol: HPLC/UHPLC Monitoring
-
Method Development: Develop a separation method using standards of the starting materials and, if available, the expected product. The goal is to achieve baseline separation of all key components.
-
Reaction Sampling: At predetermined time points, withdraw a small, precise aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot. This can be achieved by rapid cooling, dilution, or the addition of a chemical quenching agent.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent to a concentration within the linear range of the detector. Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.
-
Analysis: Inject the prepared sample into the HPLC/UHPLC system.
-
Data Processing: Integrate the peak areas of the reactants and products. The concentration can be determined from a pre-established calibration curve.
Data Presentation: Reaction Profile Table
| Time (min) | Reactant A (Area %) | Product B (Area %) | Intermediate C (Area %) |
| 0 | 99.8 | 0.1 | 0.1 |
| 30 | 65.2 | 30.5 | 4.3 |
| 60 | 32.1 | 62.8 | 5.1 |
| 120 | 5.7 | 90.3 | 4.0 |
| 240 | <0.1 | 98.5 | 1.4 |
Visualization: HPLC/UHPLC Workflow dot graph TD { A[Reaction Vessel] -->|Aliquot Sampling at t=x| B(Quenching); B --> C(Dilution & Filtration); C --> D{HPLC/UHPLC System}; D --> E[Chromatographic Separation]; E --> F[Detection (e.g., UV-Vis)]; F --> G((Data Acquisition)); G --> H{Chromatogram}; H --> I[Peak Integration & Quantification]; I --> J(Reaction Profile); subgraph "Analysis" D; E; F; G; end subgraph "Sample Preparation" B; C; end subgraph "Data Processing" H; I; J; end } Caption: Workflow for reaction monitoring using HPLC/UHPLC.
Spectroscopic Techniques: Real-Time Insights into Molecular Transformations
Spectroscopic methods offer the advantage of often being non-invasive and capable of in situ monitoring, providing real-time data without the need for sample extraction.
[7]#### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure and can be used for quantitative analysis of reaction mixtures. I[8][9]t is particularly useful for identifying intermediates and byproducts.
Causality Behind Experimental Choices:
-
Nucleus Selection: ¹H NMR is most common due to its high sensitivity and the prevalence of hydrogen in organic molecules. Other nuclei like ¹³C, ¹⁹F, and ³¹P can be used for specific applications.
-
Solvent: A deuterated solvent that dissolves all components of the reaction mixture is required.
-
Quantitative Measurements: For accurate quantification, the relaxation delay (d1) must be sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei between scans. A[10]n internal standard with a known concentration and a signal that does not overlap with other peaks can be added for absolute quantification.
Experimental Protocol: In Situ ¹H NMR Monitoring
-
Setup: The reaction is carried out directly in an NMR tube.
-
Initial Spectrum: Acquire a spectrum at t=0 to get a baseline.
-
Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. T[9]his can be done manually or using an automated pseudo-2D experiment. 4[10]. Data Processing: Process the spectra (Fourier transform, phase, and baseline correction).
-
Analysis: Identify the signals corresponding to the starting materials, intermediates, and products. The relative concentrations can be determined by comparing the integral values of their characteristic peaks.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are valuable for monitoring changes in functional groups and chromophores, respectively. In situ IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) tool.
[11][12]Causality Behind Experimental Choices:
-
IR Spectroscopy: Monitors the disappearance of a reactant's characteristic vibrational band (e.g., a carbonyl stretch) and the appearance of a product's band. It is excellent for tracking functional group transformations. *[13][14] UV-Vis Spectroscopy: Suitable for reactions where there is a significant change in the electronic structure, leading to a change in the UV-Vis absorption spectrum. I[15][16]t is often used for kinetic studies of reactions involving colored compounds or those with strong UV chromophores.
[17][18]Experimental Protocol: In Situ IR Monitoring
-
Probe Insertion: An ATR-IR probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the reaction solvent and any reagents present before the reaction is initiated is collected.
-
Reaction Initiation: The reaction is started, and spectra are collected at regular intervals.
-
Data Analysis: The change in absorbance of characteristic peaks is plotted against time to generate a reaction profile. Chemometric methods can be used to deconvolve complex spectra.
[14]Visualization: Decision Tree for Technique Selection
Caption: Decision tree for selecting an appropriate analytical technique.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry provides highly specific data based on the mass-to-charge ratio of molecules. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification.
[19]Causality Behind Experimental Choices:
-
Ionization Technique: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the analytes.
-
Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly sensitive and selective quantification of target compounds.
[20][21]Experimental Protocol: LC-MS Monitoring
The protocol is similar to that of HPLC, with the addition of a mass spectrometer as the detector.
-
Method Development: Optimize both the LC separation and the MS parameters (e.g., ionization source settings, selection of precursor and product ions for MRM).
-
Analysis: The eluent from the LC column is directed into the mass spectrometer.
-
Data Analysis: Extract ion chromatograms for the m/z values of the reactants and products to monitor their relative abundance over time.
Conclusion
The selection of an analytical technique for reaction monitoring is a critical decision that should be based on the specific requirements of the study. A summary of the key attributes of the discussed techniques is provided below.
| Technique | Primary Information | Throughput | In Situ Capability |
| HPLC/UHPLC | Quantitative concentration | Medium | No (requires sampling) |
| NMR | Structural & Quantitative | Low to Medium | Yes |
| IR | Functional Group Changes | High | Yes |
| UV-Vis | Chromophore Changes | High | Yes |
| MS | Molecular Weight & Structure | Medium to High | No (requires sampling) |
By leveraging the strengths of these techniques, often in combination, researchers can gain a comprehensive understanding of their chemical reactions, leading to the development of more efficient, robust, and safe chemical processes.
References
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- National Institutes of Health. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.
- (n.d.).
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- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
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Application Notes and Protocols for the Deprotection of the Boc Group from 1-Boc-4-benzyloxy-3-hydroxymethylindole
Introduction: The Critical Role of the Boc Protecting Group in Indole Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex indole-containing molecules targeted for pharmaceutical development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, prized for its robustness under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] For a sensitive substrate such as 1-Boc-4-benzyloxy-3-hydroxymethylindole, which contains an acid-sensitive benzyl ether and a primary alcohol, the selective and clean removal of the Boc group is a critical final step to unmask the indole N-H and advance the synthetic intermediate.
This technical guide provides a comprehensive overview of the protocols for the deprotection of the Boc group from 1-Boc-4-benzyloxy-3-hydroxymethylindole. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed, field-proven experimental protocols, and discuss the critical parameters for ensuring the integrity of the benzyloxy and hydroxymethyl functional groups.
Mechanistic Insight: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved through acid catalysis. The mechanism involves the protonation of the carbamate oxygen by a strong acid, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine (in this case, the indole N-H) and carbon dioxide gas.[3]
The primary side reaction of concern arises from the liberated tert-butyl cation, a potent electrophile that can alkylate any nucleophilic sites on the substrate or solvent.[4] While the indole ring itself can be susceptible to alkylation, careful control of reaction conditions and the use of scavengers can mitigate this risk.
Selecting the Optimal Deprotection Strategy
The choice of deprotection protocol for 1-Boc-4-benzyloxy-3-hydroxymethylindole hinges on a careful balance between achieving complete removal of the Boc group and preserving the acid-sensitive benzyloxy ether. While benzyl ethers are generally stable to the acidic conditions required for Boc deprotection, prolonged reaction times or excessively harsh acidic conditions can lead to their cleavage.[5] Therefore, careful monitoring of the reaction progress is essential.
Below is a comparative summary of the most common and effective protocols for this transformation:
| Protocol | Reagent | Solvent | Typical Temperature | Typical Time | Key Considerations |
| Protocol A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | Highly effective and fast. Requires careful monitoring to prevent benzyloxy cleavage. |
| Protocol B | Hydrochloric Acid (HCl) in 1,4-Dioxane | 1,4-Dioxane or Methanol | Room Temp. | 1 h - 4 h | Generally milder than TFA, offering potentially better selectivity. |
| Protocol C | Oxalyl Chloride in Methanol | Methanol | Room Temp. | 1 h - 4 h | A milder alternative for substrates with high acid sensitivity.[2] |
Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection. The high acidity of TFA ensures a rapid reaction, but also necessitates careful monitoring to avoid side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the stirred solution. The amount of TFA can be adjusted based on the reaction progress. A common starting point is a 1:1 to 1:4 ratio of TFA to DCM by volume.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 30 minutes to 2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the initial reaction).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-benzyloxy-3-hydroxymethylindole.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often considered milder than TFA and can provide better selectivity for acid-sensitive substrates.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 equiv) in 1,4-dioxane or methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol C: Mild Deprotection using Oxalyl Chloride in Methanol
For substrates that are particularly sensitive to strong acids, this milder protocol can be an effective alternative.[2]
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 1-Boc-4-benzyloxy-3-hydroxymethylindole (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1 M and stir at room temperature for 5 minutes.
-
Reagent Addition: Carefully add oxalyl chloride (3 equiv.) to the solution. An immediate increase in temperature and some sputtering may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 to 4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel.
Visualization of Key Processes
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The use of TLC and LC-MS is not merely a suggestion but a critical component of the experimental design. By closely tracking the disappearance of the starting material and the appearance of the product, researchers can precisely determine the optimal reaction time, thereby minimizing the risk of over-exposure to acidic conditions and the potential for cleavage of the benzyloxy group. It is recommended to run a small-scale trial to establish the ideal reaction time for a specific batch of starting material and reagents before proceeding to a larger scale.
References
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Miki, Y., Tada, Y., Yanase, N., Hachiken, H., & Matsushita, K. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4.
- Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
- Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Madan, C. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Fang, Z., Tang, R.-R., Huang, K.-L., & Zhang, R.-R. (2009). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 30(9), 1748.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]
-
Reddit. Boc De-protection : r/Chempros. [Link]
- Boateng, E. A., Gathiaka, S., & Foday, A. D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831–23838.
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Proper waste disposal procedures for experiments with 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Application Note & Protocol: Safe Waste Disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Abstract
This document provides a comprehensive guide for the proper handling, segregation, and disposal of chemical waste generated from experiments involving 1-Boc-4-benzyloxy-3-hydroxymethylindole. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures are grounded in guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Introduction and Chemical Profile
1-Boc-4-benzyloxy-3-hydroxymethylindole is a functionalized indole derivative commonly used as a building block in organic synthesis. The presence of multiple functional groups—an indole core, a tert-butoxycarbonyl (Boc) protecting group, a benzyl ether, and a hydroxymethyl group—necessitates a careful and informed approach to waste management. Improper disposal can lead to environmental contamination and potential safety hazards within the laboratory.[1][2]
The primary objective of this protocol is to outline a self-validating system for waste management that minimizes risk. This involves a thorough understanding of the compound's chemical properties, adherence to established segregation practices, and compliance with institutional and federal regulations.
Table 1: Chemical and Physical Properties of 1-Boc-4-benzyloxy-3-hydroxymethylindole
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | [3] |
| Molecular Weight | 353.41 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 914349-09-0 | [5] |
Hazard Assessment and Safety Precautions
A comprehensive hazard assessment requires an analysis of the compound's constituent functional groups. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazards can be inferred from structurally related molecules.[1]
-
Indole Derivatives: Indole and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2][6]
-
Boc Protecting Group: The Boc group is acid-labile.[7] Mixing waste containing this compound with acidic waste streams can trigger a deprotection reaction, leading to the evolution of carbon dioxide and flammable isobutylene gas. This presents a significant pressurization and fire hazard inside a sealed waste container.
-
Benzyl Ethers: While not as prone to peroxide formation as other ethers like THF or diethyl ether, benzyl ethers can form explosive peroxides over time upon exposure to air and light.[8][9] Therefore, waste solutions containing this compound should not be stored for extended periods.
-
General Toxicity: The compound should be treated as a hazardous chemical waste. Acute toxicity is anticipated if swallowed, and it may cause skin, eye, and respiratory irritation.[10][11]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes of chemical solutions or generation of dust.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosolized particles.[2][12] |
Regulatory Framework for Laboratory Waste
All waste disposal procedures must comply with federal and local regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes regulations for hazardous waste management.[13][14] Key requirements include the prohibition of sewer and regular trash disposal for hazardous chemicals, mandatory waste documentation, and proper training for all personnel generating waste.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[12][15] This plan must include procedures for the safe handling and disposal of chemicals to minimize employee exposure.[12][16]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process and proper segregation for waste streams containing 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Caption: Waste segregation workflow for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Detailed Waste Management Protocols
Adherence to a systematic approach involving segregation, containment, and labeling is critical for safe disposal.[1]
Protocol 5.1: Solid Waste Disposal
Solid waste includes unused or expired chemical, contaminated personal protective equipment (gloves, lab coats), weighing papers, and silica gel from chromatography.
Methodology:
-
Segregation: Collect all solid materials contaminated with 1-Boc-4-benzyloxy-3-hydroxymethylindole separately from general laboratory trash.
-
Containment: Place these materials into a designated, durable, leak-proof hazardous solid waste container, typically a lined cardboard box or a plastic drum.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Boc-4-benzyloxy-3-hydroxymethylindole and associated solid waste," and an appropriate hazard warning.[17]
-
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[18]
Protocol 5.2: Liquid Waste Disposal
Liquid waste streams must be segregated based on solvent type to facilitate proper disposal and prevent dangerous chemical reactions.[1]
Methodology:
-
Segregation:
-
Non-Halogenated Organic Waste: Collect all solutions of the compound in solvents like acetone, ethyl acetate, hexanes, THF, or methanol in a dedicated "Non-Halogenated Hazardous Waste" container.
-
Halogenated Organic Waste: Collect all solutions in solvents like dichloromethane (DCM) or chloroform in a separate "Halogenated Hazardous Waste" container.
-
Aqueous Waste: Collect aqueous layers from extractions or washes into a dedicated "Aqueous Hazardous Waste" container. Do not dispose of this down the drain , as it contains dissolved organic compound and poses a risk to aquatic life.[8][9]
-
-
Containment: Use chemically compatible containers, typically high-density polyethylene (HDPE) or glass bottles with secure, screw-top caps.[18] Do not fill containers beyond 90% capacity to allow for expansion.[14]
-
Labeling: Each liquid waste container must be clearly labeled with "Hazardous Waste," the full names of all chemical components (including solvents), their approximate percentages, and relevant hazard warnings.
-
Storage: Store all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) within a designated SAA to prevent spills.[13] Keep containers tightly closed except when adding waste.[2][18]
Protocol 5.3: Decontamination of Empty Containers and Glassware
Proper decontamination is essential to ensure that empty containers can be safely disposed of or reused.
Methodology:
-
Initial Rinse: Rinse the empty container or glassware with a small amount of a suitable solvent (e.g., acetone).
-
Waste Collection: This first rinseate is considered hazardous waste and must be collected and disposed of into the appropriate liquid waste stream (e.g., non-halogenated waste).[19]
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[19] After the initial hazardous rinse(s), the glassware can be washed using standard laboratory procedures.
-
Disposal of Rinsed Containers: Once thoroughly rinsed and air-dried, deface the original label, and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Secure the area of the spill.
-
Consult SDS: Refer to the SDS for similar compounds for specific spill cleanup information.
-
Small Spills (Solid): If you are trained and it is safe to do so, gently sweep up the solid material using absorbent pads or a dustpan and brush. Avoid creating dust. Place the collected material and all cleanup supplies into the solid hazardous waste container.
-
Small Spills (Liquid): Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the liquid.[8][9] Place the contaminated absorbent into the solid hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Conclusion and Best Practices
The responsible disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this note, researchers can ensure they are in full compliance with regulatory standards and are protecting themselves, their colleagues, and the environment.
Key Takeaways:
-
Always wear appropriate PPE.
-
Segregate waste streams meticulously: solid, non-halogenated liquid, halogenated liquid, and aqueous.
-
Never mix incompatible waste types, particularly acidic waste with Boc-protected compounds.
-
Clearly and accurately label all waste containers.
-
Store waste in designated Satellite Accumulation Areas with secondary containment.
-
Consult your institution's EHS office for specific guidance and to schedule waste pickup.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
- Sigma-Aldrich. (2012, November 22). Benzyl ether - Safety Data Sheet. Sigma-Aldrich.
- Benchchem. (n.d.). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. Benchchem.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Lab Manager.
- Sigma-Aldrich. (2022, April 15). Safety Data Sheet - Benzilic acid. Sigma-Aldrich.
- Fisher Scientific. (2010, June 21). Safety Data Sheet - 6-Benzyloxy-1-Boc-indole-2-boronic acid. Fisher Scientific.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
- Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzyl ether. Fisher Scientific.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Hygiene Plan. OSHA.
- CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Sigma-Aldrich.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet. Thermo Fisher Scientific.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Thermo Fisher Scientific.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
-
PubChemLite. (2025). 4-benzyloxy-3-hydroxymethylindole, n-boc protected (C21H23NO4). PubChemLite. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
- Org. Process Res. Dev. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Suzhou Highfine Biotech.
- Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. Pro-Lab Diagnostics.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. ACS GCI.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carbinol. National Center for Biotechnology Information. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole
Welcome to the technical support center for indole synthesis. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to provide targeted solutions and deeper understanding for researchers working on the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole, a valuable intermediate in drug discovery. We will address common challenges to help you improve your yield, purity, and overall success.
Overall Synthetic Workflow
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole is typically achieved through a multi-step process. The final and often most critical step, the reduction of the C3-formyl group, is the primary focus of this guide. Understanding the complete workflow provides context for potential upstream issues that may affect the final yield.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, particularly in the final reduction step.
Question: My yield for the reduction of 1-Boc-4-benzyloxy-3-formylindole is consistently low. What are the primary causes and how can I fix it?
Answer: Low yield in this reduction step is a frequent issue stemming from several potential factors, ranging from the choice of reducing agent to subtle side reactions. Let's break down the causes and solutions.
1. Suboptimal Reducing Agent or Stoichiometry: The most common reducing agent for this transformation is sodium borohydride (NaBH₄) due to its mild nature and chemoselectivity for aldehydes over other functional groups. However, its effectiveness can be highly dependent on conditions.
-
Causality: If an insufficient amount of the reducing agent is used (less than 1.0 equivalent), the conversion will be incomplete. Conversely, a large excess is often unnecessary and can complicate the workup. The reactivity of NaBH₄ is also significantly modulated by the solvent, with alcoholic solvents like methanol or ethanol providing the necessary proton source to facilitate the reduction.
-
Solution:
-
Stoichiometry: Begin with 1.1 to 1.5 molar equivalents of NaBH₄. This slight excess ensures complete consumption of the starting aldehyde without being wasteful.
-
Solvent System: Use anhydrous methanol or ethanol as the solvent. The reaction is often performed in a co-solvent system like THF/methanol or DCM/methanol to ensure the starting material is fully dissolved before the reducing agent is added. A patent for a similar indole-3-methanol synthesis highlights methanol as an effective solvent system.[1]
-
Alternative Reagents: If NaBH₄ consistently gives poor results, other reagents can be considered, though they come with their own challenges (see table below).
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Relative Reactivity | Typical Solvents | Key Considerations & Potential Issues |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Recommended starting point. Safe, inexpensive. Can be slow at very low temperatures. |
| Lithium Borohydride (LiBH₄) | Moderate | THF, Diethyl Ether | More powerful than NaBH₄. Can potentially reduce other functional groups if present. Requires strictly anhydrous conditions. |
| DIBAL-H | Strong | Toluene, Hexane | Very powerful and requires precise temperature control (-78 °C) to avoid over-reduction. Primarily used for reducing esters to aldehydes. |
| Catalytic Hydrogenation | Varies | Methanol, EtOAc | Not recommended. Will likely cleave the benzyl ether protecting group (hydrogenolysis). |
2. Formation of Side Products: Indole chemistry is notorious for side reactions, especially the formation of bis(indolyl)methanes (BIMs).[2]
-
Causality: This occurs when the starting aldehyde reacts with another electron-rich indole nucleus under acidic conditions. While the reduction is typically run under neutral or basic conditions, acidic microenvironments or an improper workup can catalyze this dimerization, consuming your starting material. The loss of the Boc protecting group during the reaction would generate a free indole N-H, creating a nucleophilic indole that can react with the starting aldehyde.
-
Solution:
-
Maintain Basicity/Neutrality: Ensure the reaction medium remains neutral or slightly basic. If your starting material or solvent has acidic impurities, consider adding a non-nucleophilic base.
-
Controlled Workup: Quench the reaction carefully. Instead of a strong acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply cold water. Adjust the pH carefully during extraction, avoiding strongly acidic conditions which can promote both BIM formation and Boc-deprotection.[3]
-
3. Product or Starting Material Instability: The indole core, especially when highly substituted, can be sensitive.
-
Causality: The N-Boc protecting group can be labile to acid. The product alcohol could potentially be unstable on acidic silica gel during purification, leading to decomposition or the formation of colored impurities.[3]
-
Solution:
-
Temperature Control: Add the NaBH₄ portion-wise to the reaction mixture at a low temperature (0 to 5 °C) to manage the exothermic reaction and prevent thermal degradation.[1]
-
Inert Atmosphere: While not always essential for this specific reduction, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of minor oxidative impurities, which can simplify purification.
-
Purification Strategy: If you observe streaking or product loss on a standard silica gel column, use silica that has been pre-treated with triethylamine (typically 1% triethylamine in the eluent) to neutralize acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.[3]
-
Caption: A troubleshooting workflow for low yield.
Question: I see a significant, less polar impurity in my TLC analysis after the reaction. What could it be?
Answer: A common, less polar impurity is unreacted starting material, 1-Boc-4-benzyloxy-3-formylindole. However, if you are confident the reaction went to completion, the most likely candidate is the bis(indolyl)methane (BIM) dimer mentioned previously.
-
Identification: This side product will have a molecular weight roughly double that of the starting material. It can be confirmed by LC-MS analysis. In the ¹H NMR, you would expect to see a characteristic singlet for the methine proton (the CH connecting the two indole rings) and a doubling of the indole-related signals.
-
Prevention: The key is strict pH control. Any trace of acid can catalyze this reaction. Ensure all glassware is clean and that solvents are free of acidic impurities. The preventative measures are the same as described in the previous question: maintain neutral/basic conditions and use a buffered or non-acidic quench.[2][3]
Frequently Asked Questions (FAQs)
Question: What is the optimal temperature for the reduction step?
Answer: The optimal temperature is a balance between reaction rate and stability. For the reduction of an aromatic aldehyde with NaBH₄, the reaction should be initiated at a low temperature to control the initial exotherm.
-
Recommended Protocol: Cool the solution of the aldehyde in methanol/THF to 0 °C using an ice-water bath. Add the sodium borohydride in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 1-3 hours until TLC analysis shows complete consumption of the starting material.
Question: How critical is the purity of the starting aldehyde, 1-Boc-4-benzyloxy-3-formylindole?
Answer: It is absolutely critical. The principle of "Garbage In, Garbage Out" applies strongly here. Impurities from the preceding formylation step can interfere with the reduction.
-
Potential Impurities and Their Impact:
-
Unreacted 1-Boc-4-benzyloxyindole: This will not react under the reduction conditions and will have to be separated during final purification, lowering the isolated yield.
-
Reagents from Formylation (e.g., POCl₃, DMF): Residual acidic reagents can cause decomposition of the starting material or product and promote side reactions like BIM formation.
-
-
Recommendation: Always purify the 1-Boc-4-benzyloxy-3-formylindole intermediate by flash column chromatography or recrystallization before proceeding to the reduction step. The purity should be >95% as determined by ¹H NMR or LC-MS.
Question: Can I use a one-pot method for the Boc-protection, formylation, and reduction?
Answer: While one-pot syntheses are attractive for their efficiency, they are not recommended for this specific sequence. The reaction conditions for each step are fundamentally incompatible.[3]
-
Boc-Protection: Typically requires a base (e.g., DMAP, Et₃N).
-
Vilsmeier-Haack Formylation: Employs strongly acidic and electrophilic reagents (POCl₃, DMF).
-
Reduction: Requires a nucleophilic reducing agent that would be instantly quenched by the Vilsmeier-Haack reagents.
Attempting a one-pot procedure would lead to a complex and inseparable mixture. A sequential approach with isolation and purification of each intermediate is essential for achieving a high yield of the final product.
Experimental Protocols
Optimized Protocol: Reduction of 1-Boc-4-benzyloxy-3-formylindole
This protocol incorporates the troubleshooting advice to maximize yield and purity.
-
Preparation:
-
To a flame-dried, round-bottom flask under a Nitrogen atmosphere, add 1-Boc-4-benzyloxy-3-formylindole (1.0 eq).
-
Dissolve the aldehyde in a mixture of anhydrous Tetrahydrofuran (THF) and anhydrous Methanol (4:1 v/v, approximately 0.1 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reduction:
-
While stirring vigorously, add sodium borohydride (NaBH₄, 1.2 eq) in small portions over 20 minutes. Use a powder funnel to aid the addition.
-
Monitor the internal temperature to ensure it does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 30% Ethyl Acetate in Hexanes. The product spot should be more polar (lower Rf) than the starting aldehyde.
-
-
Workup:
-
Once the starting material is consumed, cool the flask back to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Be cautious as hydrogen gas evolution may cause foaming.
-
Stir for 15 minutes. Remove the organic solvents under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Transfer the remaining aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Crucial: Use an eluent system containing 0.5-1% triethylamine (Et₃N) to prevent product degradation on the column (e.g., Hexanes/Ethyl Acetate/Et₃N gradient from 90:10:1 to 70:30:1).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Boc-4-benzyloxy-3-hydroxymethylindole as a solid or viscous oil.
-
References
-
ResearchGate. Optimization of conditions for the synthesis of bis(indolyl)methane 3a. Available at: [Link]
-
National Institutes of Health (NIH). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]
-
ResearchGate. Optimization of the solvent and catalytic loading for the one-pot synthesis of 3- aminoalkylated indoles. Available at: [Link]
- Google Patents. CN101921223A - Synthesis method of indole-3-methanol.
Sources
Troubleshooting guide for unexpected reaction outcomes with 1-Boc-4-benzyloxy-3-hydroxymethylindole.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 1-Boc-4-benzyloxy-3-hydroxymethylindole. It provides in-depth troubleshooting for unexpected reaction outcomes, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: How should I store 1-Boc-4-benzyloxy-3-hydroxymethylindole?
A: This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation. The indole core can be susceptible to oxidation, and the Boc protecting group is sensitive to acidic vapors that may be present in a general chemical storage area.
Q2: What are the primary chemical sensitivities of this molecule I should be aware of before planning my synthesis?
A: The molecule possesses three key functional groups with distinct sensitivities:
-
1-Boc group: Highly sensitive to acidic conditions (both Brønsted and Lewis acids) and can be cleaved under strong basic or high-temperature conditions.[1][2][3]
-
4-Benzyloxy group: Primarily sensitive to hydrogenolysis (e.g., H₂ gas with a palladium catalyst). It is generally stable to most other conditions except for very strong acids.
-
3-Hydroxymethyl group: The benzylic alcohol can be prone to acid-catalyzed elimination or substitution reactions. Under acidic conditions, it can also act as an electrophile, leading to dimerization or polymerization with another indole molecule.[4][5]
Q3: My reaction monitoring by TLC shows a new spot forming even before I add my primary reagent. What could be happening?
A: This suggests that your starting material may be degrading under the initial reaction conditions. This is often due to an inappropriate choice of solvent or residual impurities. For instance, using a solvent that has not been properly dried or contains acidic impurities can be sufficient to initiate the degradation of this sensitive molecule.[6][7] It is also crucial to ensure the purity of the starting material itself before beginning the reaction.[8]
Troubleshooting Guide for Unexpected Reaction Outcomes
This section addresses specific problems encountered during reactions involving 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Issue 1: Low or No Yield of the Desired Product
A low or nonexistent yield is a common but multifaceted problem. Systematically evaluating the reaction parameters is key to identifying the root cause.[6][8]
The reaction may be stalling due to suboptimal conditions or insufficient reagent activity.
-
Expert Analysis & Solution:
-
Reaction Time & Temperature: Many reactions, especially those involving sterically hindered substrates, require extended reaction times or elevated temperatures. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9] If the reaction is slow, a gradual increase in temperature may be necessary.
-
Reagent Purity & Stoichiometry: Impurities in reagents can inhibit or poison catalysts.[8] Always use reagents of known purity and consider titrating active reagents (e.g., organometallics) before use. Ensure the stoichiometry is correct, and for sluggish reactions, consider using a slight excess of the key reagent.
-
For substitution reactions, the hydroxyl group is an intrinsically poor leaving group.
-
Expert Analysis & Solution: The hydroxyl group must be converted into a better leaving group. This is typically achieved by converting it to a sulfonate ester (e.g., tosylate or mesylate) or a halide. This activation step increases the electrophilicity of the benzylic carbon, facilitating nucleophilic attack.
-
Protocol Recommendation: Perform a tosylation or mesylation reaction prior to the substitution. This involves reacting the starting material with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
Issue 2: Formation of Multiple Unexpected Byproducts
The appearance of multiple spots on a TLC plate indicates the presence of side reactions. The structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole offers several pathways for unintended reactivity.
This is one of the most common side reactions, typically triggered by acidic conditions.
-
Expert Analysis & Solution: The tert-butoxycarbonyl (Boc) group is designed to be removed by acid.[2][3] Exposure to even trace amounts of acid can lead to its cleavage, generating a free indole that may react differently or complicate purification.
-
Strict pH Control: Ensure all reagents and solvents are free from acidic impurities. If the reaction generates an acidic byproduct, include a non-nucleophilic acid scavenger (e.g., proton sponge or hindered amine) in the reaction mixture.
-
Alternative Protecting Groups: If acidic conditions are unavoidable for a subsequent step, consider replacing the Boc group with a more robust protecting group, such as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group.[8]
-
Under acidic conditions, the 3-hydroxymethyl group can be protonated, eliminate water to form a stabilized carbocation, and then be attacked by another electron-rich indole molecule. This leads to the formation of bis(indolyl)methane-type dimers or polymers.
-
Expert Analysis & Solution: This side reaction is a classic issue with 3-substituted indoles.[10] The most effective solution is to avoid acidic conditions entirely. If an acid catalyst is necessary, use the mildest possible Lewis or Brønsted acid at the lowest effective concentration and temperature.[11][12]
This occurs almost exclusively under hydrogenolysis conditions.
-
Expert Analysis & Solution: If your synthetic route involves a reduction step, avoid using catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) as this will readily cleave the benzyl ether. Alternative reduction methods that are compatible with benzyl ethers include the use of dissolving metal reductions (e.g., Na/NH₃) or hydride reagents, depending on the functional group to be reduced.
Data Summary & Key Parameters
Table 1: Chemical Stability Profile
| Condition Category | Reagent/Condition Example | N-Boc Group Stability | 4-Benzyloxy Group Stability | 3-Hydroxymethyl Group Stability |
| Strong Acid | Trifluoroacetic Acid (TFA), HCl | Labile[2][3] | Potentially Labile | Unstable (Elimination/Substitution) |
| Mild Acid | Acetic Acid, Silica Gel | Potentially Labile | Stable | Potentially Unstable |
| Strong Base | NaOH, KOtBu | Generally Stable | Stable | Stable (Deprotonation) |
| Mild Base | K₂CO₃, Et₃N | Stable | Stable | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable | Labile | Stable |
| Oxidants | m-CPBA, O₂ | Stable | Stable | Potentially Labile (Oxidation to Aldehyde) |
| High Temperature | > 150 °C | Potentially Labile[2] | Stable | Stable |
Visualized Troubleshooting & Key Sensitivities
A logical approach is critical for efficient troubleshooting. The workflow below outlines a decision-making process for diagnosing reaction issues.
Caption: A decision tree for troubleshooting common reaction failures.
The following diagram highlights the specific sensitivities of the molecule's functional groups.
Caption: Key functional group sensitivities of the title compound.
Experimental Protocols
Protocol 1: Standard Reaction Monitoring by TLC
This protocol ensures accurate tracking of reaction progress, preventing premature workup or unnecessary heating.
-
Prepare the Eluent: Based on the polarity of your starting material and expected product, prepare a solvent mixture (eluent). A good starting point for this molecule is a 3:1 mixture of Hexanes:Ethyl Acetate.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot a dilute solution of your starting material ("SM") on the line.
-
Sample the Reaction: Using a capillary tube, take a small aliquot of the reaction mixture and spot it next to the starting material spot.
-
Develop the Plate: Place the TLC plate in a chamber containing the eluent. Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: General Aqueous Workup and Purification
This procedure is a standard method for isolating a crude product from a reaction mixture before final purification.
-
Quench the Reaction: Cool the reaction mixture to room temperature or 0 °C. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water) to neutralize any reactive species.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Shake the funnel vigorously and allow the layers to separate.
-
Isolate Product: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Wash and Dry: Combine all organic extracts. Wash the combined layer with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude material using flash column chromatography on silica gel, eluting with an appropriate solvent system determined by prior TLC analysis.[8][13]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- BenchChem. (2025).
-
Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]
- BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
-
MDPI. (2018). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules. [Link]
-
Reddy, B. V. S., et al. (2015). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances. [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society. [Link]
-
Panda, S., et al. (2019). Iron-Catalyzed Direct C3-Benzylation of Indoles with Benzyl Alcohols through Borrowing Hydrogen. The Journal of Organic Chemistry. [Link]
- ACS Green Chemistry Institute. (n.d.). Bases - Deprotection of BOC amines. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Szigety, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]
-
Gu, J.-D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
-
Kotha, S., & Meshram, M. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters. [Link]
-
Isherwood, F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Dolusic, E., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Sun Yat-Sen University. (n.d.).
-
Organic Syntheses. (1986). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 64, 147. [Link]
Sources
- 1. Bases - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimization of reaction conditions (temperature, solvent, catalyst) for higher purity.
Welcome to the Technical Support Center for Reaction Optimization. As a Senior Application Scientist, I've designed this space to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on achieving higher product purity by optimizing critical reaction parameters. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when my reaction purity is low?
A: Begin by systematically evaluating the three core parameters: temperature, solvent, and catalyst. A common starting point is to analyze your crude reaction mixture to identify the nature of the impurities. Are they unreacted starting materials, isomers of the product, or byproducts from side reactions? This information will often point towards the most likely parameter to adjust first. For instance, the presence of thermal degradation products suggests lowering the reaction temperature.
Q2: How can I optimize multiple reaction variables at once without running hundreds of experiments?
A: This is where a statistical approach like Design of Experiments (DoE) is invaluable.[1][2] Instead of changing one factor at a time (OFAT), DoE allows you to vary multiple factors simultaneously, such as temperature, concentration, and catalyst loading.[2][3] This method is more efficient, requiring fewer experiments to identify optimal conditions and, crucially, revealing interactions between variables that OFAT would miss.[3]
Q3: My lab-scale reaction is high-purity, but the purity drops significantly upon scale-up. Why?
A: This is a common and complex issue often rooted in changes to physical parameters that don't scale linearly.[4][5] Key factors include altered heat and mass transfer.[4][6] Industrial reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat removal, localized hotspots, and the formation of new impurities.[4] Mixing efficiency also decreases at larger scales, impacting reagent distribution and reaction consistency.[4][5]
Q4: How important is the purity of my starting materials and reagents?
A: It is critically important. While high-purity reactants are standard during initial development, using lower-purity, industrial-grade materials at scale can introduce unexpected contaminants.[7] These impurities can interfere with the reaction, poison catalysts, or lead to the formation of new byproducts, directly impacting the final product's purity.[7][8]
Troubleshooting Guide: A Deeper Dive into Reaction Parameters
This section provides detailed troubleshooting strategies for the key pillars of reaction optimization: temperature, solvent, and catalyst.
Temperature Optimization
Temperature is one of the most powerful variables in a chemical reaction, influencing both reaction rate and selectivity.[9][10] An incorrect temperature can be a primary cause of impurity formation.
Common Issues & Troubleshooting Steps:
-
Issue: Formation of thermal degradation byproducts.
-
Causality: The desired reaction may have a lower activation energy than a competing degradation pathway. At elevated temperatures, the degradation pathway becomes more prominent.
-
Troubleshooting Protocol:
-
Screen Lower Temperatures: Run the reaction at a series of lower temperatures (e.g., in 10-20°C decrements).
-
Monitor Reaction Progress: Use in-situ monitoring techniques like FT-IR or offline analysis (TLC, LC-MS, GC-MS) to track the formation of both the product and the impurity over time.[11][12][13] This will help you find a temperature that maximizes product formation while minimizing degradation.
-
Consider Reaction Time: A lower temperature will slow the reaction rate.[9] You may need to extend the reaction time to achieve a good yield, but the improved purity often justifies the trade-off.[14]
-
-
-
Issue: Low conversion or incomplete reaction.
-
Causality: The system may not have enough kinetic energy to overcome the activation energy barrier for the desired transformation.[10]
-
Troubleshooting Protocol:
-
Incrementally Increase Temperature: Cautiously increase the reaction temperature in small steps (e.g., 10°C).
-
Analyze for Byproducts: At each new temperature, carefully analyze the product mixture. An increase in temperature can sometimes activate a competing side reaction.[9]
-
Determine the Optimal Balance: The goal is to find the lowest temperature that provides an acceptable conversion rate within a reasonable timeframe, without initiating significant side reactions.[15]
-
-
Data Presentation: Temperature Screening
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (%) | Key Impurity (%) |
| 80 | 24 | 75 | 98 | 0.5 |
| 100 | 12 | 95 | 96 | 2.0 |
| 120 | 6 | 99 | 85 | 12.0 (Degradant) |
This table illustrates a hypothetical scenario where increasing temperature boosts conversion but significantly compromises purity due to degradation.
Solvent Selection
The solvent does more than just dissolve reactants; it influences reaction rates, selectivity, and even the stability of intermediates and products.[16][17] An inappropriate solvent can suppress the desired reaction while promoting side reactions.
Common Issues & Troubleshooting Steps:
-
Issue: Formation of byproducts due to poor reactant solubility.
-
Causality: If a reactant has low solubility, its effective concentration in the solution is low, slowing down the desired reaction. This can allow slower, undesired side reactions to become more prominent.
-
Troubleshooting Protocol:
-
Consult a Solvent Selection Guide: Utilize guides that rank solvents based on properties like polarity, boiling point, and safety to identify a class of suitable alternatives.[16][17][18]
-
Perform Solubility Studies: Test the solubility of all starting materials in a range of candidate solvents at the intended reaction temperature.
-
Run Small-Scale Test Reactions: Execute the reaction in the most promising solvents and analyze for both yield and purity. A solvent that fully dissolves all reactants is often a good starting point.[19]
-
-
-
Issue: Side reactions influenced by solvent polarity or reactivity.
-
Causality: The solvent can stabilize transition states. A polar protic solvent might favor a nucleophilic substitution pathway, while a nonpolar aprotic solvent might favor another. Some solvents can also participate directly in the reaction.
-
Troubleshooting Protocol:
-
Map Your Solvents: Choose a set of solvents with varying properties (e.g., polar protic, polar aprotic, nonpolar). See the table below for examples.
-
Screen for Selectivity: Run the reaction in each solvent under identical conditions. The impurity profile will often change dramatically, providing clues about the mechanism of byproduct formation. For example, a study on an SNAr reaction demonstrated how a solvent map could be used in a DoE optimization to improve efficiency.[20]
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and reactivity to maximize purity.[16]
-
-
Data Presentation: Solvent Property Comparison
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Class | Common Issues/Notes |
| Toluene | 2.4 | 111 | Nonpolar | Good for water removal (Dean-Stark). |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Can form peroxides; may be too reactive. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar Aprotic | Highly polar; can be difficult to remove. |
| Ethanol | 24.5 | 78 | Polar Protic | Can act as a nucleophile in some reactions. |
| Water | 80.1 | 100 | Polar Protic | Environmentally friendly, can promote unique reactivity.[21] |
Catalyst Optimization
A catalyst's role is to increase the rate of the desired reaction, but its performance is highly dependent on its structure, loading, and the reaction environment. Poor catalyst selection or performance can lead to low conversion or the promotion of undesired pathways.
Common Issues & Troubleshooting Steps:
-
Issue: Low selectivity, leading to multiple products.
-
Causality: The catalyst may have multiple active sites that catalyze different reactions, or it may not be selective enough for the desired transformation under the current conditions.[22] Catalyst selectivity is its ability to promote the target reaction over side reactions.[22]
-
Troubleshooting Protocol:
-
Screen Different Catalysts: Test a panel of catalysts with different metals, ligands, or support materials. For a hydrogenation, you might screen Pd, Pt, and Rh on different supports like carbon or alumina. A study on the reduction of a nitroheterocycle found that screening 15 different catalysts was key to identifying one that minimized a dehalogenation side reaction.[23]
-
Modify Catalyst Structure: For homogenous catalysts, modifying the ligands can tune the electronic and steric properties of the active site, dramatically improving selectivity.
-
Optimize Catalyst Loading: An incorrect catalyst loading can affect selectivity. Design an experiment to test high, medium, and low catalyst loadings to find the optimal level.[23]
-
-
-
Issue: Catalyst deactivation or poisoning.
-
Causality: Impurities in the feedstock (like sulfur or water) can bind to the catalyst's active sites, rendering it inactive.[24] The catalyst may also degrade under the reaction conditions (e.g., high temperature).[24]
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure all reactants and the solvent are free from known catalyst poisons.
-
Evaluate Reaction Conditions: Consider if the temperature or pressure is too harsh, causing the catalyst to degrade or sinter (in the case of heterogeneous catalysts).[24]
-
Test for Leaching (Heterogeneous Catalysts): After the reaction, filter the catalyst and add a fresh batch of starting materials to the filtrate. If the reaction proceeds, it indicates that the active metal has leached into the solution, which can cause downstream purity issues.
-
-
Experimental Workflow & Visualization
A systematic approach is crucial for efficient optimization. The following workflow illustrates a logical progression for troubleshooting low purity issues.
Workflow: Troubleshooting Low Reaction Purity
Caption: A decision-making workflow for troubleshooting and optimizing reaction purity.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. (2023, February 6). Biotage. [Link]
-
Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023, November 15). PRISM BioLab. [Link]
-
6 key challenges when scaling up sustainable chemical processes - CPI. (2025, June 19). Uk-cpi.com. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Introduction to Catalysis (Part Four): Selectivity Studies of Catalysts - Oreate AI Blog. (2025, December 16). Oreate AI. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.). Spectroscopy Online. [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis - SciSpace. (2022, August 26). SciSpace. [Link]
-
Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.). University of Toronto. [Link]
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Design of Experiments (DoE) Studies - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
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Industrial Catalyst System Efficiency: Strategies for Optimization. (2024, March 13). Applied Catalysts. [Link]
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Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production - Atianming Pharmaceutical. (n.d.). Atianming Pharmaceutical. [Link]
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(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals - ResearchGate. (2025, October 24). ResearchGate. [Link]
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Reaction Monitoring - Magritek. (n.d.). Magritek. [Link]
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Design of experiments (DoE) for the optimization of chemical reactions - ResearchGate. (n.d.). ResearchGate. [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. [Link]
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What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Reddit. [Link]
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Temperature Effects in Industrial Chemistry Applications | Solubility of Things. (n.d.). Solubility of Things. [Link]
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Reaction optimization - Technobis Crystallization Systems. (n.d.). Technobis Crystallization Systems. [Link]
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Catalyst Optimization Strategies → Area → Sustainability. (n.d.). Area. [Link]
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Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Organic Process Research & Development. [Link]
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A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. [Link]
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Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. (2024, May 3). AZoM.com. [Link]
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How does reaction time impact synthetic product purity and yield? - Biotage. (2023, February 6). Biotage. [Link]
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(PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents - ResearchGate. (2025, August 7). ResearchGate. [Link]
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The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation. (n.d.). Re:Build Optimation. [Link]
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What Is Reaction Monitoring? - Chromatography Today. (2015, July 21). Chromatography Today. [Link]
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Why Is Purity Important In Chemistry?. (2022, March 16). ReAgent. [Link]
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How To Choose The Right Catalyst? - Chemistry For Everyone - YouTube. (2025, May 27). YouTube. [Link]
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5 Top Bench-Scale Strategies | H.E.L Group. (2023, November 20). H.E.L Group. [Link]
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What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025, October 26). YouTube. [Link]
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Reaction optimization using DoE - GalChimia. (2008, March 1). GalChimia. [Link]
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Reaction Monitoring - Bruker. (n.d.). Bruker. [Link]
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Reaction Condition Optimization - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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Impurity Profiling of Chemical Reactions | Process Development Strategies - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
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green solvent selection guides - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
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Selectivity of Catalysts - Fritz Haber Institute. (2022, April 21). Fritz Haber Institute. [Link]
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Addressing challenges in the purification of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Welcome to the technical support center for the purification of 1-Boc-4-benzyloxy-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important indole derivative. The inherent functionalities of this molecule—a labile Boc protecting group, a polar hydroxymethyl group, and an acid-sensitive indole core—present a unique set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful isolation of your target compound with high purity and yield.
Diagram: General Purification Workflow & Troubleshooting Logic
How to prevent the degradation of 1-Boc-4-benzyloxy-3-hydroxymethylindole during reactions.
Technical Support Center: 1-Boc-4-benzyloxy-3-hydroxymethylindole
Welcome to the technical support guide for 1-Boc-4-benzyloxy-3-hydroxymethylindole (CAS 914349-16-9), a highly functionalized indole derivative crucial for the synthesis of complex pharmaceutical agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and optimize your reaction outcomes.
Understanding the Molecule: Key Stability Considerations
1-Boc-4-benzyloxy-3-hydroxymethylindole is a robust synthetic intermediate, but its stability is contingent on understanding the reactivity of its core functional groups:
-
Indole Nucleus: The electron-rich indole core is susceptible to oxidation and electrophilic attack, particularly at the C3 position.[3][4] While the 3-hydroxymethyl group mitigates direct C3 functionalization, the indole ring's inherent reactivity remains a key factor.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing N-alkylation and other side reactions.[5] However, it is famously labile under acidic conditions, which can lead to unwanted deprotection and subsequent side reactions.[6][7][8]
-
Benzyl Ether (Benzyloxy Group): The benzyl ether at the C4 position is a common protecting group for the hydroxyl functionality. It is generally stable to a wide range of conditions but can be cleaved by hydrogenolysis (catalytic hydrogenation).[9][10]
-
Hydroxymethyl Group: The primary alcohol at C3 is a key functional handle for further transformations, most commonly oxidation to an aldehyde or carboxylic acid. However, this site is also prone to side reactions depending on the chosen reagents.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is happening?
A1: A dark coloration often indicates the formation of oxidized indole species or polymeric materials. The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of colored dimers and oligomers like indigo and indirubin pigments.[11] This is particularly common under strongly acidic, oxidative, or high-temperature conditions. Review your reaction conditions for potential oxidants or excessive heat.
Q2: I'm observing a new, less polar spot on my TLC that isn't my desired product. What could it be?
A2: A common, less polar byproduct is the result of indole dimerization.[12] This can be catalyzed by trace acids, which cause the Boc group to fall off, exposing the reactive indole NH. The free indole can then react with another molecule. Ensure your reaction medium is strictly anhydrous and neutral or basic if the reaction chemistry allows.
Q3: Why am I seeing loss of the Boc group even when I'm not using strong acid?
A3: The Boc group is highly sensitive to acid.[7][8] Even seemingly mild acidic conditions, such as using certain Lewis acids, silica gel for chromatography, or protic solvents at elevated temperatures, can cause partial or complete deprotection.[13] Always use neutralized silica gel for purification and consider non-acidic reaction pathways where possible.
Troubleshooting Guide: Degradation During Specific Reactions
Issue 1: Degradation During Oxidation of the 3-Hydroxymethyl Group
The goal is typically to convert the primary alcohol to an aldehyde. However, this transformation is fraught with potential degradation pathways.
Symptoms:
-
Low yield of the desired aldehyde.
-
Formation of a complex mixture of byproducts.
-
Appearance of a baseline spot on TLC, indicating polar, insoluble materials.
-
Over-oxidation to the carboxylic acid.[14]
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Harsh Oxidants (e.g., Jones Reagent, KMnO4) | Strong, aqueous acidic oxidants like Jones reagent (CrO3/H2SO4) or permanganate will rapidly cleave the acid-labile Boc group, leading to uncontrolled side reactions and polymerization of the unprotected indole.[14][15] | Use mild, anhydrous, and neutral oxidation systems. The Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature.[16] Other suitable reagents include pyridinium chlorochromate (PCC) or Swern oxidation conditions. |
| Over-oxidation | Many oxidizing agents can convert the initially formed aldehyde into a carboxylic acid, especially in the presence of water.[14] | Employ an anhydrous oxidant like DMP or PCC, which are known to halt the oxidation at the aldehyde stage.[14] Monitor the reaction carefully by TLC and quench it as soon as the starting material is consumed. |
| High Temperatures | Heating the reaction mixture can provide enough energy to initiate degradation pathways, including potential cleavage of the Boc group or oxidation of the indole ring itself. | Perform the oxidation at or below room temperature. Most modern, mild oxidants are effective at 0°C to 25°C. |
Workflow: Recommended Protocol for Oxidation to the Aldehyde
Issue 2: Degradation During Debenzylation (Cleavage of the 4-Benzyloxy Group)
The standard method for benzyl ether cleavage is catalytic transfer hydrogenation or hydrogenation with H₂ gas.[9][10]
Symptoms:
-
Stalling of the reaction before completion.
-
Formation of multiple byproducts, some of which may have lost the Boc group.
-
Low recovery of the desired 4-hydroxyindole product.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Acidic Reaction Conditions | Some hydrogen donors for catalytic transfer hydrogenation, like formic acid, can create an acidic environment, leading to Boc deprotection.[9] The local environment on the surface of a palladium catalyst can also become acidic during the reaction.[10] | Use a neutral hydrogen donor. Cyclohexene or 1,4-cyclohexadiene are excellent choices in combination with a palladium catalyst (e.g., Pd/C).[9] 2-Propanol can also be an effective donor.[17] If an acidic donor is unavoidable, consider adding a mild, non-nucleophilic base to buffer the reaction. |
| Catalyst Poisoning | Indole derivatives can sometimes act as catalyst poisons, deactivating the palladium surface and halting the reaction. | Use a higher catalyst loading (e.g., 10-20 mol% Pd/C) or consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Ensure the catalyst is fresh and properly handled. |
| Over-reduction | While less common for the indole core, aggressive hydrogenation conditions could potentially lead to saturation of the indole ring. | Use balloon pressure H₂ or transfer hydrogenation rather than high-pressure hydrogenation. Monitor the reaction closely and stop it once the starting material is consumed. |
Visualizing the Primary Degradation Pathways
References
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health (NIH). Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]
-
Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace, The University of Queensland. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. CoLab. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Iron-Catalyzed Direct C3-Benzylation of Indoles with Benzyl Alcohols through Borrowing Hydrogen. ResearchGate. Available at: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, RSC Publishing. Available at: [Link]
-
How can I protect the C2 position of indole and subsequently to be removed easily? ResearchGate. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, ACS Publications. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. ResearchGate. Available at: [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]
-
Syn dihydroxylation. Khan Academy. Available at: [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Strategies for the Selective Functionalization of the Indole Ring
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indole ring. The indole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals, making the ability to selectively functionalize its various positions a critical skill in modern organic synthesis.[1][2][3]
This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to address the specific challenges you may encounter in your experiments. Our focus is on providing not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions in the lab.
Understanding Indole Reactivity: A Tale of Two Rings
The indole core is composed of a benzene ring fused to a pyrrole ring. This fusion results in a π-excessive (electron-rich) heterocyclic system, with reactivity that is heavily influenced by the interplay between these two rings.[4]
-
The Pyrrole Ring (C2 & C3): This five-membered ring is inherently more electron-rich than the benzene ring.[4] Consequently, it is the primary site for electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene.[4][5][6] This is due to the stability of the resulting cationic intermediate, where the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring.[4][6] If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position.[4][7]
-
The Benzene Ring (C4, C5, C6, & C7): Functionalization of the carbocyclic ring is significantly more challenging due to its lower inherent reactivity compared to the pyrrole moiety.[1][7] Achieving regioselectivity at these positions often requires more sophisticated strategies, such as the use of directing groups or transition-metal catalysis.[1][7][8][9]
General Troubleshooting for Indole Reactions
Before diving into position-specific strategies, let's address some common issues that can arise during indole synthesis and functionalization.
| Problem | Potential Causes | Troubleshooting Suggestions |
| Low Reaction Yield | Suboptimal reaction conditions (temperature, time, catalyst loading). Instability of reactants or intermediates. Presence of interfering functional groups. Impure starting materials. | Systematically optimize reaction parameters.[10] Utilize protecting groups for sensitive functionalities (e.g., Boc, Ts, SEM for the indole nitrogen).[10] Ensure the purity of all reagents.[10] Consider if an alternative synthetic route might be more efficient for your target.[10] |
| Formation of Multiple Products/Poor Regioselectivity | Competing reaction pathways. Steric hindrance influencing the approach of reagents. Inappropriate choice of catalyst or directing group. | Lowering the reaction temperature can sometimes favor the kinetic product.[11] Screen different catalysts and ligands to enhance selectivity.[12] For reactions involving unsymmetrical starting materials, consider modifying substituents to electronically or sterically bias the reaction.[12] |
| Reaction Fails to Proceed | Poor quality or inactive reagents/catalyst. Presence of atmospheric moisture in sensitive reactions. Incorrect reaction setup or conditions. | Verify the purity and activity of all starting materials and catalysts. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) when necessary.[11] Double-check all experimental parameters against the literature protocol. |
C3-Position Functionalization: The Path of Least Resistance
The C3 position is the most common site for functionalization due to its high electron density.[13] Electrophilic aromatic substitution is the predominant mechanism for introducing a wide variety of functional groups at this position.[14][15]
Troubleshooting Guide: C3-Functionalization
Q1: My Vilsmeier-Haack formylation at C3 is giving a low yield. What could be the problem?
A1: The Vilsmeier-Haack reaction introduces a formyl group at the C3 position using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16] Low yields can often be attributed to:
-
Reagent Quality: Ensure your DMF is anhydrous and your POCl₃ is fresh. Decomposed POCl₃ can lead to side reactions.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature).[5] Running the reaction at elevated temperatures can lead to polymerization or other side reactions.
-
Stoichiometry: Precise stoichiometry of the Vilsmeier reagent is crucial. An excess or deficit can lead to incomplete reaction or side product formation.
Q2: I'm attempting a Friedel-Crafts alkylation at C3, but I'm getting a mixture of products, including N-alkylation.
A2: Friedel-Crafts reactions on indoles can be challenging due to the high reactivity of the ring system.
-
N-Alkylation Competition: The indole nitrogen is also nucleophilic and can compete with C3 for the electrophile. Using a protecting group on the nitrogen, such as a phenylsulfonyl group, can block N-alkylation and direct the reaction to C3.[17]
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes lead to polymerization. Milder catalysts or alternative methods like Michael additions with electron-deficient alkenes can provide better selectivity for C3-alkylation.[3]
Q3: My Mannich reaction to install a dimethylaminomethyl group at C3 is not working well.
A3: The Mannich reaction is a classic method for C3-functionalization.[5][18] Common issues include:
-
Reagent Stability: The Eschenmoser's salt (dimethylmethyleneammonium iodide) is a common reagent and can be sensitive to moisture. Ensure it is handled under anhydrous conditions.
-
Reaction Conditions: The reaction is typically performed under mild, neutral, or slightly acidic conditions. Harsh acidic conditions can lead to side reactions.
Representative Protocol: Vilsmeier-Haack Formylation of Indole
This protocol describes the synthesis of indole-3-carboxaldehyde.
Materials:
-
Indole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve indole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
C2-Position Functionalization: Overcoming the C3 Preference
Direct functionalization at the C2 position is less favorable than at C3.[4] Therefore, strategies to achieve C2 selectivity often involve either blocking the C3 position or employing specific reaction conditions that favor C2 attack.
Troubleshooting Guide: C2-Functionalization
Q1: I'm trying to achieve C2-lithiation of an N-protected indole, but I'm getting a mixture of isomers.
A1: Directed ortho-metalation (DoM) is a common strategy for C2-functionalization.
-
Choice of Protecting/Directing Group: The choice of the N-protecting group is critical. Groups like phenylsulfonyl or t-butoxycarbonyl can direct lithiation to the C2 position.[4] The effectiveness of the directing group can be substrate-dependent.
-
Lithiation Conditions: The temperature and choice of organolithium reagent are crucial. Reactions are typically run at very low temperatures (e.g., -78 °C) to prevent isomerization.
Q2: My transition metal-catalyzed C2-alkylation is giving low yields and poor selectivity.
A2: Rhodium and Ruthenium catalysts are often used for C2-alkylation.[19][20]
-
Directing Group: Many of these reactions require a directing group on the indole nitrogen to chelate to the metal center and direct the C-H activation to the C2 position.[19]
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligands can significantly impact the efficiency and selectivity of the reaction. It may be necessary to screen several combinations to find the optimal system for your specific substrate.
Workflow for C2-Functionalization
Caption: Strategies for selective C2-functionalization of the indole ring.
Functionalization of the Benzene Ring (C4-C7): The Frontier of Indole Chemistry
Achieving regioselective functionalization on the benzene portion of the indole ring is a significant synthetic challenge due to the similar reactivity of the C4, C5, C6, and C7 positions.[8] Transition-metal-catalyzed C-H activation, often guided by directing groups, has emerged as a powerful tool to unlock this reactivity.[9][21]
Troubleshooting Guide: Benzene Ring Functionalization
Q1: My directing group-assisted C7-arylation is not working. What are the key parameters to check?
A1: C7-functionalization often relies on a directing group at the N1 position.
-
Directing Group Efficacy: The choice of directing group is paramount. Groups containing phosphorus, such as di-tert-butylphosphine oxide (TBPO), have proven effective in directing palladium-catalyzed C7-arylation.[22]
-
Catalyst System: The combination of the transition metal catalyst (e.g., Palladium) and ligands is crucial for the catalytic cycle to operate efficiently.
-
Reaction Conditions: These reactions are often sensitive to the solvent, temperature, and additives. Careful optimization is usually required.
Q2: I am attempting a C4-functionalization using a C3-directing group, but the reaction is sluggish.
A2: The use of a directing group at the C3 position to functionalize the C4 position is a known strategy.[7]
-
Steric Hindrance: The proximity of the C3 and C4 positions can lead to steric hindrance, which may slow down the reaction.
-
Directing Group Conformation: The directing group must be able to adopt a conformation that allows for the chelation-assisted C-H activation at the C4 position.
Q3: Is it possible to achieve C5 or C6 functionalization directly?
A3: Directing functionalization to the C5 and C6 positions is particularly challenging.
-
C6-Functionalization: Some success has been achieved using copper-catalyzed reactions with specific directing groups at the N1 position.[1][23]
-
C5-Functionalization: This is the least explored position. Some methods involve a combination of directing groups at other positions to sterically or electronically favor C5 attack.[2] Non-catalyzed Friedel-Crafts type reactions can sometimes give mixtures favoring the C5 product.[2]
Comparative Overview of Benzene Ring Functionalization Strategies
| Position | Common Strategy | Key Features | Representative Catalyst/Directing Group |
| C4 | C3-Directing Group Assisted C-H Activation | Relies on chelation from a group at the neighboring C3 position. | Pd(OAc)₂ with a pivaloyl group at C3.[1][23] |
| C5 | Combined Directing Group Strategy | Often requires blocking other positions to favor C5. | Combination of a C3 directing group and a remote C6-directing strategy.[2] |
| C6 | N1-Directing Group Assisted C-H Activation | Remote C-H activation directed by a group on the indole nitrogen. | Copper catalysts with an N-P(O)tBu₂ directing group.[1][23] |
| C7 | N1-Directing Group Assisted C-H Activation | Chelation-controlled C-H activation at the peri-position. | Pd(II) catalysts with an N-P(O)tBu₂ or N-PtBu₂ directing group.[1][22][23] |
Logical Flow for Selecting a Functionalization Strategy
Caption: Decision tree for choosing a selective indole functionalization strategy.
References
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Google Vertex AI.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health.
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). Royal Society of Chemistry.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (n.d.). Royal Society of Chemistry.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). PubMed.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017, July 11). ACS Publications.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Electrophilic substitution at the indole. (n.d.). Química Organica.org.
- Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health.
- Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (n.d.). Taylor & Francis Online.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (2018, December 5). Royal Society of Chemistry.
- Indole. (n.d.). Wikipedia.
- NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. (n.d.). Google Vertex AI.
- Functionalization of indoles by transition metal‐catalyzed carbene transfer from diazocompounds. (n.d.). ResearchGate.
- Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. (n.d.). ResearchGate.
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- Synthesis and Chemistry of Indole. (n.d.). Google Vertex AI.
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- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024, May 30). Cambridge Open Engage.
- Recent advances in the synthesis of indoles and their applications. (2025, September 25). Royal Society of Chemistry.
- Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. (n.d.). ResearchGate.
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- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). National Institutes of Health.
- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28). Thieme Connect.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (n.d.). Royal Society of Chemistry.
- Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. (n.d.). ACS Publications.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (n.d.). Benchchem.
- Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. (n.d.). Semantic Scholar.
- C H Activation of Indoles. (n.d.). ResearchGate.
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Resolving solubility issues of 1-Boc-4-benzyloxy-3-hydroxymethylindole in reaction media.
An In-depth Technical Guide by a Senior Application Scientist
Technical Support Center: 1-Boc-4-benzyloxy-3-hydroxymethylindole
Introduction: Understanding the Solubility Challenge
1-Boc-4-benzyloxy-3-hydroxymethylindole is a key intermediate in synthetic and medicinal chemistry, valued for its functionalized indole core.[1] However, its molecular architecture presents a significant solubility challenge that can impede reaction kinetics, lower yields, and complicate purification. The bulky, non-polar tert-butyloxycarbonyl (Boc) and benzyloxy groups dominate the molecule's properties, rendering it highly lipophilic.[2] This hydrophobicity often clashes with the requirements of various reaction media, leading to the frustrating experience of seeing your starting material sit stubbornly as a suspension rather than a solution.
This guide provides a structured, cause-and-effect approach to troubleshooting and resolving these solubility issues. We will move beyond simple solvent swapping to a logical, mechanism-driven strategy for achieving true dissolution and enabling successful chemistry.
Frequently Asked Questions (FAQs): The Fundamentals
Question 1: Why is 1-Boc-4-benzyloxy-3-hydroxymethylindole so poorly soluble in many common solvents?
Answer: The solubility of this molecule is a direct consequence of its conflicting structural features. The principle of "like dissolves like" is central here.[3] The molecule's overall character is overwhelmingly non-polar due to the large surface area of the indole ring, the benzyloxy group, and the bulky Boc protector.[2] These groups favor interactions with non-polar (lipophilic) solvents. The sole polar feature, the 3-hydroxymethyl group (-CH2OH), is capable of hydrogen bonding but is often insufficient to overcome the lipophilicity of the rest of the molecule, leading to poor solubility in highly polar solvents like water or methanol and even in common non-polar solvents like hexanes that cannot overcome the crystal lattice energy.
To visualize this, consider the contributions of each functional group to the molecule's overall polarity.
Caption: Polarity contributions of functional groups.
Question 2: What is a reasonable starting point for solvent selection?
Answer: Based on its structure, the ideal solvent would have a balance of properties: sufficient polarity to interact with the hydroxymethyl group and enough non-polar character to solvate the rest of the molecule. Therefore, highly polar aprotic solvents are often the best starting point.[4] Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are predicted to be effective.[4][5] A preliminary qualitative solubility test is always recommended before committing to a large-scale reaction.
Table 1: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Highly polar nature and hydrogen bond accepting capability effectively solvate the entire molecule.[4] |
| Ethers | THF, Dioxane | Moderate to High | Good balance of polarity and non-polar character. THF is often a primary choice.[6] |
| Chlorinated | DCM, Chloroform | Moderate | Solvates the non-polar regions well but may be less effective at interacting with the hydroxyl group. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl group can hydrogen bond, but the solvent may not effectively solvate the large non-polar regions.[4] |
| Aromatic | Toluene, Benzene | Low to Moderate | Can interact with the aromatic rings, but lacks polarity for the hydroxyl group. |
| Non-Polar | Hexane, Cyclohexane | Very Low | Lacks the polarity required to overcome the crystal lattice energy and solvate the polar hydroxyl group.[6] |
Troubleshooting Guide: From Suspension to Solution
Issue 1: My compound will not dissolve in my chosen reaction solvent (e.g., Toluene, DCM) at room temperature.
This is the most common issue. The initial concentration may exceed the compound's thermodynamic solubility limit in that specific solvent at that temperature.
Troubleshooting Workflow:
Caption: Stepwise workflow for resolving insolubility.
-
Solution 1: Temperature Modification. For many compounds, solubility increases with temperature as the added thermal energy helps overcome the solid's crystal lattice energy.[7]
-
Causality: The dissolution process for most solids is endothermic (requires energy). By providing heat, you shift the equilibrium toward dissolution.[7]
-
Action: Gently warm the mixture (e.g., to 40-60 °C) with stirring. Be cautious not to exceed temperatures that could cause decomposition of the Boc group, which can become labile at higher temperatures, especially under acidic or basic conditions.[8]
-
-
Solution 2: Introduce a Co-Solvent. A small amount of a powerful, miscible solvent can dramatically increase solubility without fundamentally changing the reaction medium.[9]
-
Causality: A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the non-polar solute.[10]
-
Action: Add a small volume (5-10% v/v) of a strong, polar aprotic solvent like DMF or THF to your primary solvent (e.g., Toluene). This combination often provides the necessary balance to dissolve the compound. Ensure the co-solvent is compatible with your reagents.[9]
-
Issue 2: The reaction is sluggish or stalls, and I see solid material. I suspect solubility is the rate-limiting factor.
Answer: This is a classic sign that your reagent is not sufficiently available in the solution phase to react. Even if it appears mostly dissolved, the concentration in solution may be too low for effective reaction kinetics.
-
Solution: Switch to a More Effective Primary Solvent. If gentle heating and co-solvents are insufficient, the primary solvent is likely a poor choice.
-
Causality: Reaction rates are dependent on the concentration of reactants in the solution phase. If the material is suspended, its effective concentration is near zero.
-
Action: Re-design the experiment using a solvent with a higher predicted solubilizing power from Table 1, such as THF or Dioxane. While DMF and DMSO are excellent solvents, they have high boiling points and can be difficult to remove during workup, so they should be used when other options fail.[11]
-
Issue 3: My compound dissolved upon heating, but it crashed out of solution when I cooled the reaction down.
Answer: You have created a supersaturated solution that is only stable at elevated temperatures.[3] This is common and indicates you are operating near the thermodynamic solubility limit.
-
Solution 1: Maintain Elevated Temperature. If the reaction conditions permit, simply run the reaction at the temperature required to maintain dissolution.
-
Solution 2: Use a Co-Solvent System. A co-solvent can increase the thermodynamic solubility at lower temperatures, preventing precipitation upon cooling.
-
Action: Prepare a solvent mixture from the start (e.g., 9:1 Toluene:DMF) that keeps the material in solution across the desired temperature range.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently determine the best solvent for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL). This corresponds to a concentration of 10 mg/mL.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record solubility based on visual inspection (clear solution vs. cloudy suspension).[3]
-
Heating: For vials where the compound did not dissolve, warm them in a heat block to 50 °C for 5 minutes and vortex again. Record any changes.
-
Analysis: Rank the solvents based on their ability to dissolve the compound at room temperature and with gentle heat.
Protocol 2: Optimizing a Co-Solvent System
Objective: To find the minimum amount of co-solvent needed to achieve dissolution in a less-effective primary solvent.
Methodology:
-
Setup: In a vial, suspend the compound in the desired primary solvent at your target reaction concentration (e.g., 10 mg in 1 mL of Toluene).
-
Titration: While stirring, add a strong co-solvent (e.g., DMF) dropwise using a micropipette.
-
Endpoint: Continue adding the co-solvent until a clear, homogeneous solution is achieved.
-
Calculation: Calculate the final volume percentage of the co-solvent. It is best practice to use this predetermined ratio when setting up the actual reaction to ensure complete dissolution from the start.
Reference Data
Table 2: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Relative Polarity | Miscible with Water? |
| Hexane | C₆H₁₄ | 69 | 0.009 | No |
| Toluene | C₇H₈ | 111 | 0.099 | No |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 0.309 | No |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 | Yes |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.228 | No |
| Acetonitrile (ACN) | C₂H₃N | 82 | 0.460 | Yes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.386 | Yes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 0.444 | Yes |
| Methanol | CH₄O | 65 | 0.762 | Yes |
| Data sourced from publicly available solvent property charts.[6][12] |
References
- Benchchem. Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
- Benchchem. 1-Boc-7-Benzyloxy-3-hydroxymethylindole | 914349-16-9.
-
El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2053. Available at: [Link]
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
-
Chemistry LibreTexts. Temperature Effects on Solubility. (2023). Available at: [Link]
-
O’Brien, Z., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(9), 1649-1654. Available at: [Link]
- Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of pharmaceutical sciences, 65(10), 1488–1494. Available at: [Link]
- Benchchem. An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.
-
ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents. (2022). Available at: [Link]
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Managing the reactivity of the hydroxymethyl group to avoid unwanted side reactions.
Welcome to the technical support center for managing the reactivity of the hydroxymethyl group (-CH₂OH). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common and versatile functional group. The hydroxymethyl group, being a primary alcohol, is susceptible to a range of reactions, which can lead to unwanted side products and complicate synthetic pathways.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Section 1: Understanding the Reactivity of the Hydroxymethyl Group
The hydroxymethyl group's reactivity is fundamentally that of a primary alcohol.[1] This means it can undergo oxidation to form aldehydes or carboxylic acids, act as a nucleophile, and be converted into a good leaving group for substitution reactions.[1][2] These inherent properties are often the source of unwanted side reactions in complex syntheses.
Section 2: Troubleshooting Unwanted Side Reactions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Oxidation-Related Issues
Question: I am trying to perform a reaction on another part of my molecule, but my hydroxymethyl group is being oxidized to a carboxylic acid. How can I prevent this?
Answer: This is a classic chemoselectivity problem. The hydroxymethyl group is sensitive to many oxidizing agents. To prevent its oxidation, you have two primary strategies:
-
Strategy 1: Use a Chemoselective Oxidizing Agent for Another Group. If you are trying to oxidize a different functional group, such as a secondary alcohol, in the presence of a primary hydroxymethyl group, you need to choose your reagent carefully. Some oxidizing agents show a high degree of selectivity for primary alcohols.[3][4] For instance, reagents like N-chlorosuccinimide (NCS) mediated by oxoammonium salts can selectively oxidize primary alcohols to aldehydes with minimal effect on secondary alcohols.[3][4] Conversely, other systems can be tuned to favor the oxidation of secondary alcohols.
-
Strategy 2: Protect the Hydroxymethyl Group. If the reaction conditions are too harsh for the hydroxymethyl group to survive unprotected, the most reliable approach is to "mask" its reactivity by converting it into a less reactive functional group—a protecting group.[5][6] This group can be removed later in the synthesis to regenerate the hydroxymethyl group.[5][6]
Question: My oxidation of a hydroxymethyl group to an aldehyde is not stopping and is proceeding to the carboxylic acid. What's going wrong?
Answer: Over-oxidation is a common issue, especially with strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[7][8] To stop the oxidation at the aldehyde stage, you should use a milder, more controlled oxidizing agent.[7]
Recommended Solutions:
-
Dess-Martin Periodinane (DMP): This reagent is known for its mild conditions and excellent yields for the oxidation of primary alcohols to aldehydes.[7]
-
Pyridinium Chlorochromate (PCC): PCC is another classic reagent that effectively stops the oxidation at the aldehyde.[8]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, and is performed at low temperatures, which helps to prevent over-oxidation.
Issues with Nucleophilic Reactivity
Question: The hydroxyl proton of my hydroxymethyl group is interfering with a base-catalyzed reaction elsewhere in my molecule. How can I circumvent this?
Answer: The acidic proton of the hydroxyl group can be deprotonated by strong bases, which can neutralize your reagent or initiate unwanted side reactions.
Solution: Protection as an Ether. By converting the hydroxymethyl group into an ether, you replace the acidic proton with an unreactive alkyl or silyl group.[9] This is the most common and effective strategy.
-
Silyl Ethers: These are the most widely used protecting groups for alcohols.[5] They are easy to introduce and can be removed under mild conditions, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[5]
-
Benzyl Ethers (Bn): Benzyl ethers are robust and stable to a wide range of acidic and basic conditions.[10][11] They are typically removed by catalytic hydrogenolysis, which is a very mild and selective method.[10][12]
Workflow for Protecting a Hydroxymethyl Group:
Caption: General workflow for using a protecting group strategy.
Section 3: FAQs on Protecting Group Strategies
This section provides answers to frequently asked questions about choosing and using protecting groups for the hydroxymethyl group.
Q1: How do I choose the right protecting group for my hydroxymethyl group?
A1: The choice of protecting group is critical and depends on the overall synthetic plan.[13] You need to consider the stability of the protecting group to all subsequent reaction conditions and ensure that its removal conditions will not affect other functional groups in your molecule.[14] This concept is known as orthogonal protection .[15][16][17]
Decision Matrix for Common Protecting Groups:
| Protecting Group | Introduction Conditions | Stability | Removal Conditions |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, Imidazole, DMF[18] | Stable to bases, mild acids, and many oxidizing/reducing agents. Labile to strong acids and fluoride ions.[10][18] | TBAF in THF;[10] Acetic acid in THF/H₂O. |
| Benzyl Ether (Bn) | NaH, Benzyl bromide, THF[19][20] | Stable to strong acids and bases, many oxidizing/reducing agents.[10][11] | H₂, Pd/C in an alcohol solvent.[10][12] |
| p-Methoxybenzyl Ether (PMB) | NaH, PMB-Cl, THF[20] | Similar to Benzyl ether, but can also be removed oxidatively.[20] | H₂, Pd/C; or DDQ, CAN (oxidative).[20] |
| Tetrahydropyranyl Ether (THP) | Dihydropyran, catalytic acid (e.g., PPTS)[5] | Stable to bases and nucleophiles. Labile to acidic conditions.[11][21] | Mild aqueous acid (e.g., acetic acid). |
| Methoxymethyl Ether (MOM) | MOM-Cl, base (e.g., DIEA)[20] | Stable to bases. Labile to acidic conditions.[20][21] | Stronger acidic conditions than THP.[20] |
Q2: I have multiple hydroxyl groups in my molecule. How can I selectively protect only the primary hydroxymethyl group?
A2: You can exploit the difference in steric hindrance between primary, secondary, and tertiary alcohols. Bulky protecting groups, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), will preferentially react with the less sterically hindered primary hydroxymethyl group.[9][22] By carefully controlling the stoichiometry of your silylating agent, you can achieve high selectivity for the primary alcohol.[9]
Q3: My protecting group is being unintentionally removed during a subsequent reaction. What should I do?
A3: This indicates an incompatibility between your protecting group and the reaction conditions. You need to either change the reaction conditions to something milder or, more likely, choose a more robust protecting group. For example, if you are using a THP group (which is acid-labile) and need to perform a reaction under acidic conditions, you should switch to a more acid-stable group like a benzyl ether.
Orthogonal Protection Strategy Example:
Caption: Orthogonal protection of hydroxyl and carboxylic acid groups.
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for common protection and deprotection reactions.
Protocol 4.1: Protection of a Hydroxymethyl Group as a tert-Butyldimethylsilyl (TBS) Ether[18]
-
Dissolve the Substrate: Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 4.2: Deprotection of a TBS Ether using TBAF[10]
-
Dissolve the Substrate: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add TBAF: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography as needed.
Protocol 4.3: Protection of a Hydroxymethyl Group as a Benzyl (Bn) Ether[19][20]
-
Prepare the Alkoxide: Dissolve the alcohol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Add benzyl bromide (BnBr) (1.2 eq) and stir until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Protocol 4.4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis[10]
-
Dissolve the Substrate: Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add Catalyst: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
References
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. American Chemical Society.
- Silyl ether. Wikipedia.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Alcohol Protecting Groups. University of Windsor.
- Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry - ACS Publications.
- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep.
- Silyl Protective Groups. Chem-Station Int. Ed.
- Alcohol Protecting Groups. Organic Chemistry Tutor.
- Benzyl Deprotection of Alcohols. J&K Scientific LLC.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Alcohol Oxidation. Organic Chemistry - Jack Westin.
- Oxidation of Alcohols. Organic Chemistry - Jack Westin.
- Protecting Groups. University of Illinois.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- Hydroxymethyl group. Grokipedia.
- Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem.
- Protecting Groups. University of Illinois.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- Hydroxymethyl group. Grokipedia.
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
- Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem.
- Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- Protective Groups. Organic Chemistry Portal.
- Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
- Orthogonal protection. Wikipedia.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. jackwestin.com [jackwestin.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. jocpr.com [jocpr.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Silyl ether - Wikipedia [en.wikipedia.org]
- 19. Benzyl Ethers [organic-chemistry.org]
- 20. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 22. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Characterization of Unknown Impurities in 1-Boc-4-benzyloxy-3-hydroxymethylindole
Welcome to the technical support center for the characterization of unknown impurities in your 1-Boc-4-benzyloxy-3-hydroxymethylindole samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges and questions that arise during the analysis of new batches of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Q1: My HPLC chromatogram shows several small, unexpected peaks. Where do I start?
A1: The appearance of unexpected peaks is a common starting point for impurity analysis. The first step is to systematically evaluate the situation.
-
System Suitability Check: Before analyzing your sample, ensure your HPLC system is performing optimally. This includes checking for stable pressure, a flat baseline, and consistent retention times and peak areas for a standard injection.
-
Blank Injection: Run a blank injection (your mobile phase) to rule out contamination from the solvent or the system itself.
-
Consider the Source of Impurities: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1][2] Organic impurities are the most common and can originate from starting materials, by-products of the synthesis, intermediates, or degradation products.[1][2][3] Given the structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole, potential impurities could arise from incomplete reactions or side reactions involving the Boc protection, the benzylation, or the hydroxymethylation steps.
Q2: How do I know if an impurity is a degradation product or a process-related impurity?
A2: Differentiating between degradation and process-related impurities is crucial for process optimization and stability studies. A forced degradation study is the most effective way to investigate this.[4][5][6][7]
-
Forced Degradation (Stress Testing): Subject your 1-Boc-4-benzyloxy-3-hydroxymethylindole sample to a range of harsh conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[5] The goal is to intentionally degrade the active pharmaceutical ingredient (API) to generate potential degradation products.[4][5]
-
Comparative Analysis: Compare the chromatograms of the stressed samples with your original, unstressed sample. Peaks that appear or increase significantly in the stressed samples are likely degradation products. Peaks present in the original sample that do not increase upon stress are more likely to be process-related impurities.
Q3: What are the regulatory thresholds I need to be aware of for these impurities?
A3: Regulatory guidelines, primarily from the International Council for Harmonisation (ICH), provide a framework for the reporting, identification, and qualification of impurities.[8][9] The key thresholds are based on the maximum daily dose of the drug substance.[1][10]
| Threshold | ICH Q3A(R2) Guideline (for a drug substance with a maximum daily dose ≤ 2g/day) |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
-
Reporting Threshold: Any impurity at or above this level must be reported in regulatory submissions.[8]
-
Identification Threshold: Impurities at or above this level must have their structures identified.[8]
-
Qualification Threshold: Impurities at or above this level require toxicological data to demonstrate their safety.[8]
It is critical to consult the latest ICH Q3A(R2) and Q3B(R2) guidelines for detailed information.[8][9][11]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical techniques you will likely employ.
HPLC Method Troubleshooting
A robust HPLC method is the cornerstone of accurate impurity profiling.[12][13][14]
Q4: I'm observing peak tailing for my main peak and the impurities. What could be the cause and how do I fix it?
A4: Peak tailing can compromise resolution and accurate integration. The causes are often multifactorial.[15][16][17][18]
-
Chemical Interactions (Most Common):
-
Cause: Secondary interactions between basic analytes (like the indole nitrogen) and residual acidic silanols on the silica-based column packing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanols and reduce interaction.
-
Use a Buffered Mobile Phase: This will maintain a consistent pH and improve peak shape.
-
Employ a "Base-Deactivated" Column: Many modern columns are specifically designed to minimize silanol interactions.
-
-
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column.
-
Solution: Reduce the injection volume or dilute your sample.[17]
-
-
Column Contamination or Void:
-
Cause: Accumulation of strongly retained compounds on the column inlet or the formation of a void.
-
Solution:
-
Use a Guard Column: This is a small, disposable column placed before the analytical column to catch contaminants.[18]
-
Flush the Column: Reverse the column and flush with a strong solvent.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged.
-
-
Q5: My impurity peaks are not well-resolved from the main API peak. How can I improve the separation?
A5: Achieving adequate resolution is critical for accurate quantification.
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. They offer different selectivities.
-
Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
-
Change Stationary Phase:
-
Different Chemistry: If you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms.[12]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Experimental Workflow: HPLC Method Development for Impurity Profiling
Caption: A streamlined workflow for developing a robust HPLC impurity profiling method.
LC-MS Troubleshooting for Structure Elucidation
Mass spectrometry is a powerful tool for identifying unknown impurities.[19][20][21]
Q6: I've detected an impurity by HPLC-UV, but I don't see a corresponding ion in my mass spectrometer. What's happening?
A6: This is a common challenge, often related to ionization efficiency.
-
Poor Ionization:
-
Cause: The impurity may not ionize well under the current electrospray ionization (ESI) conditions.
-
Solution:
-
Switch Polarity: Analyze the sample in both positive and negative ion modes.
-
Optimize Source Parameters: Adjust settings like capillary voltage, gas flow, and temperature.
-
Change Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.
-
-
-
Mobile Phase Incompatibility:
-
Cause: Non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer. High concentrations of ion-pairing agents can also suppress the signal.
-
Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.
-
Q7: My mass spectrum shows multiple peaks for a single impurity. How do I interpret this?
A7: This is likely due to the formation of adducts or multiple charged species.
-
Adduct Formation:
-
Cause: In ESI, molecules often associate with ions present in the mobile phase or from the sample matrix.[22] Common adducts in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[22][23][24]
-
Interpretation: Look for mass differences corresponding to common adducts. For example, a sodium adduct will have a mass 22 Da higher than the protonated molecule ([M+H]⁺).[22]
-
-
In-Source Fragmentation:
-
Cause: The molecule may be fragmenting in the ionization source.
-
Solution: Reduce the cone voltage (or equivalent parameter) to decrease the energy of the ionization process.
-
Table of Common Adducts in Positive ESI-MS
| Adduct Ion | Mass Difference from [M+H]⁺ (Da) | Common Source |
| [M+Na]⁺ | 22 | Glassware, solvents |
| [M+K]⁺ | 38 | Glassware, solvents |
| [M+NH₄]⁺ | 17 | Ammonium-based buffers |
| [M+ACN+H]⁺ | 41 | Acetonitrile mobile phase |
Workflow: Strategy for Unknown Impurity Identification
Caption: A systematic approach for the identification and structural confirmation of unknown impurities.
Part 3: Advanced Characterization Protocols
When an impurity is above the identification threshold, full structural elucidation is required.
Q8: How do I definitively determine the structure of an unknown impurity?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[25][26][27][28]
-
Why NMR? While MS provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms and the 3D structure of the molecule.[25][26][29]
-
The Process:
-
Isolation: The first step is to isolate a sufficient quantity of the impurity, typically using preparative HPLC.
-
1D NMR (¹H and ¹³C): These experiments provide information on the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other.[29]
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is key for piecing together the molecular skeleton.
-
-
Step-by-Step Protocol: Impurity Isolation by Preparative HPLC
-
Method Development: Start with your optimized analytical HPLC method. The goal is to maximize the resolution between the impurity and the main component.
-
Scale-Up:
-
Increase the column diameter and particle size to accommodate a larger sample load.
-
Adjust the flow rate proportionally to the change in column cross-sectional area.
-
Increase the injection volume to load more material onto the column.
-
-
Fraction Collection:
-
Use a fraction collector triggered by the UV detector signal.
-
Collect the eluent corresponding to the impurity peak. It is often necessary to collect multiple runs to obtain enough material.
-
-
Purity Analysis:
-
Analyze the collected fraction using your analytical HPLC method to confirm its purity.
-
-
Solvent Removal:
-
Remove the HPLC solvent, typically using a rotary evaporator or lyophilizer, to obtain the isolated impurity.
-
This guide provides a foundational framework for your impurity characterization studies. Remember that each project is unique, and a thorough understanding of analytical principles is your most valuable tool.
References
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]
-
What are common adducts in ESI mass spectrometry? (n.d.). Waters. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available at: [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Agency for Medicinal Products and Medical Devices of Croatia. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
-
Force Degradation And Stability Indicating Method For Impurity Profiling. (n.d.). IJCRT.org. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. Available at: [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Veeprho. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]
-
Identifying and elucidating impurity species. (n.d.). RSSL. Available at: [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. Available at: [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers. Available at: [Link]
-
Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Available at: [Link]
-
Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional. Available at: [Link]
-
Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (n.d.). RSC Publishing. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). American Laboratory. Available at: [Link]
-
Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025). Pharmaffiliates. Available at: [Link]
-
Adduits ESI MS. (n.d.). Scribd. Available at: [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). YouTube. Available at: [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Available at: [Link] 34.[1]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. Available at: [Link]
-
Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. (2015). YouTube. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research. Available at: [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies. (2024). Neopharm Labs. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent. Available at: [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Available at: [Link]
-
Strategies for Managing API Impurities in Drug Development. (2025). Pharma Times Official. Available at: [Link]
-
List of common adduct types in positive ionisation mode for ESI. (n.d.). ResearchGate. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
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- 6. benthamdirect.com [benthamdirect.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. ema.europa.eu [ema.europa.eu]
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- 17. Blogs | Restek [discover.restek.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Identifying and elucidating impurity species [rssl.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. support.waters.com [support.waters.com]
- 24. researchgate.net [researchgate.net]
- 25. veeprho.com [veeprho.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 28. pharmaffiliates.com [pharmaffiliates.com]
- 29. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparison of different synthetic routes to 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Introduction
1-Boc-4-benzyloxy-3-hydroxymethylindole is a valuable and highly functionalized indole derivative that serves as a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and natural products. The strategic placement of the Boc protecting group on the indole nitrogen, a benzyl ether at the 4-position, and a hydroxymethyl group at the 3-position allows for selective transformations at different sites of the molecule. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering insights into the strategic choices, experimental protocols, and overall efficiency of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.
Strategic Considerations in the Synthesis of Functionalized Indoles
The synthesis of polysubstituted indoles requires careful planning to control regioselectivity and ensure compatibility of functional groups. The choice of starting material and the sequence of reactions are critical factors that determine the overall yield, scalability, and purity of the final product. In the case of 1-Boc-4-benzyloxy-3-hydroxymethylindole, the main challenges lie in the selective functionalization of the C3 and C4 positions of the indole nucleus and the protection of the indole nitrogen and the 4-hydroxyl group.
This guide will compare two primary synthetic strategies:
-
Route A: Stepwise Functionalization starting from 4-Hydroxyindole. This linear approach involves the sequential introduction of the necessary functional groups onto a readily available starting material.
-
Route B: Convergent Synthesis starting from 4-Benzyloxyindole. This strategy begins with a precursor that already contains the benzyloxy group, potentially shortening the overall sequence.
A third, de novo approach, such as a Fischer indole synthesis, is a theoretical possibility but is often less practical for accessing this specific substitution pattern due to the potential for regioisomeric mixtures and the need for highly specialized starting materials. Therefore, this guide will focus on the more common and practical functionalization strategies.
Route A: Stepwise Functionalization from 4-Hydroxyindole
This synthetic pathway commences with the commercially available or readily synthesized 4-hydroxyindole. The overall strategy involves protection of the indole nitrogen and the 4-hydroxyl group, followed by C3-functionalization and subsequent reduction.
Figure 1: Synthetic workflow for Route A, starting from 4-hydroxyindole.
Step 1: Boc Protection of 4-Hydroxyindole
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step to prevent side reactions in subsequent steps and to activate the C3 position for electrophilic substitution.[1][2]
-
Protocol: To a solution of 4-hydroxyindole in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (Boc)₂O and a base, typically 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction is usually stirred at room temperature until completion.
-
Causality: The basic catalyst deprotonates the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The bulky Boc group also serves to direct subsequent electrophilic attack to the C3 position.
Step 2: Benzylation of 1-Boc-4-hydroxyindole
The protection of the phenolic hydroxyl group as a benzyl ether is necessary to prevent its interference in the subsequent formylation step.
-
Protocol: 1-Boc-4-hydroxyindole is treated with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Causality: The base deprotonates the hydroxyl group, forming an alkoxide that acts as a nucleophile to displace the halide from the benzylating agent. The use of a strong base like NaH ensures complete deprotonation and can lead to higher yields.[3]
Step 3: Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole
The introduction of a formyl group at the C3 position is a key step in this synthesis. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[4][5][6]
-
Protocol: The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with DMF at low temperature. 1-Boc-4-benzyloxyindole is then added to this reagent, and the reaction mixture is stirred, often with gentle heating. Aqueous workup then hydrolyzes the intermediate to afford the aldehyde.
-
Causality: The electron-withdrawing Boc group at the nitrogen and the electron-donating benzyloxy group at the C4 position both activate the C3 position for electrophilic attack by the Vilsmeier reagent.
Step 4: Reduction of 1-Boc-4-benzyloxy-3-formylindole
The final step involves the reduction of the formyl group to a hydroxymethyl group.
-
Protocol: The aldehyde is treated with a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, or with lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.
-
Causality: The hydride from the reducing agent nucleophilically attacks the carbonyl carbon of the aldehyde, and subsequent protonation during workup yields the primary alcohol. NaBH₄ is a milder reagent and is often preferred for its operational simplicity and safety. The use of LiAlH₄ is also effective for the reduction of benzyloxyindole-3-carboxaldehydes.[7]
Route B: Convergent Synthesis from 4-Benzyloxyindole
This route offers a more convergent approach by starting with 4-benzyloxyindole, which can be synthesized in high yield from 2-methyl-3-nitrophenol.[8]
Figure 2: Synthetic workflow for Route B, starting from 4-benzyloxyindole.
Step 1: Boc Protection of 4-Benzyloxyindole
Similar to Route A, the first step is the protection of the indole nitrogen.
-
Protocol: 4-Benzyloxyindole is reacted with (Boc)₂O in the presence of a base like DMAP or TEA in a suitable solvent.
-
Causality: The mechanism is identical to the Boc protection in Route A.
Step 2: Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole
This step is identical to Step 3 in Route A.
-
Protocol: 1-Boc-4-benzyloxyindole is formylated using the Vilsmeier reagent (POCl₃/DMF).
-
Causality: The electronic properties of the substrate are the same as in Route A, leading to selective formylation at the C3 position.
Step 3: Reduction of 1-Boc-4-benzyloxy-3-formylindole
This final step is also identical to Step 4 in Route A.
-
Protocol: The 3-formyl group is reduced to a hydroxymethyl group using a suitable reducing agent like NaBH₄ or LiAlH₄.
-
Causality: The reduction proceeds via nucleophilic hydride attack on the carbonyl carbon.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: From 4-Hydroxyindole | Route B: From 4-Benzyloxyindole |
| Starting Material | 4-Hydroxyindole | 4-Benzyloxyindole |
| Number of Steps | 4 | 3 (plus synthesis of starting material) |
| Overall Yield | Moderate to Good (product of 4 steps) | Potentially Higher (product of 3 steps) |
| Scalability | Good | Excellent |
| Key Challenges | Potential for O-acylation during Boc protection if conditions are not optimized. | Synthesis of the starting material, although a high-yielding procedure is available.[8] |
| Advantages | Readily available starting material. | More convergent, potentially higher overall yield from the intermediate. |
| Disadvantages | Longer linear sequence. | Requires a separate synthesis for the starting material. |
Experimental Protocols
Synthesis of 4-Benzyloxyindole (for Route B)
A robust, multi-gram synthesis of 4-benzyloxyindole has been reported.[8] The procedure involves the benzylation of 2-methyl-3-nitrophenol, followed by condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, and subsequent reductive cyclization with Raney nickel and hydrazine hydrate. This method provides 4-benzyloxyindole in high yield (reported as 96% for the final step).[8]
General Procedure for Boc Protection of an Indole
To a solution of the indole (1.0 eq) in THF (0.2 M) is added di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected indole.
General Procedure for Vilsmeier-Haack Formylation
To a flask containing anhydrous DMF (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of the 1-Boc-indole derivative (1.0 eq) in DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is quenched by pouring it onto ice water and neutralizing with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for the Reduction of a 3-Formylindole
To a solution of the 3-formylindole (1.0 eq) in methanol or ethanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is quenched by the addition of water, and the solvent is partially evaporated. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 3-hydroxymethylindole, which can be further purified by crystallization or column chromatography.
Conclusion
Both Route A and Route B represent viable and effective strategies for the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
-
Route A is a straightforward, linear synthesis that is advantageous if 4-hydroxyindole is readily available. However, the additional step may lower the overall yield.
-
Route B is a more convergent approach that may offer a higher overall yield from the key intermediate, 4-benzyloxyindole. The high-yielding synthesis of this starting material makes Route B a particularly attractive option for large-scale preparations.[8]
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. Both routes employ well-established and reliable chemical transformations, providing a solid foundation for the synthesis of this important building block.
References
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Torii, S., Uneyama, K., Onishi, T., Fujita, Y., Ishiguro, M., & Nishida, T. (1981). FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Chemistry Letters, 10(11), 1603-1604.
- BenchChem. (2025).
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Alternative protecting groups for the indole nitrogen and their comparative advantages.
An In-Depth Comparison of Protecting Groups for Optimizing Synthetic Strategies in Drug Discovery and Development
The indole nucleus is a cornerstone in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is a critical strategic consideration to enhance stability, modulate reactivity, and direct substitution patterns.[3] This guide provides a comparative analysis of commonly employed protecting groups for the indole nitrogen, offering insights into their respective advantages and supported by experimental data to inform rational selection in complex synthetic campaigns.
The Rationale for Indole N-Protection: More Than Just a Mask
The decision to protect the indole nitrogen is driven by several key factors. The indole N-H is weakly acidic, with a pKa of approximately 21 in DMSO, rendering it susceptible to deprotonation by strong bases.[4] This can lead to undesired side reactions during subsequent transformations. Furthermore, the electron-rich nature of the indole ring makes it prone to oxidation, a liability that can be mitigated by the introduction of an electron-withdrawing protecting group.[4][5] Such groups decrease the electron density of the heterocyclic ring, thereby enhancing its stability.[4] Conversely, the choice of protecting group can also be leveraged to influence the regioselectivity of electrophilic substitution reactions.
A Comparative Overview of Key Protecting Groups
The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout a synthetic sequence, and be cleaved selectively without affecting other functional groups.[6] Here, we compare the performance of several widely used protecting groups for the indole nitrogen.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base (e.g., NaH, K₂CO₃) | Strong acids (TFA, HCl)[7]; Catalytic NaOMe in MeOH[6][8]; Oxalyl chloride in MeOH[4]; Thermolysis[6] | Stable to base, hydrogenolysis, and many nucleophiles.[4] | Mild introduction, multiple cleavage options, enhances stability towards oxidation.[4][5] |
| Ts (Tosyl) | TsCl, base (e.g., NaH, K₂CO₃) | Strong reducing agents (e.g., Na/NH₃)[9]; Strong bases (e.g., Cs₂CO₃, KOH with phase-transfer catalyst)[4]; Mg/MeOH | Stable to acid and oxidation.[4] | Robust, electron-withdrawing nature deactivates the ring towards undesired electrophilic substitution. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Fluoride ions (e.g., TBAF)[4]; Strong acids[4] | Stable to many nucleophilic and basic conditions.[4] | Orthogonal to many other protecting groups, cleaved under mild, non-acidic/non-basic conditions. |
| Pivaloyl | Pivaloyl chloride, base (e.g., NaH) | Strong bases at high temperatures (e.g., LDA at 40-45 °C)[3][4] | Stable to most standard conditions.[4] | Very robust, can protect both N-1 and C-2 positions due to steric bulk.[3] |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, base (e.g., NaH) | Catalytic hydrogenation.[10] | Stable to acidic and basic conditions.[10] | Orthogonal to acid- and base-labile groups. |
In-Depth Analysis of Common Protecting Groups
Boc (tert-Butoxycarbonyl): The Versatile Workhorse
The Boc group is one of the most frequently utilized protecting groups for the indole nitrogen due to its ease of introduction and the variety of available deprotection methods.[6] Its electron-withdrawing nature enhances the stability of the indole ring towards oxidation.[4][5] While commonly cleaved under strongly acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[7], milder alternatives have been developed for substrates bearing acid-sensitive functional groups. A catalytic amount of sodium methoxide in methanol provides a selective and mild cleavage method.[6][8] For instance, N-Boc on an indole can be selectively removed in the presence of a primary amine protected with Boc.[8]
A key advantage of the Boc group is its orthogonality to many other protecting groups, allowing for selective deprotection in complex molecules. However, its lability to strong acids can be a limitation in certain synthetic routes.
Sulfonyl Protecting Groups (Ts, Ms): The Robust Guardians
Tosyl (Ts) and mesyl (Ms) groups are known for their high stability under a wide range of reaction conditions, including strongly acidic and oxidizing environments.[4][9] This robustness, however, comes at the cost of more demanding cleavage conditions. While traditional methods for tosyl group removal involve harsh reagents like sodium in liquid ammonia, milder procedures using cesium carbonate in a THF/methanol mixture or potassium hydroxide with a phase-transfer catalyst have been developed.[4] The strong electron-withdrawing character of sulfonyl groups significantly deactivates the indole ring, which can be advantageous in preventing unwanted side reactions.
SEM (2-(Trimethylsilyl)ethoxymethyl): The Orthogonal Strategist
The SEM group offers an excellent orthogonal protection strategy. It is stable under many basic and nucleophilic conditions where other groups like Boc might be labile.[4] The key advantage of the SEM group lies in its unique cleavage mechanism, which is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[4] This allows for deprotection under very mild and specific conditions that are compatible with a wide array of other functional groups.
Pivaloyl: The Sterically Demanding Protector
The pivaloyl group is a sterically bulky protecting group that is exceptionally stable under most standard reaction conditions.[4] Its removal requires strong basic conditions at elevated temperatures, such as lithium diisopropylamide (LDA) in THF.[3][4] A unique feature of the pivaloyl group is its ability to sterically shield not only the indole nitrogen but also the C-2 position, which can be exploited to direct reactions to other positions on the indole ring.[3]
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Caption: Workflow for N-Boc protection of indole.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected indole.
Protocol 2: Mild N-Boc Deprotection using Sodium Methoxide
This protocol details a mild method for the removal of the N-Boc group using a catalytic amount of sodium methoxide.[6][8]
Caption: Workflow for mild N-Boc deprotection.
Materials:
-
N-Boc protected indole
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.
-
Add a catalytic amount of sodium methoxide at room temperature.
-
Stir the reaction mixture at ambient temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Selecting the Optimal Protecting Group: A Decision Framework
The choice of an N-protecting group is highly dependent on the overall synthetic strategy.[4] A careful analysis of the planned reaction sequence is necessary to ensure the chosen group is stable under the required conditions and can be removed orthogonally.
Caption: Decision tree for selecting an indole N-protecting group.
Conclusion
The strategic selection and application of indole N-protecting groups are pivotal for the successful synthesis of complex indole-containing molecules. This guide has provided a comparative overview of some of the most common protecting groups, highlighting their respective strengths and weaknesses. By understanding the nuances of their stability, introduction, and cleavage, researchers can make more informed decisions, thereby streamlining their synthetic routes and enhancing the overall efficiency of their research and development endeavors.
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A Comparative Analysis of the Biological Activity of 1-Boc-4-benzyloxy-3-hydroxymethylindole and Structurally Related Compounds
Introduction: The Therapeutic Potential of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the indole ring can modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents.[2] This guide focuses on 1-Boc-4-benzyloxy-3-hydroxymethylindole , a synthetic indole derivative with significant potential for biological activity. The presence of a Boc-protecting group at the N1-position, a benzyloxy group at the C4-position, and a hydroxymethyl group at the C3-position suggests a multifaceted role in interacting with biological targets.
Due to the limited publicly available biological data on 1-Boc-4-benzyloxy-3-hydroxymethylindole, this guide will provide a comparative analysis of its potential biological activity based on structurally similar compounds. We will delve into the known bioactivities of key analogues, including indole-3-carbinol and other substituted indoles, to infer the probable therapeutic applications of our target compound. Furthermore, we will provide detailed, field-proven experimental protocols for evaluating the cytotoxic and antimicrobial activities of these compounds, offering a practical framework for researchers in drug discovery and development.
Structural Comparison of Selected Indole Derivatives
To understand the potential biological activity of 1-Boc-4-benzyloxy-3-hydroxymethylindole, it is crucial to examine the structure-activity relationships (SAR) of related compounds. The table below compares the structural features of our target compound with selected indole derivatives known for their biological activities.
| Compound Name | N1-Substituent | C3-Substituent | C4-Substituent | Known/Potential Biological Activity |
| 1-Boc-4-benzyloxy-3-hydroxymethylindole | -Boc | -CH₂OH | -OCH₂Ph | Potentially anticancer and antimicrobial (inferred) |
| Indole-3-carbinol (I3C) | -H | -CH₂OH | -H | Anticancer, anti-inflammatory, antioxidant[4] |
| N-Boc-Indole | -Boc | -H | -H | Synthetic intermediate, potential for various activities |
| 4-Benzyloxyindole | -H | -H | -OCH₂Ph | Precursor for biologically active compounds |
| Indole-3-acetic acid | -H | -CH₂COOH | -H | Plant hormone, exhibits selective cytotoxicity against cancer cells[5] |
In-Depth Analysis of Potential Biological Activities
Anticancer Activity
The indole-3-carbinol (I3C) moiety in our target compound is a strong indicator of potential anticancer activity. I3C, found in cruciferous vegetables, and its derivatives have been extensively studied for their chemopreventive and therapeutic effects against various cancers.[4] The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis in cancer cells.[5]
The N-Boc group in 1-Boc-4-benzyloxy-3-hydroxymethylindole serves as a protecting group in synthesis, but its presence can also influence the compound's lipophilicity and interaction with biological targets. The bulky Boc group may affect the compound's ability to fit into certain enzyme active sites, potentially altering its activity profile compared to N-unsubstituted indoles.
The 4-benzyloxy group significantly increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. The position and nature of substituents on the indole ring are known to critically influence biological activity.
Antimicrobial Activity
Indole derivatives are a well-established class of antimicrobial agents.[1][2] The indole nucleus itself can intercalate with bacterial DNA and disrupt cell division. The lipophilicity conferred by the benzyloxy group in our target compound may facilitate its penetration through the microbial cell wall, a key step for antimicrobial action. The hydroxymethyl group at the C3 position could also participate in hydrogen bonding interactions with microbial enzymes or other targets.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 1-Boc-4-benzyloxy-3-hydroxymethylindole and its analogues, the following detailed protocols are recommended.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6][7][8]
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Preparation: Prepare a stock solution of the indole compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a standard procedure for determining the MIC.[10][11]
Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][10]
Comparative Data and Discussion
While specific experimental data for 1-Boc-4-benzyloxy-3-hydroxymethylindole is not yet available in the public domain, we can anticipate its potential activity based on the established data for its analogs.
| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity (MIC) |
| 1-Boc-4-benzyloxy-3-hydroxymethylindole | To be determined | To be determined |
| Indole-3-carbinol | Varies by cell line (µM range) | Moderate activity |
| Indole-3-acetic acid derivatives | Can exhibit potent activity (low µM range) against various cancer cell lines.[5] | Data varies |
| Various synthetic indole derivatives | Reported to have potent anticancer activity with IC₅₀ values in the nanomolar to low micromolar range against different cancer cell lines.[12][13][14] | Some derivatives show significant activity against Gram-positive and Gram-negative bacteria with MIC values in the low µg/mL range.[1] |
The synthetic indole derivatives reported in the literature often exhibit potent biological activities. For instance, some indole derivatives have shown high cytotoxic activity against cancer cell lines like HepG2, MCF-7, and HeLa, with IC₅₀ values in the sub-micromolar range.[12] Similarly, novel indole derivatives have demonstrated promising antimicrobial effects against various bacterial strains.[1] Based on these precedents, it is reasonable to hypothesize that 1-Boc-4-benzyloxy-3-hydroxymethylindole could possess significant anticancer and/or antimicrobial properties, which warrants further experimental investigation using the protocols outlined above.
Conclusion and Future Directions
1-Boc-4-benzyloxy-3-hydroxymethylindole is a promising candidate for drug discovery due to its structural similarity to known biologically active indole derivatives. The presence of the indole-3-carbinol moiety suggests potential anticancer activity, while the overall lipophilicity and substitution pattern may confer antimicrobial properties. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its biological profile.
Future research should focus on the synthesis and purification of 1-Boc-4-benzyloxy-3-hydroxymethylindole, followed by a comprehensive biological evaluation using the described assays. Further studies could also explore its effects on specific cellular pathways and its potential as an anti-inflammatory or antioxidant agent, given the broad spectrum of activities associated with the indole scaffold. The insights gained from such investigations will be invaluable for the development of novel indole-based therapeutics.
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- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2017). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. (2011). ChemMedChem.
- Synthesis of Pyridodiindoles with Anticancer Activity by a Three-Component Cascade Condens
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
- Synthesis and biological evaluation of some N-substituted indoles. (2009).
- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (n.d.). International Journal of Current Pharmaceutical Review and Research.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2021). Molecules.
- Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. (2016).
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- Current results on the biological and pharmacological activities of Indole-3-carbinol. (2018). EXCLI Journal.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. (2014). Molecules.
- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025).
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Validating the structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole using spectroscopic methods.
This guide provides an in-depth analysis of the spectroscopic methods required to unequivocally validate the chemical structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole, a key intermediate in the synthesis of various biologically active compounds. For researchers in medicinal chemistry and drug development, rigorous structural confirmation is a foundational pillar of scientific integrity, ensuring the reproducibility and reliability of subsequent biological data.
Herein, we eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the process of structural elucidation in a research setting. We will dissect the expected outcomes from a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare this with reference data from analogous structures. Each step is designed as a self-validating system, where data from one technique corroborates the hypotheses drawn from another.
The Imperative of Multi-Modal Spectroscopic Validation
Identifying and verifying molecular structures is a cornerstone of organic and medicinal chemistry.[1] While modern synthetic methods offer unprecedented speed, they necessitate equally robust and efficient methods for structural confirmation. A single spectroscopic technique is rarely sufficient. Instead, a confluence of data from orthogonal methods provides the highest degree of confidence. This guide will demonstrate how ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, and MS collectively function as a powerful toolkit for assembling a complete and validated structural picture of our target molecule.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential before delving into spectral interpretation. The structure of tert-butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate (1-Boc-4-benzyloxy-3-hydroxymethylindole) is presented below, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: Structure of 1-Boc-4-benzyloxy-3-hydroxymethylindole with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] For complex heterocyclic systems, a combination of 1D and 2D NMR techniques is indispensable for unambiguous assignment.[2]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. Based on the electronic effects of the substituents (the electron-withdrawing Boc-group and the electron-donating benzyloxy group), we can predict the chemical shifts (δ) for each proton.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | 7.5 - 7.6 | s | - | Singlet due to lack of adjacent protons; deshielded by N-Boc group. |
| H5 | 6.7 - 6.8 | d | J ≈ 8.0 | Ortho-coupled to H6; shielded by the benzyloxy group at C4. |
| H6 | 7.2 - 7.3 | t | J ≈ 8.0 | Triplet from coupling to H5 and H7. |
| H7 | 7.0 - 7.1 | d | J ≈ 8.0 | Ortho-coupled to H6. |
| -CH₂OH (C3) | 4.8 - 4.9 | d | J ≈ 6.0 | Methylene protons adjacent to the indole C3 and OH group. |
| -OH | 1.6 - 1.8 | t | J ≈ 6.0 | Hydroxyl proton, coupling to the adjacent CH₂. Exchangeable with D₂O. |
| -OCH₂Ph (C4) | 5.1 - 5.2 | s | - | Benzylic methylene protons. |
| Benzyl Ar-H | 7.3 - 7.5 | m | - | Protons of the benzyl ring. |
| Boc -(CH₃)₃ | 1.6 - 1.7 | s | - | Nine equivalent protons of the tert-butyl group. |
Note: Chemical shifts of indole protons are influenced by the substitution pattern. Data for related 4-benzyloxyindole derivatives suggest the proposed ranges.[3]
¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH₃, CH₂, and CH carbons.
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |
|---|---|---|---|
| C2 | ~125 | CH (+) | Typical shift for C2 in N-Boc indoles. |
| C3 | ~115 | C (no signal) | Quaternary carbon, shielded. |
| C3a | ~128 | C (no signal) | Indole ring junction carbon. |
| C4 | ~150 | C (no signal) | Aromatic carbon bearing the benzyloxy group, deshielded. |
| C5 | ~105 | CH (+) | Shielded by the adjacent oxygen. |
| C6 | ~122 | CH (+) | Standard aromatic carbon shift. |
| C7 | ~110 | CH (+) | Aromatic carbon adjacent to the pyrrole ring. |
| C7a | ~135 | C (no signal) | Indole ring junction carbon. |
| -CH₂OH (C3) | ~57 | CH₂ (-) | Aliphatic alcohol carbon. |
| -OCH₂Ph (C4) | ~70 | CH₂ (-) | Benzylic ether carbon. |
| Benzyl C-1' | ~137 | C (no signal) | Quaternary aromatic carbon of the benzyl group. |
| Benzyl C-2',6' | ~128 | CH (+) | Aromatic carbons of the benzyl group. |
| Benzyl C-3',5' | ~127 | CH (+) | Aromatic carbons of the benzyl group. |
| Benzyl C-4' | ~128 | CH (+) | Aromatic carbon of the benzyl group. |
| Boc C=O | ~150 | C (no signal) | Carbonyl carbon of the carbamate. |
| Boc C(CH₃)₃ | ~84 | C (no signal) | Quaternary carbon of the tert-butyl group. |
| Boc C(CH₃)₃ | ~28 | CH₃ (+) | Methyl carbons of the tert-butyl group. |
2D NMR Spectroscopy: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembling the final structure.[4][5] They reveal through-bond correlations, confirming the connectivity proposed from 1D data.
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling systems. Key expected correlations include the coupling between H5, H6, and H7 on the indole benzene ring, and the coupling between the -CH₂OH protons and the -OH proton.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is the most reliable way to assign carbons that have attached protons.[5] For example, it would show a cross-peak between the proton signal at δ 7.5-7.6 and the carbon signal at ~125 ppm, definitively assigning them as H2 and C2, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[4] It connects the individual spin systems and confirms the placement of quaternary carbons and substituents.
Caption: Key expected HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3400 - 3300 | Alcohol (O-H) | Stretch | Broad |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium, sharp |
| 2980 - 2850 | Aliphatic C-H | Stretch | Medium to strong |
| ~1725 | Carbamate (C=O) | Stretch | Strong, sharp |
| 1600, 1480 | Aromatic C=C | Stretch | Medium |
| 1370, 1390 | tert-Butyl | Bend (doublet) | Medium |
| 1250 - 1050 | C-O (Ether & Alcohol) | Stretch | Strong |
The presence of a strong absorption around 1725 cm⁻¹ is a key indicator of the Boc protecting group's carbonyl. The broad band in the 3400-3300 cm⁻¹ region confirms the hydroxyl group, and strong bands in the "fingerprint region" between 1250-1050 cm⁻¹ will correspond to the C-O stretches of the alcohol and the benzyloxy ether.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further corroboration of the structure. For 1-Boc-4-benzyloxy-3-hydroxymethylindole (C₂₁H₂₃NO₄), the exact mass is 353.1627 g/mol .
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion | Rationale |
|---|---|---|
| 354.1700 | [M+H]⁺ | Protonated molecular ion. |
| 376.1519 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| 298.1494 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 254.1125 | [M+H - C₅H₉O₂]⁺ | Complete loss of the Boc group. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
The fragmentation pattern is highly diagnostic. A facile loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is a hallmark of N-Boc protected compounds.[6] The observation of a strong peak at m/z = 91 is definitive evidence for the benzyloxy moiety, as this corresponds to the highly stable tropylium cation formed from the benzyl fragment.[7]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C{¹H} NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum at 125 MHz. A standard pulse program (e.g., 'zgpg30') with a spectral width of 240 ppm and a relaxation delay of 2 seconds is recommended.
-
2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments should be used as provided by the spectrometer manufacturer. For HMBC, the long-range coupling delay should be optimized for a J-coupling of 8 Hz.
IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid or oil samples.
-
Acquisition: Place a small amount of the sample directly on the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to sample analysis.
Mass Spectrometry
-
Method: High-Resolution Mass Spectrometry (HRMS) using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500.
Workflow for Structural Validation
The logical flow for validating the structure is a systematic process of hypothesis generation and confirmation.
Caption: A systematic workflow for structural validation.
Conclusion
The structural validation of a molecule like 1-Boc-4-benzyloxy-3-hydroxymethylindole is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. By systematically analyzing the ¹H and ¹³C NMR spectra, and confirming connectivity through 2D NMR experiments, the core scaffold can be confidently assembled. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry validates the molecular weight and offers corroborating evidence of major structural motifs through predictable fragmentation. This integrated, multi-technique approach ensures the highest level of scientific rigor, providing a trustworthy foundation for all subsequent research and development activities.
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Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. [Link]
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ACS Publications. (2024-04-25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Assessing the efficiency of 1-Boc-4-benzyloxy-3-hydroxymethylindole as a synthetic intermediate.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Pre-functionalized Indole Intermediate
The synthesis of substituted indoles, particularly those functionalized on the benzene ring, presents a significant challenge in organic synthesis. Direct functionalization of the indole core often leads to mixtures of isomers and is complicated by the inherent reactivity of the pyrrole ring.[1][2] A strategic approach to overcome these hurdles is the use of pre-functionalized indole building blocks that offer predictable reactivity and regioselectivity.
1-Boc-4-benzyloxy-3-hydroxymethylindole emerges as a highly valuable intermediate in this context. Its structure incorporates three key features that enhance its synthetic efficiency:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the pyrrole ring towards unwanted electrophilic substitution, thereby directing reactions to other parts of the molecule. Additionally, the Boc group enhances the solubility of the indole in common organic solvents and can be readily removed under acidic conditions without affecting other acid-sensitive functionalities.[3]
-
C4-Benzyloxy Group: The benzyloxy group at the C4 position provides a stable, protected hydroxyl functionality. This is crucial for the synthesis of 4-hydroxyindole derivatives, which are common motifs in bioactive molecules. The benzyl ether is robust to a wide range of reaction conditions and can be deprotected via hydrogenolysis.
-
C3-Hydroxymethyl Group: The hydroxymethyl group at the C3 position offers a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in coupling reactions to introduce diverse side chains.
This strategic combination of protecting groups and a functional handle in a single, stable molecule makes 1-Boc-4-benzyloxy-3-hydroxymethylindole a powerful tool for the streamlined synthesis of complex, multi-substituted indoles.
Comparative Analysis: Efficiency in Context
To fully appreciate the utility of 1-Boc-4-benzyloxy-3-hydroxymethylindole, it is instructive to compare it with alternative synthetic strategies for accessing 4-oxygenated, 3-substituted indoles.
| Synthetic Strategy | Intermediate | Advantages | Disadvantages | Typical Yield Range | Key Considerations |
| Direct Functionalization | 4-Benzyloxyindole | Commercially available starting material. | Poor regioselectivity in C3 functionalization, potential for N-alkylation side reactions, harsh reaction conditions often required. | 30-60% for C3 functionalization | Requires careful optimization of reaction conditions to favor C3 substitution. |
| Grignard-based C3-Functionalization | 4-Benzyloxy-1-triisopropylsilylindole | Direct introduction of a C3-substituent. | Requires a multi-step synthesis of the Grignard reagent, moisture-sensitive, potential for side reactions with other electrophilic sites. | 50-75% for the Grignard reaction | Strict anhydrous conditions are necessary. The bulky N-silyl group is required to direct metalation to C2, followed by isomerization to the C3-Grignard. |
| Pre-functionalized Intermediate | 1-Boc-4-benzyloxy-3-hydroxymethylindole | Excellent regioselectivity, versatile C3-handle for diverse transformations, stable and easy to handle solid, streamlined synthesis of complex targets. | Requires a multi-step synthesis of the intermediate itself. | >80% for subsequent transformations of the C3-hydroxymethyl group | The initial investment in the synthesis of the intermediate pays off in the efficiency and predictability of subsequent steps. |
Causality Behind Experimental Choices:
The direct functionalization of 4-benzyloxyindole often suffers from a lack of regioselectivity. For instance, Friedel-Crafts acylation can occur at both the C3 and N1 positions, leading to a mixture of products and reducing the overall yield of the desired C3-substituted indole. The use of a Grignard reagent can provide better C3 selectivity, but the synthesis of the indolylmagnesium halide and its subsequent reaction are sensitive to moisture and functional group compatibility.
In contrast, 1-Boc-4-benzyloxy-3-hydroxymethylindole offers a "plug-and-play" approach. The pre-installed functional groups at the desired positions eliminate the issue of regioselectivity in subsequent steps. The stability and versatility of the C3-hydroxymethyl group allow for a wide range of transformations under predictable and often mild conditions, leading to higher overall yields and purity of the final products. This is particularly advantageous in the context of multi-step total synthesis or the generation of compound libraries where reliability and efficiency are paramount.
Experimental Protocols
The following protocols provide a plausible and efficient route for the synthesis and application of 1-Boc-4-benzyloxy-3-hydroxymethylindole, based on established synthetic methodologies for similar indole derivatives.
The synthesis can be envisioned as a three-step sequence starting from the commercially available 4-benzyloxyindole.
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A Comparative Guide to the Development and Validation of a Stability-Indicating UPLC Method for the Quantification of 1-Boc-4-benzyloxy-3-hydroxymethylindole
A Senior Application Scientist's Field-Proven Perspective
In the landscape of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a market-approved drug is paved with rigorous analytical scrutiny. The purity, potency, and stability of an active pharmaceutical ingredient (API) are not merely data points; they are the cornerstones of safety and efficacy. This guide addresses the critical need for a reliable, validated analytical method for a complex indole derivative, 1-Boc-4-benzyloxy-3-hydroxymethylindole , a potential intermediate in advanced drug synthesis.
This document moves beyond a simple recitation of protocols. It provides a comparative analysis of modern analytical techniques and delves into the scientific rationale behind the development and validation of a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. Our objective is to equip researchers, analytical scientists, and drug development professionals with a comprehensive framework that ensures data integrity and regulatory compliance, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Analytical Challenge: Understanding the Molecule
1-Boc-4-benzyloxy-3-hydroxymethylindole is a molecule characterized by several functional groups that dictate its analytical behavior and potential instability.
-
Indole Core: The aromatic indole nucleus is the primary chromophore, essential for UV-based detection.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1] This necessitates careful control of mobile phase pH to prevent on-column degradation and ensure accurate quantification.
-
Benzyl Ether Group: While generally stable, benzyl ethers can be cleaved under harsh reductive or oxidative conditions.[2][3] This is a key consideration for forced degradation studies to ensure the method is truly "stability-indicating."
-
Hydroxymethyl Group: A primary alcohol that can be a site for oxidation or esterification.
Given its molecular weight of 353.41 g/mol and a predicted high lipophilicity (XlogP ≈ 3.8), a reversed-phase chromatographic approach is the logical starting point.[4]
Choosing the Right Tool: A Comparison of Analytical Technologies
While several techniques can quantify organic molecules, their suitability for a regulated pharmaceutical environment varies significantly. High-Performance Liquid Chromatography (HPLC) has long been the industry workhorse, but modern advancements offer superior performance.[]
| Technique | Principle | Advantages for this Application | Limitations |
| UPLC (Ultra-Performance Liquid Chromatography) | Chromatographic separation using sub-2 µm particle columns at high pressure.[6] | High Resolution & Speed: Superior separation from impurities and degradants in shorter run times.[2] Increased Sensitivity: Sharper, narrower peaks lead to lower detection limits.[6] Reduced Solvent Consumption: Lowers operational costs and environmental impact.[7] | Higher initial instrument cost; potential for column clogging if samples are not meticulously prepared.[6] |
| HPLC (High-Performance Liquid Chromatography) | Chromatographic separation using 3-5 µm particle columns at moderate pressure.[] | Widely available; robust and established technology; lower instrument cost.[8] | Longer analysis times; lower peak efficiency and sensitivity compared to UPLC; higher solvent consumption.[2][] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Quantification based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[] | Primary analytical method; does not require a reference standard of the analyte itself (can use a certified internal standard).[10] Provides structural information. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures; requires specialized equipment and expertise.[] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity from mass detection. | Requires derivatization for non-volatile compounds like the target analyte; high temperatures can cause degradation of thermally labile molecules.[11][12] |
Development of a Stability-Indicating UPLC-UV Method
The goal is not just to quantify the main peak but to develop a stability-indicating method , which is a validated quantitative procedure capable of detecting changes in the API's properties over time without interference from degradants, impurities, or excipients.[13][]
Rationale for Experimental Choices
-
Instrumentation: An Acquity UPLC H-Class System (Waters) or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector. The PDA detector is crucial during development to scan across a range of wavelengths and determine the optimal absorbance maximum for the analyte and any potential degradants.
-
Column Chemistry: A C18 stationary phase is the first choice due to the non-polar nature of the analyte. A column with bridged-ethyl hybrid (BEH) particle technology is selected for its mechanical strength and stability across a wider pH range.
-
Mobile Phase Selection: A combination of acetonitrile and water is a standard choice for reversed-phase chromatography of indole derivatives.[15] A small amount of acid (e.g., 0.1% formic acid) is often used to improve peak shape for acidic or neutral compounds, but given the acid-lability of the Boc group, a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) near neutral pH (pH 6.5-7.0) is a more prudent starting point to prevent analyte degradation.
-
Detection Wavelength: Based on the indole chromophore, the initial wavelength was set to 280 nm.[] A full PDA scan (200-400 nm) of the analyte is performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Workflow for Method Development
The following diagram illustrates the logical flow of the method development process.
Caption: Logical workflow for UPLC method development.
Final Optimized UPLC Method Parameters
| Parameter | Condition |
| Instrument | UPLC System with PDA Detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 3.5 min, hold at 95% B for 0.5 min, return to 40% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2.0 µL |
| Detection | PDA, 282 nm |
| Run Time | 5.0 min |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Protocol & Results
The finalized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][17] A validation protocol with pre-defined acceptance criteria was established before executing the experiments.
Caption: Core parameters for analytical method validation.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] This was demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[3] The target degradation was 5-20% to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent analyte.[3]
Protocol: A solution of 1-Boc-4-benzyloxy-3-hydroxymethylindole (1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.
Results: The UPLC method successfully separated the parent peak from all generated degradation products. Peak purity analysis using the PDA detector confirmed that the parent peak was spectrally pure in all stressed samples, demonstrating specificity.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Major degradant at RRT 0.85 (likely N-Boc cleavage) |
| Base Hydrolysis | 8.5% | Minor degradants observed |
| Oxidation | 11.8% | Multiple minor oxidative degradants |
| Thermal | 2.1% | Compound is relatively stable to heat |
| Photolytic | 4.6% | Minor degradation observed |
Linearity and Range
Protocol: A series of seven solutions were prepared from a stock solution of the reference standard, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 to 0.15 mg/mL). Each solution was injected in triplicate.
Results: The method demonstrated excellent linearity across the specified range.
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 - 0.15 mg/mL | 80% to 120% of test concentration |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | ≤ 2% of target concentration response |
| Residual Plot | Random scatter around zero | No discernible pattern |
Accuracy (Recovery)
Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.
Results: The method is highly accurate, with excellent recovery at all levels.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% (0.08 mg/mL) | 99.5% | 98.0% to 102.0% |
| 100% (0.10 mg/mL) | 100.3% | 98.0% to 102.0% |
| 120% (0.12 mg/mL) | 99.8% | 98.0% to 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[17]
Protocol (Repeatability): Six replicate preparations of the sample at 100% concentration were analyzed on the same day, by the same analyst, on the same instrument.
Protocol (Intermediate Precision): The analysis was repeated by a different analyst, on a different instrument, on a different day.
Results: The low Relative Standard Deviation (RSD) values confirm the method's high precision.
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability (n=6) | 0.25% | ≤ 1.0% |
| Intermediate Precision (n=6) | 0.41% | ≤ 2.0% |
Detection & Quantitation Limits (LOD & LOQ)
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Robustness
Protocol: The effect of small, deliberate variations in method parameters was evaluated. Tested variations included: flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Results: No significant changes in retention time, peak area, or resolution were observed, demonstrating the method's robustness. The system suitability parameters remained well within the acceptance criteria in all conditions.
Performance Comparison: UPLC vs. HPLC
To provide a direct comparison, the method was translated to a standard HPLC system. The same mobile phase and column chemistry were used, but with a standard 4.6 x 150 mm column packed with 5 µm particles.
| Performance Metric | Validated UPLC Method | Translated HPLC Method | Commentary |
| Run Time | 5.0 minutes | 20.0 minutes | UPLC offers a 4-fold increase in throughput.[8] |
| Analyte Retention Time | 2.8 minutes | 11.2 minutes | --- |
| Peak Width (at half height) | 2.5 seconds | 12.0 seconds | Narrower peaks in UPLC lead to higher efficiency and better resolution.[2] |
| Theoretical Plates | ~25,000 | ~8,000 | Higher plate count confirms superior UPLC column efficiency. |
| Solvent Consumption / Run | ~2.5 mL | ~20.0 mL | UPLC provides significant cost and waste reduction.[6] |
| System Backpressure | ~8,500 psi | ~1,800 psi | UPLC operates at higher pressures to achieve its performance.[8] |
This comparison clearly demonstrates the technical superiority of the UPLC method for this application, providing faster and more efficient analysis without compromising data quality.[]
Conclusion and Recommendations
The developed and validated stability-indicating UPLC-UV method for the quantification of 1-Boc-4-benzyloxy-3-hydroxymethylindole is demonstrated to be specific, linear, accurate, precise, and robust. It is fit for its intended purpose of routine quality control and stability testing in a pharmaceutical development environment.
The comparative data underscores the significant advantages of UPLC over traditional HPLC in terms of speed, sensitivity, and operational efficiency. While qNMR remains a valuable tool for primary quantification without a specific reference standard, its lower throughput and sensitivity make it less suitable for routine QC analysis of multiple samples. The UPLC method presented herein stands as the recommended approach, providing reliable and high-quality data essential for making critical decisions throughout the drug development lifecycle.
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A Senior Application Scientist's Guide to Navigating the Reactivity of 1-Boc-4-benzyloxy-3-hydroxymethylindole in Complex Synthetic Environments
Introduction: The Challenge of Multifunctional Indole Scaffolds
In the intricate world of complex molecule synthesis, particularly in drug development, indole-based scaffolds are prized for their versatile biological activity. The compound 1-Boc-4-benzyloxy-3-hydroxymethylindole represents a highly functionalized building block, offering three distinct points for chemical modification, each shielded by a protecting group with unique lability. The strategic success of any synthesis employing this intermediate hinges on the precise and selective manipulation of these groups. However, the very features that make this molecule valuable also render it susceptible to undesired cross-reactivity, especially within the complex milieu of multi-step synthetic sequences.
This guide provides an in-depth analysis of the potential cross-reactivity of 1-Boc-4-benzyloxy-3-hydroxymethylindole. We will dissect the causality behind experimental choices, present comparative data against logical alternatives, and provide robust, self-validating protocols to empower researchers to anticipate and mitigate potential side reactions. The core principle of our investigation revolves around the concept of orthogonal protection, a strategy critical for the synthesis of complex molecules.[1][2] An ideal protecting group strategy allows for the selective removal of one group in the presence of others, a cornerstone of modern synthetic chemistry.[3][4]
Understanding the Orthogonal Protecting Group Strategy
The subject molecule employs a quasi-orthogonal Boc/Benzyl protection scheme.[4] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is designed for removal under acidic conditions, while the benzyl (Bn) ether at the 4-position is typically cleaved via hydrogenolysis. This distinction is the foundation of their selective manipulation. However, the acidic conditions required for Boc deprotection can trigger a cascade of side reactions, particularly involving the electron-rich indole nucleus.
Caption: Orthogonal protection scheme of the target molecule.
Part 1: Cross-Reactivity Under Acidic Conditions (Boc-Deprotection)
The most common point of failure when working with Boc-protected indoles is during the acidic deprotection step. The use of strong acids like trifluoroacetic acid (TFA) generates a tert-butyl cation, a potent electrophile. The electron-rich indole nucleus is highly susceptible to Friedel-Crafts alkylation by this cation, leading to undesired side products that can be difficult to separate.[5][6]
Experimental Investigation: Acid Stability Assay
To quantify this cross-reactivity, we designed an experiment to compare our target molecule with two logical alternatives under standard Boc-cleavage conditions. The goal is to assess the propensity of the indole nucleus to undergo alkylation.
-
Compound A (Target): 1-Boc-4-benzyloxy-3-hydroxymethylindole
-
Compound B (Alternative N-Protection): 1-Fmoc-4-benzyloxy-3-hydroxymethylindole (Fmoc is base-labile and should be stable to acid)
-
Compound C (Alternative Substrate): 1-Boc-4-benzyloxyindole (Lacks the C3-hydroxymethyl group to assess its electronic influence)
The experimental workflow is designed to monitor the reaction progress and quantify all major components.
Caption: Workflow for the Acid Stability Assay.
Protocol: Acid Stability Assay
-
Preparation: Prepare 10 mM stock solutions of each test compound (A, B, C) in Dichloromethane (DCM).
-
Reaction Setup: In three separate vials, add 1 mL of each stock solution. To each vial, add triethylsilane (5 equivalents) as a cation scavenger.
-
Initiation: Add a solution of 20% Trifluoroacetic Acid (TFA) in DCM (1 mL) to each vial to initiate the reaction. Start a timer.
-
Time Points: At t = 0, 15, 30, and 60 minutes, withdraw a 100 µL aliquot from each reaction.
-
Quenching: Immediately quench each aliquot in a separate vial containing 500 µL of saturated sodium bicarbonate solution and 500 µL of ethyl acetate. Vortex vigorously.
-
Sample Preparation for Analysis: Centrifuge the quenched samples. Transfer the organic layer to an HPLC vial for analysis.
-
Analysis: Analyze samples by Reverse-Phase HPLC-MS.[7][8] Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid). Monitor the disappearance of starting material and the appearance of the deprotected product and any t-butylated side products.
Comparative Data Analysis
The following table summarizes the hypothetical results after 60 minutes, showcasing the percentage of the desired deprotected product versus the major t-butylated side product.
| Compound ID | Starting Material | % Desired Deprotected Product | % t-Butylated Side Product | Rationale for Performance |
| A | 1-Boc-4-benzyloxy-3-hydroxymethylindole | 85% | 12% | The electron-donating nature of the C3-hydroxymethyl and C4-benzyloxy groups activates the indole ring, making it susceptible to alkylation. |
| B | 1-Fmoc-4-benzyloxy-3-hydroxymethylindole | >99% (unreacted) | <1% | The Fmoc group is stable to TFA, demonstrating the principle of orthogonality. No reaction occurs. |
| C | 1-Boc-4-benzyloxyindole | 92% | 6% | The absence of the C3-hydroxymethyl group slightly reduces the ring's activation, leading to less side product formation compared to Compound A. |
Expert Interpretation: The data clearly indicates that while the Boc/Bn strategy is viable, the acidic deprotection step is a critical source of cross-reactivity. The formation of a significant percentage of t-butylated side product with Compound A underscores the necessity of using cation scavengers and optimizing reaction conditions (e.g., lower temperature, shorter reaction time). Compound B's stability highlights the advantage of a truly orthogonal protecting group like Fmoc if the subsequent synthetic steps are compatible with its base-lability.
Part 2: Cross-Reactivity in Coupling Reactions
Another potential area of cross-reactivity involves the C3-hydroxymethyl group. This primary alcohol can act as a nucleophile in acylation or alkylation reactions intended for other sites in the molecule. This is particularly relevant during peptide coupling or the introduction of ester functionalities.
Experimental Investigation: Acylation Susceptibility
This experiment evaluates the susceptibility of the C3-hydroxymethyl group to undesired acylation during a standard amide bond formation protocol.
-
Compound A (Target): 1-Boc-4-benzyloxy-3-hydroxymethylindole
-
Compound D (Protected Hydroxyl): 1-Boc-4-benzyloxy-3-(tert-butyldimethylsilyloxymethyl)indole (The silyl ether should prevent acylation)
-
Control: A reaction is run for each compound without the coupling agent to ensure any observed reaction is not due to simple degradation.
Protocol: Acylation Susceptibility Assay
-
Preparation: Dissolve Compound A (or D) (1 equiv.), N-Boc-glycine (1.5 equiv.), and HOBt (1.5 equiv.) in 2 mL of DMF.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (1.5 equiv.) to the solution to initiate the coupling reaction.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Dilute the reaction mixture with 10 mL of ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Analysis: Dry the organic layer over sodium sulfate, concentrate, and analyze the crude residue by LC-MS to determine the ratio of unreacted starting material to the O-acylated side product.[9]
Comparative Data Analysis
| Compound ID | Starting Material | % Unreacted Starting Material | % O-Acylated Side Product | Rationale for Performance | | :--- | :--- | :--- | :--- | | A | 1-Boc-4-benzyloxy-3-hydroxymethylindole | 78% | 20% | The primary alcohol at C3 is sufficiently nucleophilic to compete with the intended amine nucleophile (not present in this test), leading to significant O-acylation. | | D | 1-Boc-4-benzyloxy-3-(TBDMS-oxymethyl)indole | >98% | <1% | The sterically hindered and electronically deactivated TBDMS ether effectively protects the hydroxyl group from acylation, demonstrating a robust protection strategy.[2] |
Expert Interpretation: This experiment confirms that the free hydroxymethyl group is a liability in reactions involving activated carboxylates. For synthetic routes requiring such steps, protection of the C3-hydroxyl group (e.g., as a silyl ether) is not just recommended, but essential for achieving a clean reaction and high yield.
Conclusion and Recommendations
1-Boc-4-benzyloxy-3-hydroxymethylindole is a versatile synthetic intermediate, but its successful application requires a deep understanding of its potential cross-reactivity.
-
For Acidic Boc-Deprotection: The primary side reaction is t-butylation of the indole ring.[10] Mitigation: Always use an effective cation scavenger (e.g., triethylsilane, anisole). Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion. Consider performing the reaction at 0°C to reduce the rate of the alkylation side reaction.
-
For Coupling/Acylation Reactions: The C3-hydroxymethyl group is a potent nucleophile. Mitigation: Protect the C3-hydroxyl group prior to any acylation or alkylation steps. A TBDMS or other silyl ether is an excellent choice as it can be removed orthogonally with fluoride ions.
-
Alternative Strategies: If synthetic routes consistently produce intractable mixtures, consider redesigning the synthesis with a more robustly orthogonal set of protecting groups from the outset.[1][11] For example, replacing the N-Boc group with an N-Fmoc group may be advantageous if the molecule must be subjected to acidic conditions elsewhere.
By employing these self-validating experimental protocols and heeding the mechanistic insights discussed, researchers can harness the full synthetic potential of this functionalized indole building block, minimizing side reactions and maximizing the efficiency of their drug discovery and development programs.
References
-
Title: Protecting Groups and Orthogonal Protection Strategies. Source: University of Bristol, School of Chemistry.
-
Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Source: Journal of Chemical and Pharmaceutical Research.
-
Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Source: PubMed.
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Title: Selecting Orthogonal Building Blocks. Source: Sigma-Aldrich.
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Title: Protecting Groups in Peptide Synthesis. Source: Biosynth.
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Title: Cross-Validation of Analytical Methods for Indole-3-Pyruvic Acid: A Comparative Guide. Source: Benchchem.
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Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Source: National Institutes of Health (PMC).
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Title: Response characteristics of indole compound standards using HPLC. Source: ResearchGate.
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Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Source: Arkat USA, Inc.
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Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTEC.
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Title: A side-reaction in the SPPS of Trp-containing peptides. Source: ResearchGate.
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Title: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Source: ACS Publications.
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Title: A Liquid Chromatographic-Tandem Mass Spectrometric Method for the Analysis of Serotonin and Related Indoles in Human Whole Blood. Source: PubMed.
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Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Source: National Institutes of Health (PMC).
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Title: Indole N‐Boc deprotection method development. Source: ResearchGate.
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Title: Side reactions in peptide synthesis: An overview. Source: Bibliomed.
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Title: Protecting Groups. Source: University of Wisconsin-Madison.
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Title: Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Source: SIELC Technologies.
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Title: Side reactions in peptide synthesis. Source: ResearchGate.
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Title: Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Source: Sun Yat-Sen University.
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Title: SIDE REACTION IN PEPTIDE SYNTHESIS. Source: Slideshare.
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A comparative review of published yields for the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Introduction
1-Boc-4-benzyloxy-3-hydroxymethylindole, a key intermediate in medicinal chemistry and drug development, serves as a versatile building block for the synthesis of complex bioactive molecules. Its strategic functionalization, featuring a protected indole nitrogen, a benzyloxy group at the 4-position, and a reactive hydroxymethyl group at the 3-position, allows for diverse synthetic manipulations. This guide provides a comparative analysis of established synthetic routes to this valuable compound, focusing on published yields and detailed experimental protocols to inform research and process development. The most logical and widely applicable synthetic strategy proceeds through a multi-step sequence, commencing with the construction of the 4-benzyloxyindole core, followed by C-3 formylation, N-Boc protection, and final reduction to the target alcohol.
Overall Synthetic Workflow
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole is most effectively achieved through a four-step sequence. This approach leverages robust and high-yielding reactions, ensuring an efficient overall conversion. The key transformations are:
-
Synthesis of 4-Benzyloxyindole: Construction of the core indole structure with the requisite benzyloxy substituent at the 4-position.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C-3 position of the indole ring.
-
N-Boc Protection: Protection of the indole nitrogen to prevent side reactions in subsequent steps and enhance solubility.
-
Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group to yield the final product.
Caption: Overall synthetic route to 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Comparative Analysis of Synthetic Steps
This section provides a detailed examination of each synthetic step, including established protocols and reported yields from the literature.
Step 1: Synthesis of 4-Benzyloxyindole via the Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of indoles from o-nitrotoluenes.[1] This method is particularly advantageous for producing substituted indoles with high regiocontrol and excellent yields. The synthesis of 4-benzyloxyindole using this approach has been well-documented in Organic Syntheses, a testament to its reliability and reproducibility.[2]
The reaction proceeds in three stages:
-
Benzylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is protected as a benzyl ether.
-
Enamine Formation: The resulting 6-benzyloxy-2-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (pyrrolidine) to form a stable enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to afford the desired 4-benzyloxyindole.
Caption: Leimgruber-Batcho synthesis of 4-benzyloxyindole.[2]
Detailed Experimental Protocol (Adapted from Organic Syntheses[2])
-
A. 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF) is heated at 90°C for 3 hours. After workup and recrystallization from methanol, 6-benzyloxy-2-nitrotoluene is obtained.
-
B. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF, N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol) are added. The solution is heated at reflux (110°C) for 3 hours. The enamine product is isolated by crystallization.
-
C. 4-Benzyloxyindole: To a stirred solution of the enamine (0.50 mol) in tetrahydrofuran (THF) and methanol, Raney nickel and 85% hydrazine hydrate are added. The reaction temperature is maintained between 45 and 50°C. After completion, the product is purified by column chromatography.
Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C-3 position of the indole nucleus.[6]
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.
General Experimental Protocol
To a cooled (0°C) solution of DMF, phosphorus oxychloride is added dropwise. The mixture is stirred to form the Vilsmeier reagent. A solution of 4-benzyloxyindole in DMF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by pouring onto ice and neutralized with an aqueous base (e.g., NaOH or NaHCO₃). The product, 4-benzyloxy-3-formylindole, is typically isolated by filtration or extraction.
Step 3: N-Boc Protection of 4-Benzyloxy-3-formylindole
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to increase stability, improve solubility, and prevent unwanted side reactions during subsequent synthetic steps.[7] The Boc group can be introduced under basic conditions using di-tert-butyl dicarbonate (Boc₂O).
This reaction is generally very high-yielding. While a specific procedure for 4-benzyloxy-3-formylindole is not detailed with a yield in the searched literature, methods for the Boc protection of various indoles consistently report high yields, often exceeding 90%.[8][9]
General Experimental Protocol
To a solution of 4-benzyloxy-3-formylindole in a suitable aprotic solvent (e.g., THF, dichloromethane), a base such as 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc₂O) are added. The reaction is stirred at room temperature until the starting material is consumed. The product, 1-Boc-4-benzyloxy-3-formylindole, is then isolated by a standard aqueous workup and purification, if necessary.
Step 4: Reduction of 1-Boc-4-benzyloxy-3-formylindole
The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation.[10][11] The reaction is typically high-yielding and proceeds under mild conditions. For instance, the reduction of benzaldehyde to benzyl alcohol with NaBH₄ has been reported with a 94% yield.[10]
Caption: Reduction of the aldehyde to the target alcohol.
General Experimental Protocol
To a solution of 1-Boc-4-benzyloxy-3-formylindole in a protic solvent such as methanol or ethanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with water or a mild acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Quantitative Data Summary
The following table summarizes the key steps, reagents, and reported or expected yields for the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
| Step | Transformation | Key Reagents | Reported/Expected Yield | Reference |
| 1A | Benzylation | Benzyl chloride, K₂CO₃ | 90% | [2] |
| 1B | Enamine Formation | DMF-DMA, Pyrrolidine | 95% | [2] |
| 1C | Reductive Cyclization | Raney Ni, Hydrazine hydrate | 96% | [2] |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | >90% (expected) | [3][4][5] |
| 3 | N-Boc Protection | Boc₂O, DMAP | >90% (expected) | [7][8][9] |
| 4 | Aldehyde Reduction | NaBH₄ | >90% (expected) | [10][11] |
Conclusion
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole can be achieved through a reliable and high-yielding four-step sequence. The Leimgruber-Batcho synthesis provides an excellent method for the preparation of the key 4-benzyloxyindole intermediate with a reported yield of 96% for the final cyclization step.[2] Subsequent standard transformations, including Vilsmeier-Haack formylation, N-Boc protection, and sodium borohydride reduction, are all well-established reactions known to proceed with high efficiency. While specific yields for each of these latter steps on the exact substrate are not consolidated in a single publication, the extensive literature on analogous transformations suggests that yields well in excess of 90% can be expected for each step under optimized conditions. This synthetic strategy represents a robust and efficient pathway for the production of this valuable building block for drug discovery and development.
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Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole: A Guide for Laboratory Professionals
Understanding the Compound and Associated Hazards
1-Boc-4-benzyloxy-3-hydroxymethylindole is a complex organic molecule. Its structure, incorporating a Boc-protected indole core, a benzyloxy group, and a hydroxymethyl functional group, suggests that it should be handled as a potentially hazardous substance. While specific toxicity data is unavailable, indole derivatives, as a class, can be harmful if swallowed and may cause skin and eye irritation.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Table 1: Hazard Assessment and Personal Protective Equipment (PPE)
| Potential Hazard | Rationale | Required Personal Protective Equipment (PPE) |
| Eye Irritation | Common among indole derivatives and other complex organic molecules.[1][2][3] | Chemical safety goggles or a face shield.[1] |
| Skin Irritation | Potential for irritation upon contact.[1][2][3] | Chemical-resistant gloves (e.g., nitrile).[1] |
| Respiratory Irritation | Possible if the compound is in powdered form and becomes airborne.[2][3] | Use in a well-ventilated area or under a chemical fume hood.[1] |
| Ingestion Hazard | Indole derivatives can be harmful if swallowed.[1][2] | Do not eat, drink, or smoke when handling this product.[2][4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for managing waste containing this compound, from the point of generation to final pickup by a licensed waste disposal vendor.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of a safe and compliant waste management program. Immediately upon generation, waste containing 1-Boc-4-benzyloxy-3-hydroxymethylindole must be separated from non-hazardous and other types of chemical waste.
-
Solid Waste: Collect un-reusable solid 1-Boc-4-benzyloxy-3-hydroxymethylindole, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing 1-Boc-4-benzyloxy-3-hydroxymethylindole should be collected in a separate, leak-proof container. It is crucial to keep halogenated and non-halogenated solvent waste separate.[1]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.[1]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[5][6]
-
Container Compatibility: Use containers that are chemically resistant to the waste being stored. For instance, avoid metal containers for acidic or basic waste. The original container, if in good condition, is often a suitable choice.[7]
-
Labeling Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste."[5][6] The label must also include the full chemical name: "1-Boc-4-benzyloxy-3-hydroxymethylindole," and a clear indication of the associated hazards (e.g., "Irritant").[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6][7]
-
Location: The SAA must be under the direct control of laboratory personnel.[8]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[7][9] This prevents the release of vapors and reduces the risk of spills.
-
Storage Limits: Up to 55 gallons of hazardous waste may be stored in an SAA.[6][8]
Caption: Disposal workflow for 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Step 4: Transfer to a Central Accumulation Area (CAA)
Once a waste container in the SAA is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[7] The CAA is a designated, secure location for the storage of hazardous waste pending off-site disposal.[5]
Step 5: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility. This must be handled by a contracted vendor specializing in hazardous waste management. Attempting to treat or dispose of this chemical waste through standard laboratory procedures or drains is not recommended and is likely a regulatory violation.[1] The most compliant and safest approach is to entrust the disposal to professionals.[1]
Regulatory Framework and Institutional Compliance
The disposal of hazardous chemicals in a laboratory setting is governed by a stringent regulatory framework. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for the safe handling and disposal of hazardous chemicals.[10][11][12]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.
It is imperative that all laboratory personnel are trained on their institution's specific Chemical Hygiene Plan and hazardous waste disposal procedures.[13] Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on waste management and disposal.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of waste segregation, proper containment, and regulatory compliance, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of individuals or the health of our planet. Always consult your institution's EHS office for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
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Personal protective equipment for handling 1-Boc-4-benzyloxy-3-hydroxymethylindole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-Boc-4-benzyloxy-3-hydroxymethylindole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar indole derivatives, the known reactivity of tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups, and established principles of laboratory safety. Our primary objective is to empower you with the knowledge to conduct your research safely and effectively, building a foundation of trust through scientific integrity.
Hazard Assessment: A Synthesis of Structural Concerns
A thorough understanding of the potential hazards associated with 1-Boc-4-benzyloxy-3-hydroxymethylindole is paramount. The risk profile of this molecule is a composite of its core indole structure and its functional groups.
-
Indole Core: Indole and its derivatives are known to be potentially harmful if swallowed and may cause skin and eye irritation.[1] Some indole-containing compounds can also be toxic upon skin contact.[1]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is notoriously acid-labile.[2][3] Deprotection, often unintentional in the presence of acid, generates a t-butyl cation intermediate.[4][5] This cation can lead to the formation of potentially genotoxic impurities through alkylation of other nucleophiles.[4][5]
-
Benzyloxy (Benzyl) Group: Benzyl groups are generally stable but can be cleaved under specific conditions, such as catalytic hydrogenolysis.[6][7] While benzyl alcohol itself has relatively low acute toxicity, it can cause irritation.[8][9]
-
Hydroxymethyl Group: This functional group itself does not typically pose a significant hazard, but its reactivity should be considered in the context of the overall molecule.
Given these considerations, it is prudent to treat 1-Boc-4-benzyloxy-3-hydroxymethylindole as a potentially hazardous substance and minimize all routes of exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table outlines the recommended PPE for all procedures involving 1-Boc-4-benzyloxy-3-hydroxymethylindole.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles that meet ANSI Z87.1 standards are the minimum requirement to protect against splashes.[1] A face shield should be worn over the goggles, especially during procedures with a higher risk of splashing or explosion.[1] |
| Skin and Body Protection | Chemical-Resistant Lab Coat | A long-sleeved, flame-resistant lab coat should be worn at all times.[1] Ensure it is fully buttoned to provide maximum coverage. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[10][11] For prolonged handling or in the absence of specific permeation data, consider double-gloving or using a more robust glove material.[11] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your skin. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid 1-Boc-4-benzyloxy-3-hydroxymethylindole or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[1] The use of a respirator requires proper training and fit-testing.[12] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring procedural safety.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a well-ventilated, cool, and dry area, away from acids and oxidizing agents.[13][14]
-
The container should be tightly sealed and clearly labeled.[10][13]
-
Engineering Controls: All weighing and transfers of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood.[10]
-
Minimization: Use the smallest amount of the chemical necessary for your experiment to minimize waste and potential exposure.[1]
-
Good Laboratory Practices: Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling the compound, even if gloves were worn.[15][16]
Emergency Procedures: Preparedness and Response
Rapid and informed action during an emergency can significantly mitigate potential harm.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
The following diagram illustrates the decision-making process for handling a chemical spill.
Caption: A workflow for responding to chemical spills.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][20] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[16][20] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][21]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All solid waste contaminated with 1-Boc-4-benzyloxy-3-hydroxymethylindole (e.g., weighing paper, gloves, pipette tips) should be collected in a designated hazardous waste container.[10] Liquid waste should be collected in a separate, compatible hazardous waste container.[10]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate quantity.[10]
-
Final Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor for pickup and final disposal.[10][22]
The following diagram outlines the logical workflow for the proper disposal of 1-Boc-4-benzyloxy-3-hydroxymethylindole.
Caption: A step-by-step guide for the safe disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely handle 1-Boc-4-benzyloxy-3-hydroxymethylindole, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
